8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Description
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYSTVFILNSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649299 | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-55-4 | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] The strategic functionalization of the chromone core allows for the fine-tuning of its biological and physicochemical properties. The target molecule of this guide, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is a key synthetic intermediate. The presence of a bromine atom at the 8-position, a methyl group at the 6-position, and a highly reactive carbaldehyde group at the 3-position makes it a versatile building block for the synthesis of more complex, biologically active heterocyclic systems.[1][2] This guide will provide a detailed exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles and providing actionable experimental protocols.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.
-
Pathway A: The Precursor-First Approach. This is the more direct and convergent route, which involves the initial synthesis of a fully substituted 2-hydroxyacetophenone precursor, followed by a one-pot cyclization and formylation.
-
Pathway B: The Post-Functionalization Approach. This pathway involves the initial synthesis of a simpler chromone-3-carbaldehyde, which is then functionalized with the bromo group in a subsequent step.
The following sections will delve into the specifics of each pathway, providing mechanistic insights and detailed experimental procedures.
Pathway A: Synthesis via a Substituted 2-Hydroxyacetophenone Precursor
This pathway is arguably the more elegant of the two, culminating in the formation of the target molecule in a single, efficient step from a well-defined precursor. The key to this approach is the successful synthesis of 3-bromo-2-hydroxy-5-methylacetophenone.
Step 1: Synthesis of the Key Precursor: 3-bromo-2-hydroxy-5-methylacetophenone
The synthesis of this precursor starts with the commercially available 2-hydroxy-5-methylacetophenone. The critical step is the regioselective bromination at the 3-position. This is achieved through electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 3-bromo-2-hydroxy-5-methylacetophenone
-
Reaction Setup: To a solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0 °C.
-
Bromination: To the stirred suspension, add bromine (1 equivalent) dropwise, maintaining the temperature below 5 °C. The bromine is the electrophile, and the Lewis acid polarizes the Br-Br bond, increasing its electrophilicity. The hydroxyl group is a strong ortho-, para-director, and the acetyl group is a meta-director. The 3-position is ortho to the hydroxyl group and meta to the acetyl group, making it the most activated position for electrophilic substitution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-bromo-2-hydroxy-5-methylacetophenone.
Step 2: The Vilsmeier-Haack Reaction: One-Pot Cyclization and Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] In the context of 2-hydroxyacetophenones, it ingeniously facilitates a tandem reaction involving a double formylation, intramolecular cyclization, and dehydration to construct the chromone-3-carbaldehyde scaffold in a single step.[5]
Mechanism of the Vilsmeier-Haack Reaction
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The 2-hydroxyacetophenone then reacts with the Vilsmeier reagent, leading to the formation of the final product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.[6]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-bromo-2-hydroxy-5-methylacetophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Formation of Vilsmeier Reagent and Reaction: Add phosphorus oxychloride (POCl₃) (2.5 equivalents) dropwise to the solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and phosphoric acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3'-bromo-2'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the synthetic chromone derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The strategic incorporation of a bromine atom, a methyl group, and a carbaldehyde moiety onto the chromone scaffold results in a molecule with significant potential in medicinal chemistry and materials science. Understanding its fundamental physicochemical characteristics is paramount for its application in novel drug design, synthesis of complex heterocyclic systems, and development of new materials.[1] This document delves into the structural attributes, spectral signature, and key physicochemical parameters of this compound, offering both reported data and established experimental protocols for their determination.
Core Molecular Identity and Structure
This compound is a solid, crystalline organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 879559-55-4 | [1][2] |
| Molecular Formula | C₁₁H₇BrO₃ | [2] |
| Molecular Weight | 267.08 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O | [1] |
| InChI Key | VGVYSTVFILNSRJ-UHFFFAOYSA-N | [1] |
Structural Elucidation: Insights from X-ray Crystallography of Analogs
While a crystal structure for this compound is not publicly available, extensive crystallographic data exists for the closely related analog, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde (lacking the 6-methyl group).[3] This data provides invaluable insights into the solid-state conformation and intermolecular interactions that are likely to be preserved in the target molecule.
The crystal structure reveals an essentially planar molecule.[3] In the crystal lattice, molecules are linked through C—H···O hydrogen bonds and face-to-face π–π stacking interactions, with a centroid–centroid distance between the pyran rings of approximately 3.854 Å.[3] A significant feature is the presence of halogen bonding, a short contact between the bromine atom at the 8-position and the formyl oxygen atom of a neighboring molecule (Br···O distance of approximately 3.046 Å).[3] The presence of the 6-methyl group in the target compound is expected to have a minimal impact on these fundamental packing interactions.
Crystallographic Data for 8-bromo-4-oxo-4H-chromene-3-carbaldehyde: [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 27.908 |
| b (Å) | 3.854 |
| c (Å) | 19.145 |
| β (°) | 123.75 |
| Volume (ų) | 1712.1 |
| Z | 8 |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step process. The foundational chromone-3-carbaldehyde core is first constructed via the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor.[1] This is followed by a regioselective bromination at the 8-position.
Synthetic Workflow
Sources
An In-depth Technical Guide to the Mechanism of Action of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Foreword: The Therapeutic Potential of the Chromene Scaffold
The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a plethora of natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] These oxygen-containing heterocycles are known to interact with diverse cellular targets, underpinning their broad spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the chromene core allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a specific derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a compound of significant interest due to its demonstrated cytotoxic and antimicrobial activities.[1] We will delve into its potential mechanisms of action, offering a scientifically grounded exploration for researchers, scientists, and drug development professionals.
Compound Profile: this compound
Chemical Structure:
The structure features a chromone (4H-chromen-4-one) core, which is a benzopyran-4-one system.[5] Key substituents that likely modulate its biological activity are the bromine atom at position 8, a methyl group at position 6, and a carbaldehyde (formyl) group at position 3. The bromine atom can participate in halogen bonding, a significant interaction in biological systems, while the methyl group can influence lipophilicity and steric interactions.[1][6] The aldehyde at C3 is a reactive group, potentially involved in covalent interactions with biological nucleophiles.
Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process. A common route involves the Vilsmeier-Haack formylation of a corresponding 4-oxo-chromene precursor to introduce the carbaldehyde group at the 3-position. Subsequent bromination at the 8-position can be accomplished using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.[1] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for related chromone derivatives.[1]
Postulated Mechanisms of Action
Based on existing data for this compound and related chromene derivatives, we can propose several plausible mechanisms of action. These hypotheses provide a framework for experimental investigation.
Anticancer Activity: A Multi-pronged Assault on Cancer Cells
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values of 15 µM and 12 µM, respectively.[1] The underlying mechanism is likely multifactorial, involving the induction of apoptosis and inhibition of cell cycle progression.[1]
A primary mechanism of anticancer activity for many chemotherapeutics is the induction of programmed cell death, or apoptosis. It is proposed that this compound triggers the intrinsic apoptotic pathway.
Proposed Signaling Pathway:
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
This compound may directly or indirectly activate pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Active caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.
Inhibition of cell cycle progression is another key strategy in cancer therapy. The compound may induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
While the precise molecular targets are yet to be fully elucidated, based on the activities of similar chromene derivatives, we can hypothesize several possibilities:
-
Tubulin Inhibition: Some chromene derivatives are known to target tubulin, a key protein involved in microtubule formation and cell division.[7] Inhibition of tubulin polymerization can lead to mitotic arrest and subsequent apoptosis.
-
Kinase Inhibition: Chromenes have been shown to inhibit various protein kinases that are often dysregulated in cancer, such as EGFR and B-RAF.[2]
-
Enzyme Inhibition: The compound has been reported to exhibit moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC₅₀ value of approximately 19 µM.[1] While primarily associated with neurodegenerative diseases, MAO-B is also being explored as a target in certain cancers. Other enzymes that could be potential targets include cyclooxygenases (COX) and lipoxygenases (LOX).[8]
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties.[1]
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
| Staphylococcus aureus | 0.5[1] |
| Escherichia coli | 1.0[1] |
The broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a mechanism that targets a conserved and essential cellular process. Possible mechanisms include:
-
Inhibition of Essential Enzymes: The compound may inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the chromene core could facilitate its insertion into the bacterial cell membrane, leading to depolarization and disruption of essential functions.
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanisms, a series of well-defined experiments are necessary.
Investigating Anticancer Mechanisms
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
-
Caspase Activity Assays: Fluorometric or colorimetric assays can quantify the activity of specific caspases (e.g., caspase-3, -8, -9).
-
Western Blot Analysis: This technique can be used to measure the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze by flow cytometry to determine the cell cycle distribution.
-
-
Experimental Workflow for Anticancer Studies:
Caption: Workflow for investigating the anticancer mechanism of action.
Elucidating Antimicrobial Mechanisms
-
Bacterial Viability Assays: Determine the minimum bactericidal concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.
-
Cell Membrane Permeability Assays: Use fluorescent dyes like propidium iodide or SYTOX Green to assess membrane damage.
-
Enzyme Inhibition Assays: Test the compound's inhibitory activity against purified bacterial enzymes that are potential targets.
Concluding Remarks and Future Directions
This compound is a promising bioactive molecule with demonstrated anticancer and antimicrobial activities. The proposed mechanisms of action, centered around the induction of apoptosis, cell cycle arrest, and potential inhibition of key enzymes, provide a solid foundation for further investigation. Future research should focus on the definitive identification of its molecular targets through techniques such as affinity chromatography, proteomics, and in silico modeling. A thorough understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.
References
-
MDPI. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]
-
PubMed Central. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. [Link]
-
Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
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PubMed. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8]... [Link]
-
PubMed Central. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. [Link]
-
PubMed Central. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. [Link]
-
PubMed Central. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Chromene compounds with promising biological activities. [Link]
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ACS Publications. Chromenones as Multineurotargeting Inhibitors of Human Enzymes. [Link]
-
Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]
-
MDPI. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. [Link]
-
PubMed Central. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]
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- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
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- 4. chembk.com [chembk.com]
- 5. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic characterization of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a well-established pharmacophore, and the strategic incorporation of bromo, methyl, and carbaldehyde functionalities offers a versatile platform for the synthesis of novel therapeutic agents.[1] This document will delve into the theoretical and practical aspects of characterizing this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By providing a thorough analysis of the expected spectral data, supported by comparisons with closely related analogues, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and application of substituted chromone derivatives.
Introduction: The Chemical and Biological Significance of a Substituted Chromone
This compound (CAS No: 879559-55-4, Molecular Formula: C₁₁H₇BrO₃, Molecular Weight: 267.08 g/mol ) belongs to the chromone family, a class of oxygen-containing heterocyclic compounds.[1][2] The core structure, a benzopyran-4-one, is a privileged scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] The substituents on this particular derivative are strategically placed to modulate its physicochemical and pharmacological properties:
-
3-Carbaldehyde Group: This reactive aldehyde functionality serves as a key synthetic handle for the elaboration of the chromone core into more complex molecular architectures through reactions such as condensation, oxidation, and reduction.[1]
-
6-Methyl Group: The presence of a methyl group on the benzene ring can influence the molecule's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic profile.
-
8-Bromo Group: The bromine atom at the 8-position introduces a heavy atom that can be useful for X-ray crystallographic studies. Furthermore, it provides a site for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of analogues. The electron-withdrawing nature of the bromine also influences the electronic environment of the aromatic ring.
The combination of these features makes this compound a valuable building block in the development of novel therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| H-2 | ~8.6 | Singlet (s) | - | This proton is attached to a carbon adjacent to the ether oxygen and the carbon bearing the aldehyde group, leading to a downfield shift. In the analogue 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, this proton appears at 8.62 ppm.[3] |
| H-5 | ~8.1 | Singlet (s) | ~2-3 (meta coupling) | This aromatic proton is ortho to the electron-withdrawing carbonyl group and will appear as a singlet due to the absence of adjacent protons. |
| H-7 | ~7.8 | Singlet (s) | ~2-3 (meta coupling) | This aromatic proton is situated between the methyl and bromo substituents and is expected to be a singlet. |
| Aldehyde CHO | ~10.4 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group. In the analogue, this signal is observed at 10.38 ppm.[3] |
| Methyl CH₃ | ~2.5 | Singlet (s) | - | The methyl protons on the aromatic ring typically resonate in this region. |
Causality Behind Expected Chemical Shifts:
-
Deshielding by the Carbonyl Group: The protons on the pyranone ring (H-2) and the aromatic proton at the 5-position are significantly deshielded by the anisotropic effect of the C=O group at position 4.
-
Electron-Withdrawing Effects: The bromine atom at C-8 and the aldehyde group at C-3 are electron-withdrawing, which further deshields the adjacent protons.
-
Aromaticity: The protons on the benzene ring (H-5 and H-7) will have chemical shifts typical for aromatic protons, further influenced by the electronic effects of the substituents.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C=O) | ~175-180 | The carbonyl carbon of the pyranone ring is highly deshielded. |
| Aldehyde CHO | ~185-190 | The aldehyde carbonyl carbon is also strongly deshielded. |
| C-2 | ~160 | This carbon is part of an enol-ether system and is significantly downfield. |
| C-8a | ~155 | A quaternary carbon in the aromatic ring attached to the ether oxygen. |
| C-7 | ~138 | Aromatic carbon bearing a proton. |
| C-5 | ~125 | Aromatic carbon bearing a proton. |
| C-6 | ~135 | Aromatic carbon attached to the methyl group. |
| C-4a | ~120 | Quaternary carbon at the fusion of the two rings. |
| C-3 | ~115 | Carbon bearing the aldehyde group. |
| C-8 | ~118 | Aromatic carbon attached to the bromine atom. |
| Methyl CH₃ | ~20 | The methyl carbon will be in the typical aliphatic region. |
Diagram: Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: Acquire the spectrum on a NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of scans: 1024-4096 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular formula is C₁₁H₇BrO₃. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks with approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
-
[M]⁺ for C₁₁H₇⁷⁹BrO₃: m/z = 265.96
-
[M+2]⁺ for C₁₁H₇⁸¹BrO₃: m/z = 267.96
-
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for chromones is the loss of a carbon monoxide molecule from the pyranone ring, leading to a fragment ion at [M-28]⁺.
-
Loss of the Aldehyde Group: Fragmentation may involve the loss of the formyl group (CHO), resulting in a peak at [M-29]⁺.
-
Loss of Bromine: Cleavage of the C-Br bond would give a fragment at [M-79/81]⁺.
-
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode is typically effective for this class of compounds.
-
Mass range: Scan a range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
Collision energy (for MS/MS): If fragmentation analysis is desired, apply a suitable collision energy to induce fragmentation of the parent ion.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050-3100 | C-H (aromatic and vinylic) | Stretching |
| ~2850 and ~2750 | C-H (aldehyde) | Stretching (Fermi doublet) |
| ~1670-1690 | C=O (pyranone) | Stretching |
| ~1690-1710 | C=O (aldehyde) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1200-1300 | C-O (ether) | Stretching |
Causality Behind IR Absorptions:
-
Conjugation: The carbonyl groups are conjugated with the aromatic system and the double bond in the pyranone ring, which lowers their stretching frequencies compared to non-conjugated carbonyls.
-
Distinct Carbonyls: The two carbonyl groups (pyranone and aldehyde) are in different electronic environments and are expected to have slightly different absorption frequencies, potentially appearing as a broad or overlapping band.
-
Aldehyde C-H Stretch: The characteristic Fermi doublet for the aldehyde C-H stretch is a definitive indicator of this functional group.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Multi-faceted Spectroscopic Portrait
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, MS, and IR techniques. While a complete experimental dataset for this specific molecule remains to be published, this guide provides a robust framework for its identification and structural verification. By understanding the expected spectral features based on established principles and comparison with closely related analogues, researchers can confidently characterize this valuable synthetic intermediate. This detailed spectroscopic analysis is a critical first step in the journey of drug discovery and development, enabling the rational design and synthesis of novel chromone-based therapeutic agents.
References
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Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o572–o573. [Link]
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ChemBK. This compound. [Link]
Sources
An In-depth Technical Guide to the Structural Elucidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the structural elucidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 879559-55-4), a substituted chromone derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The chromone scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic incorporation of a bromine atom, a methyl group, and a formyl group onto the chromone core modulates the molecule's electronic properties and reactivity, making it a valuable building block for the synthesis of more complex heterocyclic systems.[1] This document details the integrated analytical approach required to unequivocally confirm its molecular structure, focusing on the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by insights from synthetic methodology and X-ray crystallography of analogous compounds.
Introduction: The Significance of the Chromone Scaffold
Chromones (4H-1-benzopyran-4-ones) and their derivatives are a major class of heterocyclic compounds, prevalent in nature and synthetic libraries, that exhibit a remarkable array of biological activities.[2][3][4] Their rigid bicyclic framework serves as an excellent scaffold for designing therapeutic agents that can interact with various biological targets.[3][5] The title compound, this compound, is a synthetic derivative designed to leverage these properties. The aldehyde functional group at the 3-position is a versatile handle for further chemical transformations, while the substituents on the benzo-ring—a bromine atom at position 8 and a methyl group at position 6—are introduced to fine-tune the molecule's lipophilicity, electronic distribution, and potential for specific intermolecular interactions, such as halogen bonding.
The unambiguous confirmation of such a structure is paramount before its use in drug discovery pipelines or as a synthetic intermediate. This guide explains the causality behind the analytical choices and provides a self-validating system of protocols and data interpretation to establish the structure with the highest degree of confidence.
Synthetic Pathway: The Vilsmeier-Haack Approach
The most common and efficient route for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve a one-pot formylation and cyclization of a substituted 2-hydroxyacetophenone.[6][10]
The synthesis of the target molecule proceeds in two key stages:
-
Vilsmeier-Haack formylation of 2-hydroxy-5-methylacetophenone to yield 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.
-
Regioselective bromination of the resulting chromone to introduce a bromine atom at the 8-position.
The causality for this synthetic choice lies in its efficiency and high yields, often ranging from 80-90% for the formylation step.[11] Microwave-assisted bromination using reagents like CuBr₂ has been shown to be a rapid and effective method for introducing bromine onto the chromone ring, significantly reducing reaction times compared to conventional heating.[1]
Experimental Protocol: Synthesis
-
Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0-5 °C. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes at this temperature.
-
Reaction with Acetophenone: Dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in minimal anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
Cyclization: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex. The precipitate, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration and can be purified by recrystallization.
-
Bromination: Treat the 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with CuBr₂ in DMSO. Subject the mixture to microwave irradiation at approximately 145 °C for 10-12 minutes.[1]
-
Isolation: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated in vacuo. The final product is purified by column chromatography or recrystallization.
Spectroscopic Elucidation: A Multi-faceted Approach
The confirmation of the structure C₁₁H₇BrO₃ (Molar Mass: 267.08 g/mol ) is achieved by assembling and interpreting evidence from multiple spectroscopic techniques.[12] Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For the title compound, we expect five distinct signals.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 - 9.8 | Singlet (s) | 1H | H-11 (Aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.[1] |
| ~8.5 | Singlet (s) | 1H | H-2 | The proton on the pyrone ring (C-2) is adjacent to the electron-withdrawing carbonyl group and the formyl substituent, causing a significant downfield shift. It appears as a singlet as it has no adjacent protons. |
| ~8.0 | Singlet (s) | 1H | H-5 | Aromatic proton ortho to the ring-junction carbon and the electron-withdrawing carbonyl group. Expected to be a singlet due to the lack of adjacent protons (meta-coupling is often not resolved). |
| ~7.8 | Singlet (s) | 1H | H-7 | Aromatic proton ortho to the bromine atom. The bromine's inductive effect deshields this proton. It appears as a singlet as it has no adjacent protons. |
| ~2.5 | Singlet (s) | 3H | H-12 (Methyl) | The methyl group protons are attached to the aromatic ring and are relatively shielded compared to the other protons. They appear as a singlet. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. Given the lack of symmetry in the molecule, we expect to see 11 distinct signals corresponding to the 11 carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~185 - 180 | C-4 (C=O) | The carbonyl carbon of the pyrone ring is highly deshielded and appears far downfield, a characteristic feature of ketones in a conjugated system.[1] |
| ~190 | C-11 (CHO) | The aldehyde carbonyl carbon is also significantly deshielded, typically appearing in this region. |
| ~160 | C-2 | The olefinic carbon at C-2 is deshielded due to its position alpha to the carbonyl and its sp² hybridization. |
| ~155 | C-9 | Quaternary carbon attached to the ring oxygen. |
| ~135-140 | C-7, C-5 | Aromatic CH carbons. Their precise shifts are influenced by the attached substituents (Br and CH₃). |
| ~138 | C-6 | Quaternary aromatic carbon attached to the methyl group. |
| ~125 | C-10 | Quaternary aromatic carbon at the ring junction. |
| ~120 | C-3 | Olefinic carbon bearing the formyl group. |
| ~118 | C-8 | Quaternary aromatic carbon attached to the bromine. The "heavy atom effect" of bromine can influence this shift. |
| ~21 | C-12 (CH₃) | The methyl carbon signal appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Corresponds to the stretching vibration of C-H bonds on the benzene ring. |
| ~2820 | Medium | Aldehyde C-H stretch | A characteristic, and often sharp, peak for the C-H bond of an aldehyde group, confirming its presence.[1] |
| ~1690 | Strong | Aldehyde C=O stretch | The stretching vibration of the aldehyde carbonyl group. |
| ~1670 | Strong | Pyrone C=O stretch | The conjugated ketone carbonyl of the chromone ring absorbs strongly in this region.[1] This is a key diagnostic peak for the chromone scaffold. |
| ~1610, ~1480 | Medium | C=C aromatic ring stretches | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic and pyrone rings. |
| ~1200 | Strong | C-O-C stretch | The ether linkage within the pyrone ring gives rise to a strong C-O stretching band. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive signature.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 266 and m/z 268, corresponding to [C₁₁H₇⁷⁹BrO₃]⁺ and [C₁₁H₇⁸¹BrO₃]⁺. This immediately confirms the presence of one bromine atom and the molecular weight.
-
Key Fragmentation: Chromones are known to undergo a characteristic retro-Diels-Alder fragmentation.[13] This would involve the cleavage of the pyrone ring, providing further structural evidence. Another common fragmentation is the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).
Corroborative Evidence: X-ray Crystallography of Analogs
While a crystal structure for the exact title compound may not be readily available, single-crystal X-ray diffraction studies on closely related brominated 3-formylchromones provide invaluable corroborative data.[14][15][16] These studies confirm the planarity of the chromone ring system and reveal how substituents influence solid-state packing. For instance, studies on 8-bromo-4-oxo-4H-chromene-3-carbaldehyde have shown the formation of intermolecular halogen bonds between the bromine atom and the formyl oxygen of an adjacent molecule, an interaction that can be crucial for understanding crystal packing and designing crystal lattices.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The synthetic route via the Vilsmeier-Haack reaction provides a logical basis for the proposed structure. This structure is then rigorously confirmed by:
-
¹H and ¹³C NMR spectroscopy , which map the complete carbon-hydrogen framework and confirm the connectivity and chemical environment of every atom.
-
IR spectroscopy , which provides definitive evidence for the key carbonyl and aldehyde functional groups.
-
Mass spectrometry , which verifies the molecular weight and elemental formula, with the bromine isotopic pattern serving as a crucial confirmation.
References
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Baruah, P., Rohman, M. A., Yesylevskyy, S. O., & Mitra, S. (Year not specified). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. PubMed Central. Available at: [Link]
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IJRPC. (2015). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Kumar, A., & Maurya, R. A. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available at: [Link]
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Tawfik, H. A., Ewies, E. F., & El-hamouly, W. S. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
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Baruah, P., Rohman, M. A., Yesylevskyy, S. O., & Mitra, S. (2021). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. RSC Advances. Available at: [Link]
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Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ResearchGate. Available at: [Link]
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Journal of the Indian Chemical Society. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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SpectraBase. (n.d.). 3-Formylchromone. SpectraBase. Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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SpectraBase. (n.d.). 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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Łapczuk-Krygier, A., & Ponikiewski, Ł. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters. Available at: [Link]
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Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]
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A Theoretical Investigation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: A Roadmap for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the investigation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a promising scaffold in medicinal chemistry. Chromene derivatives are recognized for their wide-ranging pharmacological potential, exhibiting anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] The strategic inclusion of a bromine atom and a methyl group on the chromene core is anticipated to modulate the molecule's electronic and lipophilic characteristics, thereby influencing its binding affinity to biological targets.[1] This document outlines a multi-faceted computational approach, leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and biological properties of this compound, paving the way for its rational development as a therapeutic agent.
Molecular Architecture and Inherent Properties
The foundational step in our theoretical exploration is the meticulous characterization of the molecule's geometry and electronic landscape. The structure of the closely related compound, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, has been elucidated by X-ray crystallography, revealing an essentially coplanar arrangement of the non-hydrogen atoms.[2][3] This planarity is a key feature, influencing molecular packing and interactions. A significant observation in the crystal structure of the related compound is the presence of halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region, interacting with a nucleophilic oxygen atom.[2][3]
Predicted Molecular Geometry
The initial geometry of this compound for our theoretical studies will be constructed based on known structural data of similar chromone derivatives.[4] We hypothesize that the molecule will retain the planarity of the chromone core, with the bromine, methyl, and carbaldehyde groups lying in or close to the plane of the fused rings.
Quantum Chemical Investigations: Unveiling Electronic Behavior
To gain deep insights into the molecule's reactivity, stability, and spectroscopic signatures, a robust quantum chemical analysis using Density Functional Theory (DFT) is proposed. These calculations will be performed using a widely-validated functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which is adept at handling halogenated organic systems.[5][6]
Workflow for DFT Calculations
Caption: Proposed workflow for DFT calculations.
Key Parameters from DFT Analysis
| Parameter | Significance |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic (positive potential) and nucleophilic (negative potential) sites, crucial for predicting intermolecular interactions. |
| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule, highlighting atoms susceptible to electrostatic interactions. |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which quantify the molecule's overall reactivity profile. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, allowing for a comparison with experimental data to confirm the structure. |
| NMR Chemical Shifts | Predicts the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and verification of the synthesized compound. |
Molecular Docking: Identifying Potential Biological Targets
The diverse biological activities of chromene derivatives suggest their interaction with a range of protein targets.[7] Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of this compound with several key proteins implicated in diseases like cancer and microbial infections.
Proposed Protein Targets and Rationale
| Target Protein | PDB ID | Associated Disease/Function | Rationale for Selection |
| Tubulin | 1SA0 | Cancer | Chromene derivatives have been shown to exhibit anticancer activity by interacting with the colchicine binding site of tubulin, inhibiting microtubule polymerization.[7] |
| DNA Gyrase B | 1KZN | Bacterial Infections | Chromene-based compounds have demonstrated antibacterial activity by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[8] |
| Urease | 4H9E | Bacterial Infections | Halogenated 3-formylchromones have shown potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[9] |
Molecular Docking Protocol
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Preliminary In Vitro Screening of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde for Anticancer Activity
An In-Depth Technical Guide
Abstract
The chromene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including significant potential in oncology.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. The strategic incorporation of a bromine atom, a methyl group, and a reactive carbaldehyde function onto the chromone core presents a compelling candidate for anticancer investigation.[4] This document outlines a logical, multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to initial mechanistic assays. The protocols are designed to be robust and self-validating, providing researchers with the foundational data necessary to assess the compound's therapeutic potential and guide future drug development efforts.
Introduction: The Rationale for Screening Chromene Derivatives
Chromene derivatives, particularly the 4H-chromene isomer, are a prominent class of oxygen-containing heterocyclic compounds that have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1] Their mechanisms of action are diverse and appear to involve multiple cellular pathways, including the induction of apoptosis, cell cycle arrest, disruption of microtubule polymerization, and the inhibition of critical kinases.[5][6] This multi-target capability makes chromenes attractive candidates for developing therapeutics that could potentially circumvent the common issue of multidrug resistance in cancer treatment.[5]
The subject of this guide, this compound, possesses several features that justify its selection for anticancer screening:
-
The Chromone Core: The foundational benzopyran-4-one structure is a well-established pharmacophore.[7]
-
Halogenation: The bromine atom at the 8-position can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and interaction with biological targets.[4] Brominated benzo[f]chromenes have been specifically implicated in inducing apoptosis and cell cycle arrest.[6]
-
Formyl Group: The aldehyde group at the 3-position is a reactive handle, serving as a potential site for covalent bonding with protein residues or as a precursor for synthesizing a library of more complex derivatives for structure-activity relationship (SAR) studies.[4][7]
This guide details the essential primary assays required to determine if this compound warrants further, more intensive preclinical investigation.
Phase I: High-Throughput Cytotoxicity Screening
The initial objective is to determine the compound's general cytotoxic or cytostatic effect across a panel of representative human cancer cell lines. Employing at least two distinct viability assays is crucial for cross-validation, as different assays measure different aspects of cell health and can help mitigate compound-specific interference.
Rationale for Experimental Design
-
Cell Line Selection: A panel of cell lines from diverse tissue origins (e.g., breast, colon, lung) is selected to assess the breadth of the compound's activity. For this guide, we will use:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, included to provide an initial assessment of selectivity towards cancer cells.
-
-
Assay Selection:
-
MTT Assay: A classic colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9][10] This is a measure of mitochondrial function.
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, which correlates with cell number.[13][14] This assay is independent of metabolic activity and provides a complementary endpoint.
-
Experimental Workflow for Cytotoxicity Screening
The overall workflow is designed to efficiently move from compound preparation to robust data generation and analysis.
Caption: Overall workflow for preliminary anticancer screening.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[15][16]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from a concentrated DMSO stock in a complete culture medium.
-
Aspirate the old medium from the cells and add 100 µL of medium containing the various compound concentrations. For vehicle control wells, add medium with the highest concentration of DMSO used in the treatment wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8][9]
-
Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.
-
Leave the plate overnight in the incubator to ensure complete dissolution of formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting percent viability against log concentration and fitting the data to a non-linear dose-response curve.
-
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol provides a robust, protein-based measurement of cell density.[13][14][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation:
-
Staining:
-
Wash the plates four to five times with slow-running tap water to remove TCA and serum proteins. Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[17]
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition and Analysis:
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm.
-
Calculate IC₅₀ values as described for the MTT assay.
-
Data Presentation and Interpretation
The primary output of Phase I is a quantitative summary of the compound's cytotoxic potency.
Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - SRB Assay | Doxorubicin (Reference) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.08 ± 0.01 |
| HT-29 | Colon Adenocarcinoma | 2.5 ± 0.4 | 2.8 ± 0.5 | 0.15 ± 0.02 |
| A549 | Lung Carcinoma | 5.1 ± 0.6 | 4.8 ± 0.7 | 0.11 ± 0.01 |
| HEK293 | Non-Cancerous Kidney | > 50 | > 50 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: An IC₅₀ value in the low micromolar range (<10 µM) against cancer cell lines, coupled with a significantly higher IC₅₀ (>50 µM) against the non-cancerous cell line, would indicate potent and potentially selective anticancer activity, justifying progression to Phase II.
Phase II: Initial Mechanistic Elucidation
If the compound demonstrates promising cytotoxicity, the next critical step is to investigate how it is killing the cancer cells. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19] An effective anticancer agent may cause cells to accumulate in a specific phase, indicating an arrest of cell cycle progression.
3.1.1. Rationale and Principle Cells are fixed and permeabilized, then stained with a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA.[19] The fluorescence intensity of each cell is proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase. Flow cytometry analysis generates a histogram that reveals these populations.
3.1.2. Detailed Protocol: Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest both adherent and floating cells, wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix overnight at -20°C.[15]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide. The RNase A is critical to prevent staining of double-stranded RNA.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[20] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
3.2.1. Rationale and Principle In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for clear differentiation:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
3.2.2. Detailed Protocol: Annexin V/PI Dual Staining
-
Cell Treatment and Harvesting:
-
Treat cells as described in the cell cycle protocol (e.g., IC₅₀ concentration for 24-48 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry immediately.
-
Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).
-
Potential Signaling Pathway Involvement
The results from the apoptosis assay can suggest which cell death pathway might be activated. For instance, a strong apoptotic response could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like Caspase-3, leading to the cleavage of key cellular substrates such as PARP.[5]
Caption: Hypothesized apoptotic pathways modulated by the compound.
Conclusions and Future Directions
This guide provides a foundational strategy for the preliminary anticancer screening of this compound. Successful completion of these phases will yield critical data on the compound's potency, selectivity, and primary mechanism of action.
-
Positive Outcome: If the compound shows potent, selective cytotoxicity and induces a clear apoptotic response or cell cycle arrest, further studies would be warranted. These could include Western blot analysis to confirm the cleavage of caspases and PARP, investigating effects on microtubule dynamics, and initiating structure-activity relationship (SAR) studies to optimize the scaffold.
-
Negative Outcome: If the compound exhibits weak activity (high IC₅₀ values) or high toxicity to non-cancerous cells, it may be deprioritized in its current form. However, it could still serve as a valuable scaffold for synthetic modification.
The systematic application of these validated in vitro assays is an indispensable first step in the long and rigorous pipeline of anticancer drug discovery.[22][23][24]
References
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Journal of Chemistry. Retrieved January 18, 2026, from
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- Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). PMC - NIH.
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exploring the reactivity of the aldehyde group in 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Abstract
The 4-oxo-4H-chromene-3-carbaldehyde scaffold, commonly known as 3-formylchromone, represents a cornerstone in synthetic and medicinal chemistry.[1] Its unique electronic architecture, featuring multiple electrophilic sites, makes it a versatile precursor for a diverse array of heterocyclic systems.[2] This guide focuses on a specific, functionally rich derivative: this compound (CAS No. 879559-55-4).[1][3] We will provide an in-depth exploration of the reactivity centered on its aldehyde group, offering not just protocols but the underlying chemical principles that guide experimental design for researchers in drug discovery and organic synthesis.
Molecular Architecture and Electronic Profile
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The chromone core itself is an electron-deficient system. Theoretical studies on related 3-formylchromones reveal that the γ-pyrone ring significantly influences the formyl group, leading to a magnified polarization.[4] This results in a substantial increase in the positive charge at the formyl carbon and an enhanced acidity of the aldehyde proton, making it highly susceptible to nucleophilic attack.[4]
The molecule possesses three primary electrophilic centers:
-
The Aldehyde Carbon: The primary focus of this guide, highly activated by the adjacent electron-withdrawing pyrone ring.
-
Carbon C-2: Prone to Michael-type 1,4-addition.
-
Carbon C-4: The carbonyl carbon of the pyrone ring.[2]
The substituents on the benzene ring further modulate this reactivity. The methyl group at C-6 is a weak electron-donating group, while the bromine atom at C-8 is an electron-withdrawing group with a deactivating effect on the aromatic ring. This substitution pattern can influence reaction kinetics and the stability of intermediates.
Key Synthetic Transformations of the Aldehyde Group
The activated aldehyde functionality is a gateway to a multitude of chemical transformations. We will explore the most synthetically valuable reactions, providing both mechanistic rationale and actionable protocols.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are paramount for extending the carbon skeleton and introducing new functionalities. The electrophilic nature of the formyl carbon makes it an ideal substrate for reactions with active methylene and methyl compounds.[2][5]
This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration, yielding an α,β-unsaturated product.[6] It is a cornerstone for synthesizing 3-vinylchromones, which are themselves valuable synthetic intermediates and possess biological activities such as antiallergic properties.[7]
Causality of Experimental Design: The choice of a weak base, such as pyridine or piperidine, is critical. A strong base could induce self-condensation of the aldehyde or promote undesired side reactions by attacking the other electrophilic centers of the chromone ring.[6] Pyridine often serves as both the catalyst and the solvent.[6][8]
Experimental Protocol: Knoevenagel Condensation with Malonic Acid
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 mL per gram of aldehyde).
-
Reaction Execution: Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux (approx. 110-115 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7]
-
Work-up and Purification: Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the corresponding (E)-3-(8-bromo-6-methyl-4-oxo-4H-chromen-3-yl)acrylic acid.
The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized enolate, which then attacks the aldehyde.
Sources
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- 8. Knoevenagel Condensation [organic-chemistry.org]
Methodological & Application
Vilsmeier-Haack formylation for 4-oxo-chromene derivatives protocol
An In-Depth Guide to the Vilsmeier-Haack Formylation of 4-Oxo-Chromene Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 3-formylchromones (4-oxo-4H-chromene-3-carbaldehydes) via the Vilsmeier-Haack reaction. This protocol leverages the reaction of substituted 2-hydroxyacetophenones with an in situ generated Vilsmeier reagent, a highly effective and widely adopted method for this transformation.[1][2]
3-Formylchromones are pivotal intermediates in organic synthesis, serving as versatile precursors for a vast array of complex heterocyclic systems.[1][2] The chromone scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1] The Vilsmeier-Haack reaction stands out as the most efficient and direct one-step pathway to these valuable building blocks from readily available starting materials.[1][2]
The Underlying Chemistry: Mechanism and Rationale
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In the context of chromone synthesis, the reaction proceeds through a sophisticated mechanism involving a double formylation, intramolecular cyclization, and dehydration.
Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The nitrogen lone pair in DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that eliminates a dichlorophosphate anion to yield the highly reactive Vilsmeier reagent.
Electrophilic Attack and Cyclization
The synthesis of the 3-formylchromone is not a simple aromatic formylation. It involves a double formylation of the starting 2-hydroxyacetophenone, followed by an intramolecular cyclization to construct the pyrone ring.[1][2] The Vilsmeier reagent acts as the electrophile, reacting with the enol form of the acetophenone to achieve formylation at both the activated aromatic ring and the methyl group, ultimately leading to the cyclized product after hydrolysis.
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the synthesis of substituted 3-formylchromones. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Typical Quantity (for ~0.01 mol scale) | Notes |
| Substituted 2-Hydroxyacetophenone | 0.01 mol (1.0 eq) | Starting material. Must be dry. |
| N,N-Dimethylformamide (DMF) | ~10 mL (used as solvent and reagent) | Anhydrous grade is essential. Moisture can deactivate the reagent. |
| Phosphorus Oxychloride (POCl₃) | ~2.0 mL (~0.025 mol, ~2.5 eq) | Highly corrosive and water-reactive. Handle with extreme care. |
| Crushed Ice / Deionized Water | ~200 g / 200 mL | For reaction quenching and product precipitation. |
| Ethanol or Acetic Acid | As required | For recrystallization/purification. |
| Three-necked round-bottom flask | 100 mL | Equipped for stirring, addition, and inert atmosphere. |
| Dropping funnel & CaCl₂ guard tube | Standard | To control addition and protect from moisture. |
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube to protect the reaction from atmospheric moisture.
-
Add anhydrous N,N-dimethylformamide (DMF, ~6.0 mL) to the flask.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring. Maintaining this low temperature is critical as the reaction is highly exothermic.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL) dropwise from the dropping funnel to the cooled DMF over 30-60 minutes. Causality: A slow, controlled addition is paramount to manage the exothermic reaction and prevent the temperature from rising above 5 °C, which could lead to side reactions or reagent decomposition.[7] The Vilsmeier reagent may begin to precipitate as a white or yellow solid, which is normal.[8]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the reagent.[7]
Step 2: Formylation and Cyclization
-
Dissolve the substituted 2-hydroxyacetophenone (0.01 mol) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.[7]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[7] The mixture will typically become a thick mass.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a vigorously stirred slurry of crushed ice and water (~200 g).
-
Crucial Step: Carefully and slowly pour the reaction mixture into the ice-water slurry. This "reverse quench" is essential for safely hydrolyzing the reactive intermediate and dissipating the significant heat generated from the exothermic hydrolysis of excess POCl₃.[5][7]
-
A solid precipitate of the crude 3-formylchromone should form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts like phosphoric and hydrochloric acids.[5][7]
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 3-formylchromone.[7]
-
Dry the purified product under vacuum. Characterize by melting point, NMR, and IR spectroscopy.
Expected Results and Troubleshooting
Yields for this reaction are typically good to excellent, often ranging from 65-90%, depending on the substituents on the 2-hydroxyacetophenone starting material.[1][9]
| Substituent on 2-Hydroxyacetophenone | Reported Yield (%) | Melting Point (°C) | Reference |
| Unsubstituted (H) | 97% (assay) | 151-153 | |
| 6-Chloro | 71% | 168 | [9] |
| 6-Methyl | 73% | 173 | [9] |
| 6-Nitro | 70% | 160 | [9] |
| 6-Chloro-8-bromo | 65% | 155 | [9] |
Troubleshooting Common Issues
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is oven-dried and anhydrous DMF is used. Moisture hydrolyzes both POCl₃ and the Vilsmeier reagent.
-
Incomplete Reaction: Confirm reaction completion with TLC. If starting material remains, extend the heating time.
-
Product Loss During Work-up: The precipitation during the quench can sometimes be slow or incomplete. Ensure vigorous stirring and allow sufficient time.
-
-
Potential Side Reactions:
-
Di-formylation: Highly activated substrates may undergo formylation at multiple sites. To mitigate this, carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point).[7]
-
Chlorination: At higher temperatures, the reagent can sometimes act as a chlorinating agent. Maintain the lowest effective reaction temperature to minimize this.[7]
-
Incomplete Cyclization: If the final cyclization step is inefficient, intermediates may be isolated. Ensure sufficient heating time and temperature to drive the reaction to completion.
-
Safety and Handling
-
Phosphorus oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water in a dangerously exothermic manner.[5] Always handle it in a fume hood with appropriate PPE. Quenching should be done slowly and carefully into a large volume of ice to control the exotherm.
-
Anhydrous Conditions: The reaction's success hinges on maintaining anhydrous conditions until the final aqueous work-up.
Conclusion
The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of 3-formylchromone derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly temperature and moisture—researchers can consistently achieve high yields of these valuable synthetic intermediates. This protocol, combined with the provided troubleshooting insights, serves as a robust guide for professionals in chemical synthesis and drug discovery.
References
-
Nandgaonkar, R.G. & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
-
El-Kashef, H. S., et al. (2001). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. International Journal of Chemical Kinetics, 33(7), 395-401. [Link]
-
ResearchGate. Synthesis of substituted 3-formyl chromones. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87112, 3-Formylchromone. [Link]
-
SpectraBase. 3-Formylchromone. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Singh, P., & Kumar, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4665. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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ResearchGate. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Microwave-Assisted Synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: An Application Note and Detailed Protocol
Introduction
The chromone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The targeted functionalization of the chromone ring system allows for the fine-tuning of its biological profile, making it a cornerstone in medicinal chemistry and drug discovery programs. This application note provides a comprehensive guide for the efficient synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a key intermediate for the development of novel therapeutics.
The introduction of a bromine atom at the C-8 position and a methyl group at the C-6 position modulates the electronic and lipophilic properties of the chromone core. The formyl group at the C-3 position serves as a versatile handle for a wide array of subsequent chemical transformations, including condensations, oxidations, and the construction of fused heterocyclic systems.
This guide emphasizes the use of microwave-assisted organic synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times, improves yields, and often enhances product purity compared to conventional heating methods.[2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the commercially available p-cresol. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Precursor, 2-Hydroxy-3-bromo-5-methylacetophenone
Step 1.1: Synthesis of 2-Hydroxy-5-methylacetophenone
The initial step involves the synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate via a Fries rearrangement. This reaction is a reliable method for the ortho-acylation of phenols.
Protocol:
-
Acetylation of p-Cresol: In a round-bottom flask, combine p-cresol (1.0 eq.) and acetic anhydride (1.2 eq.). Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and stir the mixture at room temperature for 1 hour. Pour the reaction mixture into cold water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain p-cresyl acetate as an oil, which can be used in the next step without further purification.
-
Fries Rearrangement: To a stirred mixture of p-cresyl acetate (1.0 eq.) and anhydrous aluminum chloride (2.5 eq.), heat at 120°C for 45 minutes in an oil bath. Cool the reaction mixture and decompose it by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. A solid product will precipitate. Filter the crude product, wash with cold water, and recrystallize from ethanol to afford 2-hydroxy-5-methylacetophenone as a greenish-white solid.
Step 1.2: Bromination of 2-Hydroxy-5-methylacetophenone
The subsequent step is the regioselective bromination of 2-hydroxy-5-methylacetophenone at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the methyl group, bromination occurs at the ortho position.
Protocol:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with constant stirring at room temperature.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Pour the reaction mixture into a beaker containing cold water. The solid product, 2-hydroxy-3-bromo-5-methylacetophenone, will precipitate.
-
Filter the solid, wash thoroughly with water to remove any remaining acid, and dry. The crude product can be purified by recrystallization from ethanol.
Part 2: Microwave-Assisted Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. In the case of 2-hydroxyacetophenones, it leads to the formation of 3-formylchromones. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). The use of microwave irradiation significantly accelerates this transformation.[3]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol for Microwave-Assisted Synthesis
Materials and Equipment:
-
2-Hydroxy-3-bromo-5-methylacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Microwave synthesis reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry 10 mL microwave process vial, add anhydrous DMF (3.0 eq.). Cool the vial in an ice bath and slowly add POCl₃ (2.5 eq.) dropwise with stirring. Allow the mixture to stir at 0°C for 15 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with the Precursor: To the pre-formed Vilsmeier reagent, add a solution of 2-hydroxy-3-bromo-5-methylacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF dropwise, while maintaining the temperature at 0°C.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture under the conditions specified in the table below.
| Parameter | Value |
| Temperature | 100 - 120 °C |
| Time | 10 - 20 minutes |
| Power | 150 - 250 W |
| Stirring | High |
Note: The optimal conditions may vary depending on the specific microwave reactor used. It is recommended to perform small-scale optimization experiments.
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
A solid precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a solid.
-
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (CHO) signal around δ 9.8–10.2 ppm. Aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom.[1] |
| ¹³C NMR | Carbonyl carbon (C=O) of the chromone ring around δ 180–185 ppm.[1] |
| IR (KBr) | Strong absorption bands for the carbonyl group (C=O) of the chromen-4-one at approximately 1670 cm⁻¹ and the aldehyde C-H stretch around 2820 cm⁻¹.[1] |
| Mass Spec. | Molecular Formula: C₁₁H₇BrO₃. Molecular Weight: 267.08 g/mol .[4] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Microwave reactors should be operated according to the manufacturer's instructions.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The use of microwave irradiation offers a significant improvement over conventional heating methods, providing a rapid and efficient route to this valuable synthetic intermediate. The outlined procedures, from the synthesis of the necessary precursor to the final product characterization, are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- BenchChem. (2025). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers. BenchChem.
- Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: A Powerful Tool for Green Chemistry. Chemistry – A European Journal, 12(29), 7580-7586.
- Dabhade, P. S., Dabhade, M. P., Dhawale, S. A., & Mokale, S. N. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7).
- BenchChem. (2025). This compound. BenchChem.
- Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Paul, S., Gupta, M., & Gupta, R. (2000). Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves. Synlett, 2000(11), 1621-1623.
- Shinde, D. B., Shingare, M. S., & Dandgaonkar, M. S. (n.d.). Expt.No. 1.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- ChemBK. (n.d.). This compound.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025).
- ChemBK. (n.d.). This compound.
Sources
protocol for oxidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde to carboxylic acid
An Application Note and Protocol for the Selective Oxidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Introduction: The Challenge and Opportunity in Chromone Synthesis
Chromone-3-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] Their synthesis often requires the selective transformation of functional groups on a complex, and potentially sensitive, heterocyclic core. The target transformation for this protocol—the oxidation of the aldehyde in this compound to a carboxylic acid—presents a classic synthetic challenge. The substrate is an α,β-unsaturated aldehyde, and the molecule contains other functionalities, including an aryl bromide and a pyrone ring, that must remain intact.[3]
Conventional strong oxidizing agents, such as potassium permanganate or chromium-based reagents under harsh conditions, pose a significant risk of over-oxidation, degradation of the chromone ring, or unwanted side reactions.[4][5] Therefore, a method that offers high chemoselectivity under mild conditions is not just preferable, but essential for a successful synthesis. This application note details a robust and reliable protocol centered on the Pinnick oxidation, a method renowned for its exceptional tolerance of sensitive functional groups and its specific efficacy in converting α,β-unsaturated aldehydes to their corresponding carboxylic acids.[6][7]
Method Selection: Why the Pinnick Oxidation is the Gold Standard
The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as the premier choice for transformations of this type.[8][9] Its advantages over other methods are substantial:
-
High Chemoselectivity: It selectively targets the aldehyde group, leaving alkenes, halides, ethers, and other sensitive functionalities untouched.[6][8] This is critical for the integrity of the 8-bromo-6-methyl-4-oxo-4H-chromene core.
-
Mild Reaction Conditions: The reaction is typically performed at or near room temperature in a buffered solution, preventing the acid- or base-catalyzed degradation that can plague complex heterocyclic systems.[10]
-
Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is operationally simple, making it suitable for both small-scale research and large-scale production.[6][7][11]
Deep Dive into the Mechanism: Controlling the Reactive Species
The efficacy of the Pinnick oxidation hinges on the controlled generation of the active oxidant, chlorous acid (HClO₂), and the simultaneous quenching of a reactive byproduct, hypochlorous acid (HOCl).[12]
-
Formation of the Active Oxidant: In a mildly acidic buffered solution (typically using NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂).[6][13]
-
Nucleophilic Addition: The chlorous acid adds to the protonated aldehyde, forming a key intermediate.[8][12]
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and yielding the desired carboxylic acid. This step also releases hypochlorous acid (HOCl).[6][12]
-
The HOCl Problem: The HOCl byproduct is a reactive oxidant itself. If left unchecked, it can engage in undesirable side reactions, such as electrophilic addition to the chromone's double bond (halohydrin formation) or decomposition of the sodium chlorite reagent, reducing the overall efficiency.[6][7][8]
-
The Scavenger Solution: To mitigate this, a "scavenger" is added to the reaction mixture. A sacrificial alkene, such as 2-methyl-2-butene, is highly effective. It readily reacts with HOCl, sequestering it from the main reaction pathway and ensuring a clean conversion.[7][8] Hydrogen peroxide is another excellent scavenger, producing only oxygen and water as byproducts.[6][11]
Experimental Protocol
This protocol provides a detailed methodology for the oxidation of this compound.
Reaction Scheme: Starting Material: this compound (MW: 267.08 g/mol )[14] Product: 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid (MW: 283.08 g/mol )
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Starting material |
| Sodium chlorite (NaClO₂) | 80% Technical Grade | Commercial Source | Strong oxidizer. Handle with care. |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | ACS Reagent, ≥98% | Commercial Source | Buffer |
| 2-Methyl-2-butene | ≥99% | Commercial Source | Scavenger. Volatile and flammable. |
| tert-Butanol (t-BuOH) | ACS Reagent, ≥99% | Commercial Source | Solvent |
| Tetrahydrofuran (THF) | ACS Reagent, ≥99% | Commercial Source | Co-solvent |
| Deionized Water (H₂O) | N/A | In-house | |
| Ethyl Acetate | ACS Reagent | Commercial Source | Extraction solvent |
| Saturated Sodium Sulfite (Na₂SO₃) Solution | N/A | Prepare in-house | For quenching |
| 1 M Hydrochloric Acid (HCl) | N/A | Prepare in-house | For acidification |
| Brine (Saturated NaCl Solution) | N/A | Prepare in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercial Source | Drying agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Magnetic stir plate
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and tetrahydrofuran (e.g., 40 mL t-BuOH, 20 mL THF).
-
Add 2-methyl-2-butene (5.0 eq) to the solution. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in deionized water (e.g., 20 mL).
-
-
Reaction Execution:
-
Transfer the aqueous oxidant solution to an addition funnel.
-
Add the oxidant solution dropwise to the stirring solution of the aldehyde over 30-45 minutes. A slight yellowing of the reaction mixture may be observed due to the formation of ClO₂.
-
Maintain the reaction temperature at 20-25 °C. An ice bath can be used to control any minor exotherm.
-
Let the reaction stir at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting aldehyde spot has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative (indicates no remaining oxidant).
-
Reduce the volume of the organic solvents using a rotary evaporator.
-
Acidify the remaining aqueous slurry to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate as a solid.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate or appears oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid.
-
Quantitative Data Summary
| Parameter | Quantity (for 5.0 g scale) | Moles | Equivalents |
| This compound | 5.00 g | 18.7 mmol | 1.0 |
| Sodium Chlorite (80%) | 3.21 g | 28.1 mmol | 1.5 |
| NaH₂PO₄·H₂O | 3.88 g | 28.1 mmol | 1.5 |
| 2-Methyl-2-butene | 6.57 g (9.4 mL) | 93.6 mmol | 5.0 |
| Expected Yield | ~4.7 - 5.1 g | N/A | ~88-95% |
| Reaction Time | 4 - 6 hours | N/A | N/A |
| Temperature | 20 - 25 °C | N/A | N/A |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 6 hours, an additional portion of the oxidant solution (0.2 eq NaClO₂ and NaH₂PO₄) can be added.
-
Low Yield: Ensure the technical grade sodium chlorite is of good quality. Older batches may have lower activity. Ensure the pH of the workup is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and facilitate extraction/precipitation.
-
Safety: Sodium chlorite is a strong oxidizing agent and should not be allowed to contact acidic materials in its solid form, as this can generate toxic chlorine dioxide gas. The reaction must be performed in a well-ventilated fume hood. 2-Methyl-2-butene is volatile and flammable.
Experimental Workflow Diagram
Caption: Workflow for the Pinnick oxidation of the title compound.
Conclusion
The Pinnick oxidation provides a highly efficient, selective, and reliable method for converting this compound into its corresponding carboxylic acid. The protocol's mild conditions preserve the sensitive functionalities of the chromone core, and the operational simplicity makes it an invaluable tool for researchers in synthetic and medicinal chemistry. By carefully controlling the reaction stoichiometry and effectively scavenging the hypochlorous acid byproduct, this procedure consistently delivers high yields of the desired product, facilitating further research and development in chromone-based drug discovery.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023-11-30). [Link]
-
Wenxuecity. Pinnick oxidation. (2023-03-23). [Link]
-
Wikipedia. Jones oxidation. [Link]
-
Dalpozzo, R., et al. (2018). Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health. [Link]
-
Orgoly. Pinnick Oxidation. (2021-05-21). [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable. NaOCl Bleach Oxidation. [Link]
-
Sciencemadness Wiki. Jones oxidation. (2019-07-11). [Link]
-
Perkin, W. H., & Schiess, M. (1966). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic. [Link]
-
Grokipedia. Jones oxidation. [Link]
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2014). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. [Link]
-
Contini, A., et al. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC - NIH. [Link]
-
ResearchGate. Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. [Link]
-
Organic Chemistry Portal. Sodium Hypochlorite, Bleach, NaOCl. [Link]
-
YouTube. Sodium chlorite beyond Pinnick's oxidation. (2025-06-23). [Link]
-
Chegg.com. Solved Q6) The Pinnick oxidation is an organic reaction by.... (2020-04-29). [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
-
PubMed. Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. (2020-06-05). [Link]
-
ResearchGate. Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. [Link]
-
ChemBK. This compound. [Link]
-
Sathyavathi, C., & Kumar, M. N. (2022). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. International Journal of Health and Pharmaceutical Sciences. [Link]
-
Kinoshita, M., et al. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. PMC - NIH. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997-08-11). [Link]
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Application Note: Chemoselective Reduction of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
A Validated Protocol for the Synthesis of (8-bromo-6-methyl-4-oxo-4H-chromen-3-yl)methanol
Introduction and Objective
The chromone scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] Specifically, substituted 3-formylchromones like 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1] The conversion of the aldehyde functional group at the C-3 position to a primary alcohol unlocks a new set of synthetic possibilities, providing a hydroxymethyl handle for further derivatization.
This application note provides a detailed, validated protocol for the chemoselective reduction of this compound to its corresponding primary alcohol, (8-bromo-6-methyl-4-oxo-4H-chromen-3-yl)methanol. The primary challenge of this transformation lies in the selective reduction of the aldehyde in the presence of an α,β-unsaturated ketone (enone) system inherent to the chromone ring. This guide explains the rationale for reagent selection and provides a step-by-step methodology designed for high yield and purity, suitable for researchers in synthetic chemistry and drug development.
Principle and Methodology Selection
The Chemoselectivity Challenge
The substrate, this compound, contains two primary reducible carbonyl functionalities:
-
A C-3 carbaldehyde: Highly reactive and the target for reduction.
-
A C-4 ketone: Part of an α,β-unsaturated system, making it susceptible to both 1,2-reduction (to a secondary alcohol) and 1,4-conjugate addition.
The goal is to achieve a 1,2-reduction of the aldehyde exclusively, without affecting the enone system which is crucial for the structural integrity and reactivity profile of the chromone core.
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) was selected as the optimal reducing agent for this transformation.[1] While more powerful hydrides like lithium aluminum hydride (LiAlH₄) can also effect this reduction, NaBH₄ offers superior chemoselectivity and operational simplicity.[2][3]
Key advantages of NaBH₄ for this protocol:
-
Mild Reactivity: NaBH₄ is a significantly milder reducing agent than LiAlH₄, which reduces its propensity for unwanted side reactions, such as the reduction of the C-4 ketone.[3][4]
-
Aldehyde Selectivity: Aldehydes are inherently more electrophilic and less sterically hindered than ketones, allowing them to be reduced preferentially.[5] By controlling the reaction conditions (e.g., low temperature), this inherent reactivity difference can be exploited to achieve high chemoselectivity.[6]
-
Solvent Compatibility & Safety: NaBH₄ is stable and can be safely used in protic solvents like methanol (MeOH) and ethanol (EtOH), which are convenient for dissolving the substrate and serve as a proton source during the workup phase.[2][7] LiAlH₄, in contrast, reacts violently with protic solvents.
The mechanism proceeds via a two-step process: nucleophilic attack of the hydride ion (H⁻) from NaBH₄ on the electrophilic aldehyde carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or during aqueous workup to yield the primary alcohol.[8][9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Commercial Source | Starting Material (SM) |
| Sodium Borohydride (NaBH₄) | ≥98%, Powder | Commercial Source | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercial Source | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | Extraction Solvent |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | In-house Prep | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For Chromatography (if necessary) |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.74 mmol).
-
Dissolution: Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Once the solution is at 0 °C, add sodium borohydride (0.17 g, 4.49 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and maintain a low temperature, which maximizes selectivity for the more reactive aldehyde.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours. The product spot should be more polar (lower Rf) than the starting aldehyde.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) while maintaining the temperature at 0 °C. Safety Note: Quenching destroys excess NaBH₄ and produces hydrogen gas. Ensure adequate ventilation.
-
Solvent Removal: Remove the ice bath and allow the mixture to warm to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, (8-bromo-6-methyl-4-oxo-4H-chromen-3-yl)methanol, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Workflow Diagram
Caption: Reaction workflow for the chemoselective reduction.
Expected Results and Characterization
This protocol is expected to provide the target primary alcohol in high yield and purity.
| Parameter | Value / Observation |
| Expected Yield | 85-95% |
| Physical Appearance | White to off-white solid |
| ¹H NMR Spectroscopy | - Disappearance of the aldehyde proton singlet (δ ≈ 10.4 ppm).- Appearance of a new singlet or doublet for the CH₂OH protons (δ ≈ 4.5-4.8 ppm).- Appearance of a broad singlet for the OH proton. |
| ¹³C NMR Spectroscopy | - Disappearance of the aldehyde carbonyl carbon (δ ≈ 185-190 ppm).- Appearance of a new CH₂OH carbon signal (δ ≈ 55-65 ppm). |
| IR Spectroscopy | - Disappearance of the aldehyde C-H stretch (≈ 2720, 2820 cm⁻¹).- Appearance of a broad O-H stretching band (≈ 3200-3500 cm⁻¹). |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₁H₁₀BrO₃: 270.98, found: 270.98 (or corresponding [M+Na]⁺). |
Conclusion
The methodology described provides a reliable and efficient pathway for the chemoselective reduction of this compound. The use of sodium borohydride at controlled temperatures offers an excellent balance of reactivity and selectivity, yielding the desired primary alcohol with high purity while preserving the integral enone functionality of the chromone core. This protocol is robust and scalable, making it a valuable tool for synthetic chemists engaged in the development of novel chromone-based compounds.
References
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform. Retrieved January 18, 2026, from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved January 18, 2026, from [Link]
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3. NaBH4. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
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Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. (2025, April 16). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
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Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 18, 2026, from [Link]
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19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Matsumoto, S., et al. (n.d.). Chemoselective Reduction of α,β-Unsaturated Carbonyl and Carboxylic Compounds by Hydrogen Iodide. Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved January 18, 2026, from [Link]
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Chemoselective reduction of α,β-unsaturated aldehydes using an unsupported nanoporous gold catalyst. (2014, September 29). RSC Publishing. Retrieved January 18, 2026, from [Link]
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(PDF) Selective Enzymatic Reduction of Aldehydes. (2025, October 15). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Reduction of a ketone in the presence of an aldehyde. (2016, September 25). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
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Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
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Luche reduction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Garber, K. (2017, March 3). Selective Reduction of Aldehydes. YouTube. Retrieved January 18, 2026, from [Link]
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Luche reduction. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
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The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Luche reduction. (2020, February 29). YouTube. Retrieved January 18, 2026, from [Link]
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Morales-Solís, J. C., et al. (n.d.). Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. Retrieved January 18, 2026, from [Link]
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Organocatalysed C-2 and C-3 Functionalisation of Chromones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
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Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Novel transformation of chromone-3-carboxaldehyde to an o-hydroxybenzophenone. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
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Organocatalysed C-2 and C-3 Functionalisation of Chromones. (2025, September 23). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. (n.d.). Univen. Retrieved January 18, 2026, from [Link]
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Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Crystal structure of 4-(6-bromo-4-oxo-4H-chromen-3-yl). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
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8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies Using 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone ring system is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1] This structural framework serves as a versatile scaffold in medicinal chemistry, with derivatives demonstrating anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[2] The strategic functionalization of the chromone core allows for the fine-tuning of its biological activity. The subject of this guide, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is a synthetic derivative with significant potential for drug discovery. The incorporation of a bromine atom at the 8-position and a methyl group at the 6-position is intended to modulate the compound's electronic properties, lipophilicity, and binding capabilities, potentially enhancing its interaction with biological targets.[2] The presence of a reactive carbaldehyde group at the 3-position further suggests its potential as an enzyme inhibitor, capable of forming covalent or non-covalent interactions within an enzyme's active site.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition studies. We will explore its potential against several key enzyme targets and provide detailed protocols for in vitro characterization.
Potential Enzyme Targets and Rationale
Based on the known biological activities of structurally related chromone derivatives, we have identified three primary enzyme classes as high-probability targets for this compound:
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in crucial physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3] Chromone-containing sulfonamides have been reported as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[4]
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system, AChE is a major target in the treatment of Alzheimer's disease.[5] Numerous chromone derivatives have been investigated as AChE inhibitors.[5][6]
-
Tyrosinase: This copper-containing enzyme plays a vital role in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[7] Chromone derivatives have shown significant tyrosinase inhibitory activity.[8][9]
PART 1: General Workflow for Enzyme Inhibition Screening
The initial assessment of an unknown compound's inhibitory potential follows a standardized workflow. This multi-step process is designed to first identify inhibitory activity and then characterize its potency and mechanism.
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
PART 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.
Protocol 1: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for screening CA inhibitors based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[3]
1.1. Materials and Reagents:
-
Human or Bovine Erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
1.2. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in DMSO.
1.3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/vehicle to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]
-
Reaction Initiation: Start the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-20 minutes.
1.4. Data Analysis:
-
Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[10][11]
2.1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control Inhibitor)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader
2.2. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Working Solution (0.2 U/mL): Prepare in Assay Buffer.
-
DTNB Solution (10 mM): Dissolve in Assay Buffer.
-
ATCI Solution (10 mM): Dissolve in deionized water. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and positive control in DMSO.
2.3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound or positive control to the respective wells. For the maximum activity control, add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
-
Enzyme Addition and Pre-incubation: Add 25 µL of the AChE Working Solution to all wells except the blank. Incubate at 37°C for 15 minutes.
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells.
-
Start the reaction by adding 25 µL of the ATCI solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, with readings every minute for 10-15 minutes.[10]
2.4. Data Analysis:
Follow the same data analysis steps as described in section 1.4.
Protocol 3: Tyrosinase Inhibition Assay
This protocol uses L-DOPA as a substrate to measure tyrosinase activity.[1][7]
3.1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control Inhibitor)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader
3.2. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.
-
Tyrosinase Working Solution (60 U/mL): Prepare in cold Assay Buffer. Keep on ice.
-
L-DOPA Solution (10 mM): Dissolve in Assay Buffer. Prepare fresh.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Kojic Acid in DMSO.
3.3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: 20 µL of test compound dilution + 100 µL of Assay Buffer + 40 µL of Tyrosinase Working Solution.
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of Assay Buffer + 40 µL of Tyrosinase Working Solution.
-
Blank Wells: 20 µL of vehicle + 140 µL of Assay Buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.
-
Measurement: Incubate at 37°C for 20 minutes and then measure the absorbance at 475 nm.[7]
3.4. Data Analysis:
Follow the same data analysis steps as described in section 1.4.
PART 3: Mechanism of Action (MoA) Studies
Once a compound is confirmed as a potent inhibitor, it is crucial to determine its mechanism of action. This provides valuable insights for lead optimization in drug discovery.
Understanding Inhibition Mechanisms
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind non-covalently and can be further categorized as:
-
Competitive: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.[12][13]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This decreases Vmax but does not affect Km.[12][13]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[14]
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[15]
Caption: Simplified diagrams illustrating different modes of reversible enzyme inhibition.
Kinetic Studies Protocol
To determine the mode of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.
-
Experimental Setup: Perform the relevant enzyme assay (as described in PART 2) with multiple, fixed concentrations of this compound, while varying the substrate concentration for each inhibitor concentration.
-
Data Collection: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
Graphical Analysis of Kinetic Data
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S].[16][17]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Dixon Plot: This is a plot of 1/V₀ versus inhibitor concentration ([I]).[18][19]
-
Competitive Inhibition: Lines intersect to the left of the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for this compound
| Enzyme Target | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Carbonic Anhydrase II | 15.2 ± 1.8 | Acetazolamide | 0.012 ± 0.001 |
| Acetylcholinesterase | 8.7 ± 0.9 | Donepezil | 0.025 ± 0.003 |
| Tyrosinase | 22.5 ± 2.5 | Kojic Acid | 18.1 ± 1.5 |
Table 2: Hypothetical Kinetic Parameters in the Presence of the Inhibitor
| Enzyme | Inhibitor Conc. (µM) | Apparent Km | Apparent Vmax | Inhibition Type |
| Acetylcholinesterase | 0 | 0.15 mM | 100 µM/min | - |
| 5 | 0.25 mM | 100 µM/min | Competitive | |
| 10 | 0.38 mM | 100 µM/min | Competitive |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for evaluating the enzyme inhibitory potential of this compound. The chromone scaffold holds significant promise for the development of novel therapeutics, and a thorough understanding of the structure-activity relationships and mechanisms of action of its derivatives is paramount. Future studies should focus on expanding the panel of enzyme targets, conducting in vivo efficacy studies for promising candidates, and exploring further chemical modifications of the chromone core to enhance potency and selectivity.
References
- Supuran, C. T., et al. (2012). Chromone containing sulfonamides as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 567-573.
- Piao, L. Z., et al. (2002). Mushroom Tyrosinase Inhibition Activity of Some Chromones. Chemical & Pharmaceutical Bulletin, 50(3), 309-311.
- Padron, J. M., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 1929, pp. 245-257). Humana Press.
-
Patsnap Synapse. (2025, May 9). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Enzyme Inhibition: Competitive, Noncompetitive, and Uncompetitive Explained. Retrieved from [Link]
-
Fiveable. (n.d.). Dixon Plots Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
- Lee, J. H., et al. (2008). A graphical method for determining inhibition constants. The FEBS Journal, 275(17), 4402-4408.
-
Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
- Piao, L. Z., et al. (2002). Mushroom tyrosinase inhibition activity of some chromones. Chemical & Pharmaceutical Bulletin, 50(3), 309-311.
-
Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
University of Arizona. (n.d.). Enzyme inhibitors. Retrieved from [Link]
- Al-Warhi, T., et al. (2021). Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives. Bioorganic Chemistry, 114, 105085.
- Das, S., et al. (2020). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117415.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Lee, J. H., et al. (2008). A graphical method for determining inhibition constants. FEBS Letters, 582(23-24), 3463-3466.
- Ramana, M. M. V., et al. (2020). Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. Medicinal Chemistry Research, 29(6), 1045-1058.
- Jabeen, I., et al. (2013). In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors.
- Khan, I., et al. (2018). Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. Letters in Drug Design & Discovery, 15(7), 743-750.
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
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experimental setup for nucleophilic substitution on 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Application Note & Protocol
Strategic Functionalization of Chromone Scaffolds: A Detailed Protocol for Nucleophilic Aromatic Substitution on 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties[1][2]. The targeted functionalization of this core is a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a nucleophilic aromatic substitution (SNAr) reaction on this compound. We delve into the mechanistic rationale, present a detailed, step-by-step experimental protocol, and outline robust methods for product characterization, ensuring scientific rigor and reproducibility.
Introduction & Scientific Rationale
Aromatic rings are generally electron-rich and thus typically undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups can reverse this polarity, rendering the ring electrophilic and susceptible to attack by a nucleophile[3][4]. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on aromatic systems.
The substrate, this compound, is primed for SNAr. The chromone core, particularly the conjugated ketone at the 4-position, acts as a strong electron-withdrawing group. This electronic pull is relayed through the fused ring system, activating the C-8 position (para to the ring oxygen and ortho to the carbonyl's influence on the benzene ring) towards nucleophilic attack. The bromine atom serves as an excellent leaving group in this activated system.
The objective of this protocol is to leverage this inherent reactivity to displace the C-8 bromine with a variety of nucleophiles (e.g., secondary amines, alkoxides, thiols), thereby creating a library of novel chromone derivatives for further investigation in drug discovery programs.
The SNAr Mechanism on the Chromone Core
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the bromine (the ipso-carbon). This is the rate-determining step of the reaction. The aromaticity of the benzene ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[3][4][5].
-
Stabilization & Leaving Group Expulsion: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and stabilized by the electron-withdrawing chromone core. Aromaticity is then restored through the expulsion of the bromide leaving group, yielding the final substituted product.
Caption: General reaction pathway for the SNAr mechanism.
Detailed Experimental Protocol
This protocol details the SNAr reaction using morpholine as a representative amine nucleophile. The principles can be adapted for other nucleophiles, though optimization may be required.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | M. Eq. | Amount | Notes |
| This compound | 879559-55-4[6] | 267.08 | 1.0 | 267 mg | Starting Material |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 88 µL | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | 5 mL | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | ~100 mL | For extraction & chromatography |
| Hexanes | 110-54-3 | - | - | ~100 mL | For chromatography |
| Deionized Water (H₂O) | 7732-18-5 | - | - | ~150 mL | For work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | - | ~50 mL | For work-up |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Syringes and needles
-
TLC plates (Silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Safety Precautions
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO can facilitate skin absorption of other chemicals; handle with extreme care.
-
Consult Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
-
Reaction Setup:
-
Place the this compound (267 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a condenser and connect it to an inert gas line. Purge the system with nitrogen or argon for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous DMSO (5 mL) via syringe.
-
Begin stirring the suspension at room temperature.
-
Add morpholine (88 µL, 1.2 mmol) to the mixture dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using a pre-heated heating mantle.
-
Maintain the temperature and allow the reaction to stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 40% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them in vacuo to yield the purified 6-methyl-8-morpholino-4-oxo-4H-chromene-3-carbaldehyde as a solid.
-
Caption: A step-by-step overview of the experimental process.
Characterization & Expected Results
Expected Outcome: The product, 6-methyl-8-morpholino-4-oxo-4H-chromene-3-carbaldehyde, is expected to be a pale yellow or off-white solid. Typical yields for this type of SNAr reaction range from 60% to 85%, depending on the purity of the reagents and adherence to the protocol.
Analytical Confirmation: Unambiguous structural confirmation is essential. The following techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. Key diagnostic signals include:
-
The disappearance of the aromatic proton signal corresponding to the H at the C-8 position.
-
The appearance of new signals in the aliphatic region (typically ~3.0-4.0 ppm) corresponding to the methylene protons of the morpholine ring.
-
Characteristic shifts for the remaining aromatic protons, the aldehyde proton (~10 ppm), and the C-6 methyl group (~2.4 ppm).
-
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework. Look for the appearance of new signals corresponding to the morpholine carbons and a significant upfield or downfield shift of the C-8 carbon signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass of the molecular ion peak ([M+H]⁺) should match the calculated exact mass of C₁₅H₁₅NO₄.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C-H stretch (~2850, 2750 cm⁻¹), the conjugated aldehyde C=O stretch (~1680 cm⁻¹), and the chromone C=O stretch (~1640 cm⁻¹).
-
HPLC Analysis: HPLC can be used to determine the purity of the final compound. A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicates high purity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base or wet solvent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use freshly dried K₂CO₃ and anhydrous DMSO. 2. Increase temperature in 10 °C increments (up to 120 °C). 3. Extend reaction time and monitor by TLC. |
| Multiple Spots on TLC | 1. Side reactions due to high temperature. 2. Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Ensure a fully inert atmosphere to prevent oxidation. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of highly polar impurities. | 1. Use a shallow gradient for column chromatography. 2. Perform an additional aqueous wash during work-up or consider a pre-purification trituration. |
Conclusion
This application note provides a robust and reproducible protocol for the nucleophilic aromatic substitution on this compound. By following this detailed methodology, researchers can efficiently synthesize a diverse range of functionalized chromone derivatives. The ability to strategically modify the C-8 position opens avenues for developing novel therapeutic agents and chemical probes, further unlocking the potential of this valuable heterocyclic scaffold.
References
-
Ghosh, S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Retrieved from [Link]
-
Dai, H., et al. (2015). Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times. Molecules. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry. Retrieved from [Link]
-
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Retrieved from [Link]
-
Ali, A., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports. Retrieved from [Link]
-
Ghasemi, F., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wang, C., & Lei, A. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Retrieved from [Link]
-
Panda, J., et al. (2021). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Patel, R. V., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
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Application Note: A Strategic Workflow for the Development of Novel Antimicrobial Agents from 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities, including potent antimicrobial effects.[1][2][3] This application note provides a comprehensive, strategically designed workflow for the development of new antimicrobial candidates starting from the versatile building block, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde . We present a logical cascade encompassing the synthesis of the core scaffold, strategic derivatization to build a focused chemical library, a multi-tiered antimicrobial screening protocol, and preliminary mechanistic studies. Detailed, field-proven protocols are provided for each step, emphasizing the scientific rationale behind experimental choices to guide researchers in the rational design and evaluation of next-generation antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobials and the Promise of the Chromone Scaffold
1.1 The Crisis of Antimicrobial Resistance (AMR) Antimicrobial resistance is a formidable global health threat, leading to increased patient mortality, prolonged hospital stays, and significant economic burden. The continuous emergence of multidrug-resistant (MDR) pathogens has rendered many first-line antibiotics ineffective, creating an urgent need for novel compounds that can overcome existing resistance mechanisms.
1.2 Chromones: A Privileged Scaffold in Medicinal Chemistry Chromones (4H-chromen-4-ones) and their derivatives are a class of oxygen-containing heterocyclic compounds that are abundant in nature and have long been recognized for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4] Their rigid, planar structure and the presence of key hydrogen bond donors and acceptors make them ideal scaffolds for interacting with various biological targets. The 3-formylchromone moiety, in particular, is a highly reactive and versatile intermediate for the synthesis of a diverse array of heterocyclic systems.[5][6]
1.3 Introducing the Starting Material: this compound The selected starting material, this compound (CAS 879559-55-4), is a strategically functionalized molecule.[7] The substituents are chosen for specific purposes:
-
3-Carbaldehyde Group: Serves as a reactive handle for extensive chemical modification, allowing for the generation of diverse derivatives such as Schiff bases and hydrazones, which are known to possess significant antimicrobial activity.[8][9][10]
-
8-Bromo Group: The halogen atom can modulate the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability or target binding. Halogenated chromones have shown significant inhibitory potential.[3][11]
-
6-Methyl Group: This group can influence the molecule's steric and electronic profile, which can be crucial for optimizing the structure-activity relationship (SAR).
Synthesis of the Core Scaffold
2.1 Rationale: The Vilsmeier-Haack Reaction The most efficient and widely employed method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[5][6][12] This one-pot reaction utilizes a substituted 2-hydroxyacetophenone and the Vilsmeier reagent (generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). The reaction proceeds via a double formylation followed by an intramolecular cyclization to yield the desired product, often in high yields (80-90%).[5][13]
2.2 Protocol 1: Synthesis of this compound This protocol is adapted from established Vilsmeier-Haack procedures.[14]
Materials:
-
3-Bromo-5-methyl-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or acetic acid for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 eq.) to 0 °C in an ice-water bath. Add POCl₃ (3 eq.) dropwise with vigorous stirring, ensuring the internal temperature remains below 5 °C.[14] Stir the resulting pale-yellow mixture for 30 minutes at 0 °C.
-
Formylation & Cyclization: Dissolve 3-bromo-5-methyl-2-hydroxyacetophenone (1 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred crushed ice. A precipitate will form.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until pH 7-8 is reached. Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
Purification: Dry the crude solid under vacuum. Purify the product by recrystallization from ethanol or acetic acid to yield this compound as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Strategic Derivatization for Bioactivity: Building a Focused Library
3.1 Design Rationale: Targeting Key Pharmacophoric Features The aldehyde group at the C-3 position is a prime target for modification. Condensation with various amino- and hydrazino-compounds can generate Schiff bases (>C=N-R) and hydrazones (>C=N-NH-R), respectively. This strategy is effective because:
-
Increased Structural Diversity: It allows for the introduction of a wide variety of substituents (R groups), enabling fine-tuning of steric, electronic, and lipophilic properties.
-
Bioisosteric Replacement: The imine moiety can act as a bioisostere for other functional groups, potentially improving target interactions.
-
Enhanced Biological Activity: Schiff bases of 3-formylchromones have demonstrated significant antibacterial and antifungal activities.[8][9][15][16]
3.2 Workflow Diagram for Derivative Synthesis
Caption: Strategic derivatization of the core scaffold.
3.3 Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives) (1.1 eq.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the starting carbaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.1 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
3.4 Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isoniazid) (1.1 eq.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Follow the same procedure as described in Protocol 2, substituting the primary amine with a hydrazine or hydrazide derivative.
-
The reaction is often faster than Schiff base formation.
-
Isolate and purify the product as described above to obtain the pure hydrazone.
The Antimicrobial Screening Cascade: From Primary Hits to Lead Candidates
4.1 Overview of the Screening Workflow A tiered approach ensures efficient use of resources, starting with broad primary screening and progressing to more complex assays for promising "hit" compounds.
Caption: Multi-tiered antimicrobial screening cascade.
4.2 Panel Selection: Choosing Clinically Relevant Microorganisms The choice of microorganisms is critical. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal pathogen: Candida albicans (ATCC 90028)
-
Consideration for MDR strains: If available, testing against clinical isolates like Methicillin-resistant S. aureus (MRSA) is highly valuable.
4.3 Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[17][18]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi
-
Bacterial/fungal inocula, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of appropriate broth to wells 2 through 12 of each row. Add 100 µL of broth containing the test compound at 2x the highest desired final concentration to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.[19]
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours for bacteria, or 24-48 hours for C. albicans.[20]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) compared to the growth control (well 11).[19] The sterility control (well 12) should remain clear.
4.4 Protocol 5: Determination of Minimum Bactericidal Concentration (MBC) The MBC is determined as a follow-up to the MIC test to assess whether a compound is killing the bacteria (bactericidal) or just inhibiting its growth (bacteriostatic).[21][22]
Procedure:
-
From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.
-
Mix the contents of each well thoroughly.
-
Spot 10-20 µL from each selected well onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% (≥3-log) reduction in CFU/mL compared to the initial inoculum count.[23][24] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[23]
4.5 Data Presentation: Structuring MIC/MBC Data
| Compound ID | R-Group | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| SC-01 | 4-Chloro-phenyl | 16 | 32 | 64 | >128 | 32 |
| SC-02 | 2-Nitro-phenyl | 8 | 16 | 32 | 64 | 16 |
| HZ-01 | Phenyl | 32 | 64 | >128 | >128 | 64 |
| Cipro | (Control) | 0.5 | 1 | 0.25 | 0.5 | N/A |
| Flucon. | (Control) | N/A | N/A | N/A | N/A | 2 |
Advanced Characterization of Lead Compounds
For compounds demonstrating potent bactericidal activity (low MBC/MIC ratio), further investigation is warranted.
5.1 Protocol 6: Time-Kill Kinetic Assay This assay provides insight into the rate of antimicrobial activity (concentration- or time-dependent killing).[25][26][27]
Procedure:
-
Prepare tubes with broth containing the test compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x MIC.
-
Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.[28]
-
Incubate the tubes at 37 °C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).
-
Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[27]
5.2 Protocol 7: Anti-Biofilm Activity using the Crystal Violet Method Biofilms represent a major challenge in treating chronic infections. This assay assesses a compound's ability to inhibit biofilm formation.[29][30][31]
Procedure:
-
Add 100 µL of bacterial suspension (~1 x 10⁶ CFU/mL) in a suitable growth medium (e.g., TSB with glucose for S. aureus) to the wells of a 96-well flat-bottom plate.
-
Add 100 µL of the test compound at various concentrations (e.g., sub-MIC levels like 0.5x MIC, 0.25x MIC).
-
Incubate the plate under static conditions for 24-48 hours at 37 °C to allow biofilm formation.
-
Remove the planktonic (non-adherent) cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Fix the remaining biofilm with methanol for 15 minutes.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15-30 minutes.[29]
-
Wash away excess stain with water and allow the plate to air dry.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[31]
-
Quantify the biofilm by measuring the absorbance at 590 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Elucidating the Mechanism of Action (MoA): Preliminary Insights
Understanding the MoA is crucial for drug development. Chromones have been reported to act via several mechanisms, including disruption of cell membrane integrity and inhibition of DNA replication.[1]
6.1 Proposed MoA Exploration Workflow
Caption: Workflow for preliminary MoA studies.
6.2 Protocol 8: Bacterial Membrane Integrity Assay (Propidium Iodide Staining) Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces strongly.[32][33][34] An increase in fluorescence indicates membrane damage.
Materials:
-
Bacterial suspension (~1 x 10⁷ CFU/mL) in PBS
-
Lead compound (at MIC and 2x MIC)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Positive control (e.g., 70% isopropanol)
-
Negative control (untreated cells)
-
Fluorometer or fluorescence microscope
Procedure:
-
In a 96-well black plate or microcentrifuge tubes, mix the bacterial suspension with the test compound, positive control, or negative control.
-
Incubate for a set period (e.g., 30-60 minutes) at 37 °C.
-
Add PI to each sample to a final concentration of ~1-2 µM.[35]
-
Incubate in the dark for 5-10 minutes at room temperature.[35]
-
Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., Ex: 535 nm / Em: 617 nm).
-
A significant increase in fluorescence in the compound-treated samples compared to the negative control suggests that the compound disrupts bacterial membrane integrity.[36]
Summary and Future Outlook
This application note has outlined a systematic and robust workflow for the discovery and initial characterization of novel antimicrobial agents derived from this compound. By combining rational synthetic derivatization with a tiered biological screening cascade, researchers can efficiently identify compounds with potent antimicrobial and antibiofilm properties. Preliminary mechanistic studies, such as the membrane integrity assay, provide crucial early insights into the potential mode of action.
Lead candidates identified through this workflow can be advanced to further preclinical studies, including cytotoxicity assays against mammalian cell lines, in vivo efficacy studies in animal infection models, and more in-depth MoA investigations. The versatility of the 3-formylchromone scaffold provides a rich foundation for the development of new therapeutics to combat the growing threat of antimicrobial resistance.
References
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- BMG Labtech. (n.d.).
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
- Grokipedia. (n.d.).
- iGEM. (n.d.). General Biofilm Assay Protocol. iGEM Registry of Standard Biological Parts.
- Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology.
- MDPI. (2023).
- MicrobeWiki. (n.d.). Broth Microdilution. Kenyon College.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- National Center for Biotechnology Information (NCBI). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central.
- National Center for Biotechnology Information (NCBI). (2018). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PubMed Central.
- National Center for Biotechnology Information (NCBI). (2018). A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay. Frontiers in Microbiology.
- National Center for Biotechnology Information (NCBI). (2020).
- National Center for Biotechnology Information (NCBI). (2023).
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- ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones.
- Sigma-Aldrich. (n.d.). Bacteria stain propidium iodide solution. Sigma-Aldrich.
- Taylor & Francis Online. (2019). Chromone and isocoumarin derivatives from the endophytic fungus Xylomelasma sp. Samif07, and their antibacterial and antioxidant activities. Taylor & Francis Online.
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Application Notes and Protocols for the Synthesis of Chromene-Based Ligands and Their Metal Complexation
Introduction: The Versatility of Chromene Scaffolds in Coordination Chemistry
Chromene and its derivatives represent a privileged class of heterocyclic compounds, not only for their significant presence in natural products and their broad spectrum of pharmacological activities but also for their exceptional utility as ligands in coordination chemistry.[1] The inherent structural features of the chromene nucleus, particularly the presence of oxygen heteroatoms and the potential for diverse functionalization, allow for the design of versatile chelating agents. The resulting metal complexes have garnered substantial interest due to their potential applications in catalysis, materials science, and importantly, as therapeutic agents with enhanced biological efficacy compared to the free ligands.[2][3][4][5][6]
This guide provides a comprehensive overview of the synthesis of chromene-based ligands and their subsequent complexation with various metal ions. It is intended for researchers and professionals in the fields of medicinal chemistry, inorganic chemistry, and drug development. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower the user to adapt and innovate.
Part 1: Synthesis of Chromene-Based Ligands
The synthetic strategy towards chromene-based ligands is primarily dictated by the desired substitution pattern on the chromene ring and the nature of the coordinating atoms to be introduced. Two prevalent and versatile approaches are the synthesis of 2-amino-4H-chromene derivatives and the functionalization of 3-formylchromone to generate Schiff base ligands.
Green Synthesis of 2-Amino-4H-chromene Derivatives
The multicomponent reaction (MCR) approach for the synthesis of 2-amino-4H-chromene derivatives is a powerful and atom-economical method.[7][8] This one-pot synthesis typically involves the condensation of an aldehyde, malononitrile, and a phenolic component (such as dimedone or resorcinol). The use of a recyclable catalyst and environmentally benign solvents aligns with the principles of green chemistry.
This protocol describes a sustainable method for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives using the dual acid-base catalyst, pyridine-2-carboxylic acid (P2CA).
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Pyridine-2-carboxylic acid (P2CA) (15 mol%)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and P2CA (15 mol%).
-
Add a 1:1 mixture of EtOH:H₂O (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-60 minutes), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a vacuum oven.
Causality of Experimental Choices:
-
P2CA as a Catalyst: P2CA exhibits both acidic (carboxylic acid) and basic (pyridine nitrogen) properties, which synergistically catalyze the reaction. The carboxylic acid protonates the aldehyde, increasing its electrophilicity, while the pyridine nitrogen acts as a base to deprotonate the active methylene compounds.[7][8]
-
EtOH:H₂O Solvent System: This solvent mixture is environmentally friendly and provides good solubility for the reactants while allowing for easy precipitation of the product upon cooling.[8]
-
Reflux Conditions: The elevated temperature accelerates the reaction rate, leading to shorter reaction times and higher yields.
Synthesis of Chromone-Based Schiff Base Ligands
Schiff base ligands derived from chromones are particularly valuable due to their facile synthesis and the presence of both nitrogen and oxygen donor atoms, which allows for the formation of stable metal chelates.[1] The synthesis typically involves the condensation of 3-formylchromone with a primary amine.
This protocol details the synthesis of (E)-3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one.
Materials:
-
3-Formylchromone (1.0 mmol)
-
4-Methyl-o-phenylenediamine (1.0 mmol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3-formylchromone (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add a solution of 4-methyl-o-phenylenediamine (1.0 mmol) in absolute ethanol (10 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and reflux the mixture for 3-4 hours with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Causality of Experimental Choices:
-
Absolute Ethanol: Provides a suitable reaction medium and is easily removed after the reaction.
-
Glacial Acetic Acid: Catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Refluxing: Provides the necessary activation energy for the dehydration step in the imine formation.
Part 2: Metal Complexation of Chromene-Based Ligands
The synthesized chromene-based ligands can be readily complexed with a variety of transition metal ions. The choice of the metal salt and the reaction conditions will influence the stoichiometry and geometry of the resulting metal complex.
General Protocol for Metal Complexation
This general protocol can be adapted for the complexation of various chromene-based ligands with different metal salts.
This protocol describes the synthesis of a Co(II) complex with the ligand synthesized in Protocol 2.
Materials:
-
Chromone-based Schiff base ligand (2.0 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 mmol)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the chromone-based Schiff base ligand (2.0 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, with gentle heating if necessary.
-
In a separate beaker, dissolve CoCl₂·6H₂O (1.0 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A color change or precipitation of the complex is often observed.
-
Attach a reflux condenser and reflux the reaction mixture for 2-3 hours.
-
After refluxing, cool the mixture to room temperature to allow for complete precipitation of the metal complex.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with ethanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Causality of Experimental Choices:
-
2:1 Ligand to Metal Molar Ratio: This stoichiometry often leads to the formation of octahedral complexes where the metal ion is coordinated to two bidentate ligands.[9] However, the final stoichiometry can vary and should be confirmed by characterization.
-
Ethanol as Solvent: A common solvent for both the ligand and many metal salts, facilitating a homogeneous reaction.
-
Refluxing: Ensures the reaction goes to completion and can promote the formation of a crystalline product.
Part 3: Characterization of Ligands and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands and their metal complexes.
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization |
| FT-IR Spectroscopy | Confirmation of functional groups (e.g., C=O, C=N, N-H). | To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups (e.g., a shift in the ν(C=N) or ν(C=O) bands).[10] |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the molecular structure and confirmation of purity. | To study the magnetic properties of the complex (for paramagnetic complexes, NMR signals may be broadened or shifted). |
| Mass Spectrometry | Determination of the molecular weight. | Confirmation of the stoichiometry of the complex by determining the mass of the entire complex ion. |
| Elemental Analysis (CHN) | Determination of the elemental composition to confirm the empirical formula. | To confirm the proposed stoichiometry of the metal complex.[9] |
| UV-Vis Spectroscopy | To study the electronic transitions within the ligand. | To investigate the d-d electronic transitions of the metal ion and charge transfer bands, which provide information about the geometry of the complex. |
| Molar Conductance | To determine if the ligand is ionic. | To determine the electrolytic nature of the metal complex (i.e., whether the anions are inside or outside the coordination sphere).[11] |
| Magnetic Susceptibility | Not applicable. | To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.[9] |
Visualizations
Diagram 1: Synthesis of 2-Amino-4H-chromene Derivatives
Caption: One-pot synthesis of 2-amino-4H-chromene derivatives.
Diagram 2: Synthesis of Chromone-Based Schiff Base and Metal Complexation
Caption: Pathway for Schiff base ligand synthesis and metal complexation.
Conclusion and Future Perspectives
The synthetic routes and protocols outlined in this guide offer a robust foundation for the preparation of a wide array of chromene-based ligands and their corresponding metal complexes. The versatility of the chromene scaffold, coupled with the diverse coordination chemistry of transition metals, provides a rich platform for the design of novel compounds with tailored properties. Future research in this area will likely focus on the development of more sustainable synthetic methodologies, the exploration of a broader range of metal ions, and the in-depth investigation of the biological mechanisms of action of these promising complexes. The ultimate goal is to translate the fascinating coordination chemistry of chromene-based compounds into tangible applications in medicine and beyond.
References
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- Chromone Schiff base complexes: synthesis, structural elucidation, molecular modeling, antitumor, antimicrobial, and DNA studies of Co(II), Ni(II), and Cu(II) complexes. (n.d.).
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Advances in chromone-based copper(II)
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- Synthesis of chromene derivatives 5. (n.d.).
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- Metalated Chromene and Chromone Complexes: pH Switchable Metal-Carbon Bonding Interaction, Photo-triggerable Chromone Delivery Application, and Antioxid
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Pharmacologically significant chromone-based Schiff base complexes reported in the literature. (n.d.).
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PubMed Central.
- Synthesis and Characterization of Metal Complexes derived from 4-Methyl-2-Oxo-2H-Chromen-7-yl-Acetate. (n.d.). African Journal of Biomedical Research.
- Synthesis and biological evaluation for some metal complexes with a new ligand (E)-3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one. (2025).
- Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2024). MDPI.
- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). PubMed Central.
- Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (n.d.).
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- Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (n.d.).
- Synthesis and Characterization of Metal Complexes with Schiff Base Ligands (An UG Lab. Exp.). (2017). YouTube.
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- Metal Complexes for Therapeutic Applic
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Application Note: A Guide to Cell-Based Assays for Characterizing 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, known to impart a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a synthetic derivative within this class, showing significant potential as a therapeutic agent. Preliminary in vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and exhibits potent antimicrobial effects.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. We present detailed, step-by-step protocols for a tiered approach to cellular characterization, beginning with foundational cytotoxicity assessment, followed by mechanistic assays to probe for apoptosis induction and modulation of inflammatory signaling pathways.
Compound Profile and Handling
Proper handling and preparation of the test compound are paramount for reproducible and accurate results.
| Property | Details |
| Compound Name | This compound |
| CAS Number | 879559-55-4[1][2] |
| Molecular Formula | C₁₁H₇BrO₃[2] |
| Molecular Weight | 267.07 g/mol [1] |
| Appearance | Solid |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a non-polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Immediately before use, the stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations.
Causality Behind Experimental Choice (DMSO Control): The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[3] It is critical to include a "vehicle control" group in every experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used. This ensures that any observed cellular effects are due to the compound itself and not the solvent.
Foundational Analysis: Cytotoxicity Assessment
Rationale: The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[4] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process by 50%. The IC₅₀ value is essential for establishing a therapeutic window and informs the dose selection for all subsequent mechanistic studies. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[5][6]
Principle of the MTT Assay: The assay measures cellular metabolic activity.[7] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of living cells.[7] The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance is measured spectrophotometrically.
Workflow for Cytotoxicity Assessment
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., MCF-7 or HeLa breast and cervical cancer cell lines, respectively) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock to 0.5 mg/mL in serum-free medium.[7] Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[9] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Example Data: Based on preliminary findings, the compound exhibits cytotoxicity against various cancer cell lines.[1]
| Cell Line | Cancer Type | Reported IC₅₀ (µM)[1] |
| MCF-7 | Breast Cancer | ~15 |
| HeLa | Cervical Cancer | ~12 |
Mechanistic Insight: Apoptosis Induction
Rationale: Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[11] Caspase-3 and Caspase-7 are the primary executioner caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13] Measuring the combined activity of Caspase-3 and -7 provides a direct and sensitive readout of apoptosis induction.
Principle of the Caspase-Glo® 3/7 Assay: This homogeneous, luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[14] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14] The "add-mix-measure" format is simple and ideal for high-throughput screening.[14]
Apoptotic Signaling Pathway
Caption: Simplified diagram of apoptosis induction and its detection via a Caspase-3/7 assay.
Protocol 3.1: Homogeneous Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements at a density determined from the cytotoxicity assay. Allow cells to adhere overnight. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a period determined by time-course experiments (typically 6-24 hours). Include vehicle and untreated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[15]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[14] Mix briefly on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.
Advanced Characterization: NF-κB Signaling Pathway Modulation
Rationale: The chromene scaffold is frequently associated with anti-inflammatory activity.[16] The Nuclear Factor kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, and its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[17][18] Assessing the compound's ability to modulate NF-κB activity can therefore uncover potential anti-inflammatory or immunomodulatory effects. An NF-κB luciferase reporter assay is a highly effective method to quantitatively measure the transcriptional activity of this pathway.[3]
Principle of the NF-κB Reporter Assay: In this assay, cells are engineered to express a luciferase reporter gene under the control of a promoter containing NF-κB response elements. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[19] Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the IκB protein is degraded, allowing NF-κB to translocate to the nucleus.[18][19] In the nucleus, NF-κB binds to the response elements and drives the transcription of the luciferase gene. The resulting light output is directly proportional to NF-κB transcriptional activity.
NF-κB Signaling and Reporter Assay Workflow
Caption: The canonical NF-κB signaling pathway and the principle of a luciferase reporter assay.
Protocol 4.1: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Select a suitable cell line that is easily transfectable, such as HEK293T. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
Seeding and Compound Treatment: After 24 hours post-transfection, seed the cells into a 96-well plate. Allow them to adhere, then pre-treat with various concentrations of this compound for 1-2 hours.[3]
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the wells.[3] Incubate for an additional 6-8 hours. Include an "unstimulated" control group that does not receive TNF-α.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Express the data as a percentage of the activity seen in the "stimulated vehicle control" group, which is set to 100%.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Lee, J. A., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Retrieved from [Link]
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Pinto, M., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC - NIH. Retrieved from [Link]
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Berginski, M. E., & Gomez, S. M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]
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An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
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Khan, I., et al. (2022). Chromenochalcones: a comprehensive review on developments towards a medicinal perspective. PMC - PubMed Central. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2012, November 23). What methods can be used to detect NF-kB activation? Retrieved from [Link]
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Ronad, P. M., et al. (2010). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Abdul-Ghani, S., et al. (2020). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. PMC - PubMed Central. Retrieved from [Link]
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Kumar, R., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]
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- 16. rjptonline.org [rjptonline.org]
- 17. mdpi.com [mdpi.com]
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- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The chromone scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.
The most reliable and widely adopted method for preparing 3-formylchromones is the Vilsmeier-Haack reaction, which offers a direct, one-pot pathway from readily available 2-hydroxyacetophenones.[2][3] Subsequently, selective bromination affords the target compound. This guide will focus on a two-step synthetic sequence starting from 2-hydroxy-5-methylacetophenone.
Synthetic Workflow Overview
The synthesis is typically performed in two key stages: Vilsmeier-Haack formylation followed by selective bromination.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the Vilsmeier-Haack reaction to form 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is very low. What's going wrong?
This is a frequent challenge. Low yields in this step typically stem from issues with the Vilsmeier reagent, reaction conditions, or substrate reactivity.
Possible Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent, the electrophilic chloroiminium salt formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly sensitive to moisture.[4][5] Water will quench the reagent, drastically reducing its effective concentration.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and fresh, high-quality POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF or Vilsmeier reagent to the acetophenone substrate can lead to incomplete reactions or the formation of byproducts.
-
Solution: A molar ratio of approximately 3 equivalents of POCl₃ to the 2-hydroxyacetophenone substrate is a good starting point for optimization.[6] The POCl₃ should be added dropwise to cooled, anhydrous DMF to pre-form the reagent before adding the substrate.
-
-
Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C), the subsequent formylation and cyclization may require thermal energy to proceed to completion.[6]
-
Solution: After the substrate is added at low temperature, allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours.[6] The most critical tool here is Thin Layer Chromatography (TLC). Monitor the reaction until the starting material spot is completely consumed.
-
-
Inefficient Work-up: The reaction is typically quenched by pouring it into a large volume of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the product.[6][7]
-
Solution: Pour the reaction mixture slowly into a vigorously stirred ice-water slurry. Rapid addition can cause localized heating and potential side reactions. Allow the resulting suspension to stir for several hours to ensure complete precipitation before filtering.
-
Caption: Decision tree for Vilsmeier-Haack troubleshooting.
Question 2: I'm seeing multiple spots on my TLC plate during the Vilsmeier-Haack reaction. What are these byproducts?
Side reactions can compete with the desired product formation, leading to purification difficulties and lower yields.
Possible Causes & Solutions:
-
Di-formylation: Highly activated aromatic rings can sometimes undergo formylation at more than one position.[6]
-
Solution: Carefully control the stoichiometry. Avoid large excesses of the Vilsmeier reagent. Adding the substrate solution dropwise to the pre-formed reagent can help prevent localized high concentrations that favor di-formylation.
-
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[6]
-
Solution: Maintain the lowest effective reaction temperature. While heating is often necessary, avoid excessive temperatures (>80 °C) unless required for particularly unreactive substrates.
-
-
Incomplete Cyclization: The reaction proceeds through a double formylation followed by intramolecular cyclization.[2] In some cases, intermediates may persist.
-
Solution: Ensure adequate reaction time and temperature, as confirmed by TLC analysis, to drive the reaction to the final cyclized product.
-
Question 3: The bromination of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde gives a low yield or an inseparable mixture.
Selective bromination at the C-8 position is crucial. The choice of brominating agent and conditions determines the regioselectivity and yield.
Possible Causes & Solutions:
-
Incorrect Regioselectivity: Bromination can potentially occur at other positions on the benzene ring. The C-8 position is electronically activated, but harsh conditions can lead to mixtures.
-
Solution: The use of copper(II) bromide (CuBr₂) in a solvent like dimethyl sulfoxide (DMSO) is reported to be a highly selective method for introducing bromine at the 8-position of the chromone ring.[7] N-Bromosuccinimide (NBS) can also be used, but may require more careful optimization.
-
-
Over-bromination: Using an excess of the brominating agent or overly harsh conditions can lead to the formation of di- or tri-brominated species.
-
Solution: Use a controlled stoichiometry of the brominating agent (typically 1.0-1.2 equivalents). Add the agent portion-wise and monitor the reaction closely by TLC.
-
-
Microwave-Assisted Synthesis: For this specific bromination, microwave irradiation has been shown to be highly effective, reducing reaction times from hours to minutes and improving yields.[7]
-
Solution: If available, consider using a microwave reactor. A reported condition is heating with CuBr₂ in DMSO at 145 °C for 10-12 minutes.[7]
-
| Parameter | Vilsmeier-Haack Formylation | Selective Bromination |
| Starting Material | 2-hydroxy-5-methylacetophenone | 6-methyl-4-oxo-4H-chromene-3-carbaldehyde |
| Key Reagents | POCl₃, Anhydrous DMF | CuBr₂ in DMSO (recommended) or NBS |
| Temperature | 0-5 °C (reagent formation), then 60-70 °C | Room Temperature to 145 °C (Microwave) |
| Typical Time | 3-6 hours | 10 minutes (Microwave) to several hours |
| Critical Factor | Strict anhydrous conditions | Control of stoichiometry and regioselectivity |
| Reported Yield | 46-94%[7] | Up to 64% for related chromones[7] |
| Table 1: Summary of Optimized Reaction Conditions. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A: The reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium cation, [Me₂N=CHCl]⁺, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Substitution and Cyclization: The electron-rich 2-hydroxyacetophenone attacks the Vilsmeier reagent. The mechanism involves a double formylation followed by an intramolecular cyclization and dehydration to yield the final 3-formylchromone product.[2]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Q: Are there alternative methods to synthesize the chromone core?
A: Yes, the Kostanecki-Robinson reaction is a classic method for synthesizing chromones. It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its corresponding sodium salt.[1][8] However, for the direct synthesis of 3-formylchromones, the Vilsmeier-Haack reaction is generally more efficient and widely employed.[2]
Q: How do I purify the final product, this compound?
A: The crude product obtained after filtration from the reaction work-up is often a solid. The primary purification methods are:
-
Recrystallization: Ethanol is commonly used for recrystallizing 3-formylchromone derivatives.[7][9] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to achieve high purity crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is an effective alternative. A gradient elution with hexane and ethyl acetate is a good starting point.
Q: What spectroscopic methods are used to confirm the product's structure?
A: A combination of techniques is essential:
-
¹H NMR: Will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the methyl group singlet.
-
¹³C NMR: Will confirm the presence of the carbonyl carbons (ketone and aldehyde) and the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₁H₇BrO₃, M.W. ~267.08 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[10]
-
Infrared (IR) Spectroscopy: Will display strong absorption bands for the C=O stretching of the ketone and aldehyde groups.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is a synthesis of best practices and should be adapted and optimized based on laboratory results.[6][9]
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 25 mL). Cool the flask to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, ~65 mmol) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-hydroxy-5-methylacetophenone (3.0 g, 20 mmol) in a minimal amount of anhydrous DMF (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the reaction's progress via TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting acetophenone is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (400 g) and water. Slowly and carefully pour the reaction mixture into the ice slurry. A yellow precipitate should form. Continue stirring for 2-3 hours.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. Recrystallize the crude solid from ethanol to afford the title compound as a crystalline solid.
Protocol 2: Synthesis of this compound (Selective Bromination)
This protocol is based on selective bromination methods reported for similar chromone systems.[7]
-
Setup: In a round-bottomed flask suitable for your reaction scale (or a microwave reaction vessel), combine 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 g, 5.3 mmol) and copper(II) bromide (CuBr₂, 1.3 g, 5.8 mmol, 1.1 eq.) in dimethyl sulfoxide (DMSO, 20 mL).
-
Reaction (Conventional Heating): Heat the mixture with stirring at 80-90 °C. Monitor the reaction by TLC. The reaction may take several hours.
-
Reaction (Microwave-Assisted - Recommended): If using a microwave reactor, seal the vessel and heat the mixture to 145 °C for 10-15 minutes.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and pour it into cold water (100 mL). A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the final product.
References
- Current time information in Pasuruan, ID. (n.d.). Google Search.
- BenchChem. (n.d.). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- BenchChem. (n.d.). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
- BenchChem. (n.d.). This compound.
- Rajanna, K. C., Solomon, F., Ali, M. M., & Saiprakash, P. K. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
- Wikipedia. (n.d.). Kostanecki acylation.
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- ResearchGate. (n.d.). General Methods of Preparing Chromones.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ChemBK. (n.d.). This compound.
- Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E, 68(10), o2920.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 9. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Technical Support Center: Purification of Brominated Chromene-3-Carbaldehydes
Welcome to the Technical Support Center for the purification of brominated chromene-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of heterocyclic compounds. Drawing from established protocols and troubleshooting experiences, this center provides in-depth, practical guidance in a direct question-and-answer format.
Introduction to Purification Challenges
Brominated chromene-3-carbaldehydes are valuable synthetic intermediates in medicinal chemistry, often serving as precursors for a diverse range of bioactive molecules.[1] However, their synthesis, often achieved through methods like the Vilsmeyer-Haack reaction, can lead to a variety of impurities that complicate downstream applications.[1][2] The inherent reactivity of the aldehyde group, coupled with the electronic effects of the bromine substituent and the chromene core, presents unique purification challenges. Common issues include the presence of starting materials, over-brominated or under-brominated species, isomers, and degradation products.[2][3] Furthermore, some derivatives have been noted to be light-sensitive, especially when in solution or on silica gel, adding another layer of complexity to their purification.[2]
This guide will walk you through troubleshooting common purification problems, provide detailed experimental protocols, and answer frequently asked questions to help you achieve the desired purity of your brominated chromene-3-carbaldehyde derivatives.
Troubleshooting Guides
This section is structured to address specific problems you may encounter during the purification process. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've performed column chromatography on my crude brominated chromene-3-carbaldehyde, but my NMR spectrum still shows significant impurities. What could be the cause and how can I improve the separation?
Answer: This is a frequent challenge. The co-elution of impurities with your target compound during column chromatography can stem from several factors. Let's break down the potential causes and solutions.
Causality and Strategic Solutions:
-
Inappropriate Solvent System: The polarity of your eluent system is critical. If the polarity is too high, both your product and impurities will travel quickly down the column with little separation. Conversely, if it's too low, your compound may not move at all, leading to band broadening and poor resolution.
-
Troubleshooting:
-
Systematic TLC Analysis: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good solvent system will give your product an Rf value between 0.2 and 0.4 and show clear separation from impurity spots.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution is highly recommended. Start with a low polarity solvent and gradually increase the polarity. This will help to first elute non-polar impurities, then your product, and finally the more polar impurities.
-
-
-
Column Overloading: Loading too much crude material onto your column is a common mistake that severely compromises separation. An overloaded column leads to broad, overlapping bands.
-
Troubleshooting:
-
Rule of Thumb: A general guideline is to use a silica gel to crude product ratio of at least 50:1 (w/w). For very difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, consider dry loading. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column. This often results in sharper bands.
-
-
-
Presence of Isomeric Impurities: In some cases, you may have formed isomers that have very similar polarities to your desired product, making them difficult to separate by standard chromatography.[2]
-
Troubleshooting:
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. For example, alumina (basic, neutral, or acidic) can offer different selectivity. For very challenging separations, reverse-phase chromatography (e.g., C18) may be necessary.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is an excellent option for separating closely related isomers.
-
-
-
Compound Degradation on Silica: Some chromene derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[2]
-
Troubleshooting:
-
Neutralized Silica: You can neutralize your silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in your eluent), followed by the eluent alone to remove excess base.
-
Use of Alumina: As mentioned, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Visualizing the Workflow:
Caption: Troubleshooting flowchart for column chromatography purification.
Issue 2: Low Yield After Recrystallization
Question: I'm trying to purify my brominated chromene-3-carbaldehyde by recrystallization, but I'm getting a very low yield, or nothing is crashing out. What am I doing wrong?
Answer: Recrystallization is a powerful technique for obtaining highly pure crystalline material, but its success hinges on selecting the right solvent and using the proper technique. Low yields are typically due to one of two main issues: using too much solvent or choosing a solvent in which your compound is too soluble.
Causality and Strategic Solutions:
-
Excessive Solvent: The goal of recrystallization is to create a saturated solution at high temperature. If you add too much solvent, the solution will not be saturated upon cooling, and your compound will remain dissolved.
-
Troubleshooting:
-
Minimal Hot Solvent: Add the solvent in small portions to your crude product while heating and stirring. Stop adding solvent as soon as all the solid has dissolved.[4]
-
Solvent Evaporation: If you've accidentally added too much solvent, you can carefully evaporate some of it to concentrate the solution before allowing it to cool.
-
-
-
Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or dichloromethane/hexane are good starting points.[2] For some brominated chromene-3-carbaldehydes, N,N-dimethylformamide (DMF) has been successfully used.[4]
-
Two-Solvent System: If you can't find a single suitable solvent, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate as an oil or very fine powder, which may be difficult to filter and can trap impurities.
-
Inducing Crystallization: Sometimes, a supersaturated solution is reluctant to form crystals.
-
Troubleshooting:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.
-
-
Detailed Protocol for Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde:
This protocol is adapted from a standard method for the purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde using N,N-dimethylformamide (DMF).[4]
-
Materials:
-
Crude 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
-
N,N-dimethylformamide (DMF), analytical grade
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Filter paper and funnel (for optional hot filtration)
-
Beaker and ice bath
-
Büchner funnel and flask
-
Vacuum source
-
-
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF, just enough to wet the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of DMF until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Frequently Asked Questions (FAQs)
Q1: My brominated chromene-3-carbaldehyde appears as a yellow oil, but the literature reports it as a solid. How can I solidify it?
A1: This is a common issue, often due to residual solvent or the presence of impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, trituration can be effective. This involves repeatedly washing the oil with a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether). The product may solidify during this process. If trituration fails, column chromatography is your next best option to remove the impurities that are preventing crystallization.
Q2: I'm seeing evidence of debromination in my mass spectrometry data after purification. What could be causing this?
A2: Debromination can occur under certain conditions, particularly if the purification method involves prolonged exposure to heat, light, or certain reagents. Some brominated compounds can be unstable on silica gel, as mentioned earlier. Additionally, if you are using a reactive solvent system or if your crude mixture contains nucleophilic impurities, these could potentially react with your product. To mitigate this, try to use milder purification conditions: lower temperatures for solvent removal, protection from light by wrapping your column in foil, and using neutral purification media like neutral alumina.
Q3: What are the typical ¹H NMR chemical shifts I should expect for the aldehyde proton of a brominated chromene-3-carbaldehyde?
A3: The aldehyde proton (CHO) of a chromene-3-carbaldehyde is typically a singlet and appears significantly downfield in the ¹H NMR spectrum due to the deshielding effect of the carbonyl group and the aromatic system. For example, in 4-chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde, the aldehyde proton appears at δ 10.32 ppm.[5] For 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, it is observed at δ 10.37 ppm.[6] For 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, it is at δ 10.38 ppm.[7] You should expect the aldehyde proton of your brominated derivative to be in a similar region, typically between δ 10.3 and 10.4 ppm.
Q4: Can I use reverse-phase chromatography for the purification of these compounds?
A4: Yes, reverse-phase chromatography can be a very effective technique, especially for separating compounds with minor differences in polarity, such as isomers or compounds with very similar functional groups. A typical reverse-phase system would use a C18-functionalized silica gel as the stationary phase and a polar eluent, such as a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q5: My purified compound is initially a white solid but turns yellow over time. Is this a sign of decomposition?
A5: Yes, a color change upon standing, especially from white or off-white to yellow or brown, is often indicative of decomposition. As mentioned, some chromene derivatives are light-sensitive.[2] To ensure the long-term stability of your purified compound, it is best to store it in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in foil), and at a low temperature, preferably in a freezer. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
Summary of Purification Parameters
| Parameter | Recommendation | Rationale |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (default), Neutral Alumina | Alumina is preferred for acid-sensitive compounds. |
| Silica:Crude Ratio | >50:1 (w/w) | Ensures adequate separation and prevents column overloading. |
| Eluent System | Hexane/Ethyl Acetate, DCM/Methanol | Start with low polarity and increase gradually. Optimize with TLC. |
| Loading Method | Dry loading | Leads to sharper bands and better resolution. |
| Recrystallization | ||
| Solvent Choice | Minimal hot solvent in which the compound has high solubility at high temp and low solubility at low temp. | Prevents low yield due to oversaturation or high solubility at cold temperatures. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of well-defined crystals and minimizes impurity trapping. |
| Storage | ||
| Conditions | Cold, dark, and under an inert atmosphere. | Minimizes degradation due to light, heat, and oxidation. |
References
-
Gomes, M. J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3754. Available from: [Link]
-
Gomes, M. J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. Available from: [Link]
-
Zhang, L., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Pharmaceuticals, 14(11), 1109. Available from: [Link]
-
ResearchGate. Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... Available from: [Link]
-
Ishikawa, H. (2015). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o338–o339. Available from: [Link]
-
ResearchGate. Reaction of 4‐chloro‐2H‐chromene‐3‐carbaldehydes (3) with KF in DMSO to yield 2,3‐dihydro‐3,3′‐methylene bischromones (4). Available from: [Link]
-
Patel, D., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Synthesis, 20(10). Available from: [Link]
-
Mobinikhaledi, A., et al. (2013). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of The Chemical Society of Pakistan, 35(4). Available from: [Link]
-
Ishikawa, H. (2014). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. Available from: [Link]
-
PubMed. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Available from: [Link]
-
Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 144, 437-445. Available from: [Link]
-
PubMed. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Available from: [Link]
-
Ishikawa, H. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1193. Available from: [Link]
-
Kumar, M. S., et al. (2022). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 656-659. Available from: [Link]
-
IUCr. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. Available from: [Link]
-
J&K Scientific LLC. 2H-Chromene-3-carbaldehyde | 51593-69-2. Available from: [Link]
-
ResearchGate. Possible reaction pathway of 4‐chloro‐2H‐chromene‐3‐carbaldehyde 1 with KF. Available from: [Link]
-
Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment, 618, 1025-1034. Available from: [Link]
Sources
- 1. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Reaction of 6-Methylchromone
Welcome to the technical support center for the Vilsmeier-Haack formylation of 6-methylchromone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Here, we move beyond simple protocols to explain the causality behind the observations, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but a rationale grounded in the reaction mechanism.
Q1: My reaction yield is disappointingly low, and the TLC plate shows multiple spots, including unreacted starting material. What's going on?
This is a classic issue stemming from several potential root causes related to reaction kinetics and substrate reactivity. Let's break down the possibilities.
-
Possible Cause 1: Insufficient Reaction Energy The Vilsmeier-Haack reaction, while initiated at a low temperature during the formation of the electrophilic Vilsmeier reagent (the chloroiminium salt), often requires thermal energy to drive the formylation and subsequent cyclization to completion.[1]
-
Expert Recommendation: After the initial, controlled addition of your substrate (5-methyl-2-hydroxyacetophenone) at 0-5 °C, allow the reaction to warm to room temperature. Then, gently heat the mixture to 55-70 °C and monitor its progress every 1-2 hours using TLC.[1][2] If starting material persists, consider extending the reaction time before resorting to higher temperatures, which can promote side reactions.
-
-
Possible Cause 2: Sub-optimal Stoichiometry The synthesis of 3-formylchromones from 2-hydroxyacetophenones is a complex process involving a double formylation.[3] Incorrect stoichiometry can lead to a cascade of issues. Too little Vilsmeier reagent will result in an incomplete reaction, while a large excess can promote di-formylation or other side reactions.
-
Expert Recommendation: The molar ratio of the Vilsmeier reagent to the 2-hydroxyacetophenone precursor is critical. A typical starting point involves using 3-4 equivalents of DMF and 1.5-2 equivalents of POCl₃ relative to the acetophenone. Precise control is key.
-
-
Possible Cause 3: Substrate Reactivity The electronic nature of your starting material, 5-methyl-2-hydroxyacetophenone, influences the reaction rate. While the methyl group is electron-donating and activates the ring, other factors or impurities can affect reactivity.
-
Expert Recommendation: Ensure your starting material is pure. If dealing with a deactivated analogue in other experiments, more forcing conditions (higher temperature, longer time) may be necessary, but for 6-methylchromone, the standard conditions should suffice.[1]
-
Troubleshooting Workflow: Low Yield & Multiple Products
Caption: A decision tree for troubleshooting low yields.
Q2: My TLC shows a major product spot, but I'm also seeing a persistent, less polar byproduct. What could it be?
When a significant, unexpected product forms, it's often due to the Vilsmeier reagent reacting in an alternative, yet mechanistically plausible, manner.
-
Possible Cause: Chlorinated Byproduct The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is a source of electrophilic chlorine, especially at elevated temperatures. This can lead to electrophilic aromatic substitution on the electron-rich chromone ring, yielding a chlorinated derivative. This byproduct would likely be less polar than the desired aldehyde.
-
Expert Recommendation: The most effective preventative measure is strict temperature control. Avoid exceeding 70-80 °C. Furthermore, a prompt and efficient aqueous work-up is crucial to rapidly hydrolyze the intermediate iminium salt and quench any remaining reactive chlorinating species.[1]
-
-
Possible Cause: Formylation of the 6-Methyl Group While the primary site of attack on the chromone system is the electron-rich C3 position, activated methyl groups can also undergo formylation by the Vilsmeier reagent under certain conditions.[4] This would result in the formation of 4-oxo-4H-chromene-3,6-dicarbaldehyde.
-
Expert Recommendation: This side reaction is typically minor but can be promoted by a large excess of the Vilsmeier reagent and prolonged reaction times at high temperatures. Adhering to optimized stoichiometry and monitoring the reaction to stop it upon consumption of the starting material will minimize the formation of this di-aldehyde.
-
Potential Side Product Pathways
Caption: Formation of primary and potential side products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction in synthesizing 6-methylchromone-3-carbaldehyde?
The synthesis does not start with 6-methylchromone but rather builds the entire heterocyclic system in one pot from 5-methyl-2-hydroxyacetophenone. The mechanism is elegant and proceeds in several stages[3]:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N-(chloromethylene)-N-methylmethanaminium chloride, the active Vilsmeier reagent.[5][6]
-
First Formylation: The phenolic oxygen of 5-methyl-2-hydroxyacetophenone attacks the Vilsmeier reagent.
-
Second Formylation: The enolizable acetyl group's α-carbon attacks a second equivalent of the Vilsmeier reagent.
-
Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of water and other species to form the stable chromone ring system.
-
Hydrolysis: A final aqueous work-up hydrolyzes the iminium salt intermediate at the C3 position to yield the final aldehyde.[7]
Q2: Why is formylation so specific to the C3 position?
The C3 position of the chromone ring is part of an enone system, making it electron-deficient and generally unreactive toward electrophiles. However, the synthesis pathway from 2-hydroxyacetophenone dictates the final structure. The reaction builds the aldehyde functionality into the ring during the cyclization process itself, making it a directed synthesis rather than an electrophilic substitution on a pre-formed 6-methylchromone ring.[3]
Q3: How can I optimize my reaction conditions to minimize side products?
Optimization is a balance of several key parameters. The following table provides a guide based on established protocols.[1][2]
| Parameter | Recommended Condition | Rationale & Impact on Side Products |
| Temperature | 0-5 °C for reagent/substrate addition, then 55-70 °C for reaction. | Low initial temperature controls the exothermic formation of the Vilsmeier reagent. Higher reaction temperatures drive cyclization but can cause chlorination and decomposition if excessive. |
| Stoichiometry | Substrate:POCl₃:DMF ≈ 1 : 1.5-2 : 3-4 | A slight excess of the Vilsmeier reagent ensures complete conversion. A large excess can lead to di-formylation and other byproducts. |
| Reaction Time | 2-6 hours (TLC monitored) | Sufficient time is needed for the multi-step reaction to complete. Stopping the reaction prematurely leaves intermediates, while excessive time can promote side reactions. |
| Work-up | Slow, careful pouring of the reaction mixture into crushed ice/water. | This hydrolyzes the intermediate iminium salt to the aldehyde and quenches reactive species. A rapid, uncontrolled quench can lead to localized heating and degradation.[1] |
Q4: Are there safer or more efficient alternatives to phosphorus oxychloride (POCl₃)?
Yes, while POCl₃ is the classic and most common reagent, other acid chlorides can be used to generate a Vilsmeier-type reagent from DMF.
-
Oxalyl Chloride or Thionyl Chloride: These can be effective alternatives and may be less prone to certain side reactions like chlorination in some contexts.[1][8]
-
Pre-formed Vilsmeier Salt: Stable, solid forms of the Vilsmeier reagent, such as (Chloromethylene)dimethyliminium Chloride (Arnold's reagent), are commercially available.[9] Using a pre-formed salt offers better stoichiometry control and can lead to cleaner reactions, avoiding the handling of highly corrosive POCl₃.[5]
Experimental Protocol: Synthesis of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
This protocol is a representative procedure synthesized from literature sources.[2]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and calcium chloride guard tube, add dry N,N-dimethylformamide (DMF, ~4 equiv.). Cool the flask to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~2 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Substrate Addition: Dissolve 5-methyl-2-hydroxyacetophenone (1 equiv.) in a minimal amount of dry DMF. Cool the Vilsmeier reagent mixture back down to 0-5 °C and add the substrate solution dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat it in a water bath at 55-60 °C for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.
-
Precipitation: A solid precipitate of the crude product should form. Continue stirring for 1-2 hours to ensure complete hydrolysis and precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts and residual DMF. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.[2]
References
-
Ghosh, C. K. (1983). Chemistry of 4-Oxo-4H-[10]benzopyran-3-carboxaldehyde. Journal of Heterocyclic Chemistry, 20(6), 1437–1445. Available at: [Link]
-
Patil, P. O., & Bari, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(6), 2136-2148. Available at: [Link]
-
Khan, K. M., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2798. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Thieme. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. In Science of Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Formylation: Mastering Vilsmeier-Haack Reactions with N-(Chloromethylene)-N-methylmethanaminium Chloride. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Gáspár, A., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48115–48126. Available at: [Link]
-
Jones, G. (1996). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. nbinno.com [nbinno.com]
- 10. scite.ai [scite.ai]
Technical Support Center: Optimizing Microwave-Assisted Bromination of Chromones
Welcome to the technical support center for the microwave-assisted bromination of chromones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of microwave synthesis to efficiently produce brominated chromone scaffolds. As a Senior Application Scientist, I've compiled this resource based on both established literature and extensive field experience to help you navigate common challenges and optimize your reaction outcomes.
Microwave-assisted organic synthesis (MAOS) offers a significant leap forward from conventional heating methods, providing rapid, uniform heating that can dramatically reduce reaction times and improve yields.[1][2][3][4][5] However, like any powerful technique, it requires a nuanced understanding of key parameters to achieve desired results, especially concerning selectivity and the prevention of side reactions. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for the bromination of chromones compared to conventional heating?
A1: The principal advantage is a dramatic reduction in reaction time, often from hours to minutes.[2][3][4][6] This is due to the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][7][8] This efficiency can also lead to higher product yields and purities by minimizing the formation of degradation products that can result from prolonged exposure to high temperatures in conventional methods.[1][2]
Q2: How does temperature influence the outcome of the microwave-assisted bromination of chromones?
A2: Temperature is a critical parameter that directly impacts reaction rate, yield, and selectivity. While higher temperatures generally accelerate the reaction, excessively high temperatures can lead to decreased yields due to decomposition of the starting material or product.[9] For instance, in some optimizations of chromone synthesis, increasing the temperature from 120°C to 140°C resulted in a lower yield.[9] The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining the stability of the compounds involved. It is crucial to empirically determine the optimal temperature for each specific substrate and reaction setup.
Q3: Which brominating agents are typically used for this reaction, and what are the key considerations?
A3: N-Bromosuccinimide (NBS) is the most commonly used brominating agent for this type of transformation.[10][11][12][13][14] It is a convenient and safer alternative to liquid bromine.[14] NBS can participate in both electrophilic and radical bromination pathways, and the reaction conditions, including the presence of radical initiators or acid catalysts, will dictate the mechanism.[13][15] For the bromination of the heterocyclic ring of chromones, an electrophilic substitution mechanism is generally desired.
Q4: How does the choice of solvent affect the efficiency of microwave-assisted bromination?
A4: The solvent plays a crucial role in microwave synthesis as its ability to absorb microwave energy (related to its dielectric properties) dictates the heating efficiency.[1][7] Polar solvents like DMF, ethanol, and dichloromethane are often effective.[6][10] The choice of solvent can also influence the selectivity of the reaction. For example, in the α-bromination of acetophenone with NBS, dichloromethane was found to be the optimal solvent for achieving high selectivity for the monobromo product.[10] It is important to select a solvent that not only couples well with microwaves but also effectively solubilizes the reactants.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Temperature | Systematically vary the reaction temperature in increments of 10°C (e.g., from 80°C to 130°C). | An optimal temperature is required to overcome the activation energy without causing degradation.[9] |
| Suboptimal Solvent | Test a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, dioxane, DMF).[10] | The solvent must efficiently absorb microwave energy and dissolve the reactants to facilitate the reaction.[1][7] |
| Insufficient Reaction Time | Increase the reaction time in small increments (e.g., 5-10 minutes) while monitoring the reaction progress by TLC. | While microwave reactions are fast, sufficient time is still needed for the reaction to reach completion.[9] |
| Inappropriate Brominating Agent | Ensure you are using a suitable brominating agent like NBS. Consider the purity of the reagent. | The reactivity of the brominating agent is key. Impurities can inhibit the reaction.[13] |
Problem 2: Formation of multiple products (low regioselectivity).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. | Temperature can influence the kinetic versus thermodynamic control of the reaction, affecting which isomer is favored.[16] |
| Incorrect Solvent | Experiment with different solvents. | The solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the bromination.[10] |
| Radical vs. Electrophilic Pathway | If using NBS, ensure conditions favor the desired electrophilic pathway. This may involve excluding light and radical initiators. | NBS can react via a radical mechanism, which may lead to bromination at different positions (e.g., benzylic positions if applicable).[13][15] |
Problem 3: Product decomposition.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Temperature or Time | Reduce the reaction temperature and/or time. | Chromone scaffolds can be sensitive to prolonged exposure to high temperatures, leading to degradation.[9] |
| "Hot Spot" Formation | Ensure efficient stirring of the reaction mixture. | Inadequate stirring can lead to localized overheating, causing decomposition even if the bulk temperature reading is within the acceptable range. |
Experimental Protocol: Optimizing Temperature for the Bromination of 3-Methylchromone
This protocol provides a step-by-step guide for determining the optimal reaction temperature for the bromination of a model chromone substrate.
Materials:
-
3-Methylchromone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM, microwave-grade)
-
Microwave synthesis reactor
-
Appropriate sealed microwave reaction vessels with stir bars
-
Thin-layer chromatography (TLC) supplies
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reactant Preparation: In a sealed microwave reaction vessel equipped with a stir bar, combine 3-methylchromone (1 mmol), NBS (1.1 mmol), and DCM (5 mL).
-
Temperature Screening:
-
Set up a series of identical reactions.
-
Program the microwave reactor to heat each vessel to a different target temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Set a constant reaction time for all experiments (e.g., 15 minutes).
-
Ensure consistent stirring for all reactions.
-
-
Reaction Monitoring and Work-up:
-
After the reactions are complete and the vessels have cooled, monitor the consumption of the starting material and the formation of the product by TLC.
-
For each reaction, quench with a saturated aqueous solution of sodium thiosulfate, separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Optimization:
-
Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the conversion and the ratio of desired product to byproducts.
-
Identify the temperature that provides the highest yield of the desired 3-(bromomethyl)chromone with the fewest impurities.
-
Data Summary Table:
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Yield of Desired Product (%) |
| 1 | 80 | 15 | 45 | 40 |
| 2 | 90 | 15 | 70 | 65 |
| 3 | 100 | 15 | 95 | 90 |
| 4 | 110 | 15 | >99 | 88 (minor decomposition observed) |
| 5 | 120 | 15 | >99 | 80 (significant decomposition observed) |
Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow for temperature optimization and a logical approach to troubleshooting common issues.
Caption: Troubleshooting logic for common issues.
References
-
Microwave-assisted optimization conditions for the synthesis of compound 3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Microwave assisted reactions. (2015, July 23). SlideShare. Retrieved January 17, 2026, from [Link]
-
Microwave Assisted Reactions in Green Chemistry. (2021, January 6). Sciencedoze. Retrieved January 17, 2026, from [Link]
-
Fridén-Saxin, M., Pemberton, N., da Silva Andersson, K., Dyrager, C., Friberg, A., Grøtli, M., & Luthman, K. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. The Journal of Organic Chemistry, 74(7), 2755–2759. [Link]
-
Upadhyay, S. K., & Jursic, B. S. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reddy, C. V. R., et al. (2016). Microwave assisted synthesis of 3-(3-phenyl-7H-1,2,4]triazolet[1][7][1][7][9]hiadiazin-6-yl)-chromen-2-ones. Journal of Chemical and Pharmaceutical Research, 8(7), 230-233. Retrieved from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Jursic, B. S., & Dolinar, K. (2007). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Green Chemistry, 9(12), 1337-1341. [Link]
-
Silva, A. M. G., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]
-
Silva, A. M. G., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. Retrieved January 17, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Guan, X.-Y., et al. (2014). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Retrieved January 17, 2026, from [Link]
-
How green is your bromination reaction? (2019, January 1). The Green Chemistry Initiative Blog. Retrieved January 17, 2026, from [Link]
-
Microwave-Assisted Neat Procedure for the Petasis Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed. Retrieved January 17, 2026, from [Link]
-
Bromination via a Free Radical Mechanism. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Regio- and Site-Selective C-H Bond Functionalization of Chromones and Coumarins. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Bromine Adatom Promoted C-H Bond Activation in Terminal Alkynes at Room Temperature on Ag(111). (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
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- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
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stability issues of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde in solution
Welcome to the dedicated technical support guide for 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Product No. BCC8643). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful application and integrity of this versatile synthetic intermediate. Given the compound's reactive aldehyde functionality and halogenated aromatic system, understanding its stability profile in solution is critical for reproducible experimental outcomes.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established principles of chemical stability and forced degradation studies.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems users may encounter during their experiments, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Symptoms: You observe variable yields in reactions where the compound is a starting material, or you detect unknown impurities via TLC, HPLC, or NMR analysis of the crude reaction mixture.
-
Underlying Cause: This is often the primary indicator of compound degradation in the stock solution or under the reaction conditions. The aldehyde group is susceptible to oxidation, and the entire chromone scaffold can be sensitive to nucleophiles and certain pH conditions.
-
Investigative Questions & Solutions:
-
How was the stock solution prepared and stored?
-
Explanation: Common lab solvents like DMSO, while excellent for solubilization, are hygroscopic and can contain or absorb water over time, leading to potential hydrolysis. Furthermore, prolonged storage at room temperature, especially in the presence of light, can initiate degradation. The aldehyde group is particularly prone to oxidation to the corresponding carboxylic acid, a reaction that can be catalyzed by trace metal impurities or air.[1]
-
Recommendation: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, use anhydrous-grade solvent (e.g., DMSO, DMF), aliquot it into small, tightly sealed vials under an inert atmosphere (N₂ or Ar), and store at -20°C or below, protected from light.
-
-
What are the pH conditions of your reaction?
-
Explanation: Chromone rings can be susceptible to ring-opening under strongly basic conditions. While the compound is generally stable at neutral pH, exposure to strong bases (e.g., NaOH, KOH) can lead to hydrolytic degradation. Conversely, strongly acidic conditions might also affect stability, though many chromone syntheses utilize acidic steps.[2][3][4] The stability of aldehyde-containing molecules can be highly pH-dependent.[2][3][4]
-
Recommendation: If your reaction requires basic conditions, consider using milder, non-nucleophilic organic bases (e.g., DIPEA, triethylamine) and running the reaction at the lowest effective temperature. If possible, buffer the reaction medium to maintain a neutral or slightly acidic pH.
-
-
Is the reaction exposed to air or light?
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Explanation: The aldehyde can be oxidized to a carboxylic acid by atmospheric oxygen. Additionally, brominated aromatic compounds are known to be susceptible to photodegradation, which often proceeds via a reductive de-bromination pathway, yielding the de-brominated analog as an impurity.[5][6][7][8][9]
-
Recommendation: Run reactions under an inert atmosphere (N₂ or Ar). Protect the reaction vessel from light by wrapping it in aluminum foil, especially for reactions running for extended periods.
-
-
Issue 2: Color Change in Solution
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Symptoms: A freshly prepared, colorless or pale-yellow solution of the compound turns yellow, brown, or pink over time.
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Underlying Cause: Color change is a common sign of chemical degradation, often indicating the formation of conjugated impurities or polymeric byproducts. This can result from oxidation, photolysis, or reactions with solvent impurities.
-
Investigative Questions & Solutions:
-
What solvent was used and what is its purity?
-
Explanation: Solvents like technical-grade acetone or older bottles of THF can contain impurities that react with the aldehyde. For example, peroxide impurities in aged ethers can oxidize the aldehyde.
-
Recommendation: Use high-purity, HPLC-grade, or anhydrous solvents. Test suspect solvents by running a "blank" (solvent only) on your analytical system to check for impurities.
-
-
How long was the solution stored and under what conditions?
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Explanation: As with Issue 1, prolonged storage, especially at room temperature and exposed to light and air, accelerates degradation pathways that produce colored byproducts.
-
Recommendation: Immediately after observing a color change, analyze the solution by HPLC with a photodiode array (PDA) detector to characterize the new chromophores. Compare this to a freshly prepared solution. Discard discolored solutions and prepare fresh ones for critical experiments.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving this compound?
-
A1: For most applications, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are effective. For reactions where these solvents are unsuitable, dichloromethane (DCM) or chloroform (CHCl₃) can be used, although solubility may be lower. Always use anhydrous grade solvents to minimize water-related degradation.
-
-
Q2: How should I store the solid compound and its solutions?
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A2:
-
Solid: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can provide additional protection.
-
Solutions: Prepare solutions fresh. If storage is unavoidable, aliquot into single-use volumes in amber vials, purge with inert gas (N₂ or Ar), and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
-
Q3: Is this compound stable in aqueous buffers?
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A3: The stability in aqueous media is pH-dependent. It is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Stability decreases significantly in alkaline conditions (pH > 8) due to the risk of chromone ring hydrolysis. The rate of degradation will also depend on the buffer components, temperature, and presence of any nucleophiles. It is strongly recommended to perform a preliminary stability test in your specific buffer system.
-
-
Q4: What are the likely degradation products I should look for?
-
A4: Based on the structure, the primary suspected degradation products are:
-
8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid: Formed via oxidation of the aldehyde group.
-
6-methyl-4-oxo-4H-chromene-3-carbaldehyde: Formed via photolytic or reductive de-bromination.
-
Products of chromone ring-opening: Complex mixtures may form under strong hydrolytic conditions (especially basic). These can be monitored using HPLC-MS.[1][8][9]
-
-
Protocols for Stability Assessment
Adherence to established forced degradation study principles is crucial for understanding a compound's intrinsic stability.[10][11][12][13]
Protocol 1: Baseline Stability Assessment via HPLC
This protocol establishes a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
-
Column & Mobile Phase:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
A similar method for the parent chromone-3-carboxaldehyde uses acetonitrile, water, and phosphoric acid, which can be adapted.[14]
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes to ensure separation of compounds with different polarities.
-
-
Detection:
-
Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) and a mass spectrometer (MS) for identification.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute to a working concentration of ~50 µg/mL in a 50:50 acetonitrile:water mixture.
-
Inject immediately to obtain the initial timepoint (T=0) chromatogram, confirming peak purity and retention time.
-
Protocol 2: Forced Degradation Studies
These studies intentionally stress the compound to rapidly identify likely degradation pathways.[10][13] Aim for 10-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
Neutralize, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH.
-
Keep at room temperature and analyze at 30 minutes, 1 hour, and 4 hours (base-catalyzed degradation is often rapid).
-
Neutralize, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the compound solution with 3% H₂O₂.
-
Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution in DMSO at 80°C for 24 and 72 hours, protected from light.
-
Prepare/dilute samples and analyze by HPLC.
-
-
Photodegradation:
Data Summary & Visualization
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Temperature | Reagent/Condition | Expected Degradation Pathway(s) | Potential Products |
| Acid Hydrolysis | 60°C | 0.1 M HCl | Minimal degradation expected, potential for slow ring opening. | Parent compound, minor hydrolysis products. |
| Base Hydrolysis | Room Temp | 0.1 M NaOH | Rapid degradation, chromone ring opening. | Complex mixture of phenolic compounds. |
| Oxidation | Room Temp | 3% H₂O₂ | Oxidation of the aldehyde group. | 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid. |
| Thermal | 80°C | Heat (Solid & Solution) | Moderate degradation. | Dependent on medium (solid vs. solution). |
| Photolysis | Ambient | UV/Visible Light | Reductive de-bromination. | 6-methyl-4-oxo-4H-chromene-3-carbaldehyde. |
Diagrams of Logical Pathways
Diagram 1: Key Experimental Workflow for Stability Testing A flowchart illustrating the decision-making process for assessing compound stability.
Caption: Workflow for assessing compound stability.
Diagram 2: Postulated Degradation Pathways A diagram showing the primary chemical transformations the compound may undergo.
Caption: Potential degradation routes for the title compound.
References
- (Pasuruan, ID)
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- SAFETY DATA SHEET - Chromone-3-carboxaldehyde. Fisher Scientific.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- This compound - Technical Inform
- This compound - Chemical Inform
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- Forced Degrad
- Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed.
- 879559-55-4|this compound - Supplier Inform
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review.
- forced degradation products: Topics by Science.gov. Science.gov.
- Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5).
- Chromone-3-carboxaldehyde - HPLC Applic
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
- Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Synthesis of chromone-3-carbonitrile from chromone-3-carbaldehyde derivatives.
- 4-OXO-4H-CHROMENE-3-CARBALDEHYDE N-PHENYLTHIOSEMICARBAZONE AldrichCPR. Sigma-Aldrich.
- 4-Oxo-4H-chromene-3-carbaldehyde oxime | C10H7NO3. PubChem.
- Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. University of Venda.
- 4-oxo-4H-chromene-3-carbaldehyde. | Download Scientific Diagram.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- 4-OXO-4H-CHROMENE-3-CARBALDEHYDE | CAS 17422-74-1.
- the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjug
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.
- Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry.
- Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed.
- 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde.
- Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.
- (PDF) 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde.
- Reaction of chromone-3-carbaldehyde with α-amino acids—syntheses of 3- and 4-(2-hydroxybenzoyl)pyrroles.
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- 3-Formylchromone | C10H6O3. PubChem.
- 40682-97-1 | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 8. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromone-3-carboxaldehyde | SIELC Technologies [sielc.com]
troubleshooting poor solubility of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
An In-Depth Guide to Troubleshooting and Overcoming Solubility Challenges
Welcome to the technical support center for 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering difficulties with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
The chromone scaffold is a well-recognized "privileged structure" in medicinal chemistry, valued for its wide range of pharmacological activities.[1] However, the specific substitutions on this molecule—a lipophilic bromine atom and methyl group combined with a polar carbaldehyde and chromone core—create a challenging molecular profile that often leads to poor solubility in common laboratory solvents. This guide offers a systematic approach to tackling these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: The poor solubility of this compound stems from a combination of its molecular structure and the strong forces in its solid-state crystal lattice.
-
Molecular Structure Analysis: Your compound has distinct regions of opposing polarity. The bromo and methyl groups are non-polar and increase lipophilicity (the tendency to dissolve in fats and non-polar solvents). Conversely, the ketone, ether oxygen, and aldehyde groups on the chromone core are polar and capable of forming hydrogen bonds. This dualistic nature makes it difficult to find a single solvent that can effectively solvate all parts of the molecule simultaneously.
-
Crystal Lattice Energy: Crystalline solids are held together by strong intermolecular forces. For similar chromone structures, X-ray crystallography has revealed that forces like π-π stacking between the aromatic rings and hydrogen bonds (in this case, C–H···O bonds) create a very stable and tightly packed crystal structure.[2] For dissolution to occur, the energy released when the solvent molecules interact with the compound must be sufficient to overcome this high lattice energy. If the solvent-solute interactions are weak, the crystal will not break down, and the compound will remain insoluble.
Q2: What is the recommended starting point for solvent selection?
A2: A systematic solvent screening is the most logical first step. The principle of "like dissolves like" is a useful, but simplified, guide.[3] Given the compound's mixed polarity, a range of solvents should be tested. We recommend starting with common aprotic polar solvents.
A common and effective strategy for preparing stock solutions of poorly soluble compounds for biological assays is to first dissolve the compound in a strong, water-miscible organic solvent and then carefully dilute this stock into your aqueous buffer.[4] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.
Recommended Initial Solvent Screening Protocol:
-
Dispense a small, known amount of the compound (e.g., 1 mg) into several different vials.
-
Add a measured volume (e.g., 100 µL) of a single test solvent to each vial.
-
Agitate at room temperature for 30 minutes using a vortex or shaker.
-
Visually inspect for dissolution.
Below is a table of suggested solvents, ordered by decreasing polarity, to guide your screening process.
| Solvent | Polarity Index | Type | Rationale & Comments |
| DMSO | 7.2 | Polar Aprotic | Excellent starting point. High boiling point. Good for creating concentrated stock solutions for biological assays.[4] |
| DMF | 6.4 | Polar Aprotic | Similar to DMSO, often interchangeable. Can be slightly more aggressive. |
| Acetone | 5.1 | Polar Aprotic | Good for dissolving many organic compounds. Volatile. |
| Dichloromethane (DCM) | 3.1 | Halogenated | Often effective for moderately polar compounds. Use in a fume hood.[5] |
| Tetrahydrofuran (THF) | 4.0 | Ether | A good mid-polarity solvent. Prone to peroxide formation. |
| Toluene | 2.4 | Aromatic | A non-polar option to test the influence of the lipophilic regions. |
Q3: My compound is still insoluble at room temperature. Can I use heat?
A3: Yes, carefully heating the mixture can significantly increase solubility. However, you must consider the thermal stability of the aldehyde functional group.
For most solids, the dissolution process is endothermic (it absorbs heat), meaning solubility increases with temperature.[6] Heating provides the energy needed to break the crystal lattice bonds.
Causality and Risks:
-
Mechanism: Increased kinetic energy allows solvent molecules to penetrate the crystal lattice more effectively.
-
Primary Risk: The aldehyde group (-CHO) on your compound is susceptible to oxidation, especially at elevated temperatures in the presence of air, which could convert it to a carboxylic acid.[1] This would change the compound's identity and biological activity.
Safe Heating Protocol:
-
Place your compound and chosen solvent in a sealed vial with a stir bar.
-
Heat the mixture gently in a water or oil bath, starting at 40-50°C.
-
Increase the temperature in 10°C increments, holding for 15-20 minutes at each step. Do not exceed the boiling point of the solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature. If the compound precipitates out, it indicates that you have created a supersaturated solution, and the concentration is above its room temperature solubility limit.
Q4: How can I prepare a working solution for a biological assay that requires an aqueous buffer?
A4: The standard and most effective method is to prepare a highly concentrated stock solution in an organic solvent like DMSO, followed by serial dilution into your aqueous buffer.[4] This is often called the "co-solvent" method.[7]
The goal is to keep the final concentration of the organic solvent in your assay low (typically <1%, often <0.1%) to avoid artifacts or toxicity from the solvent itself.
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Q5: What advanced techniques can I try if these standard methods are insufficient?
A5: If conventional methods fail, especially for in vivo studies or formulation development, more advanced strategies can be explored. These typically require specialized equipment.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface-area-to-volume ratio, which can significantly speed up the rate of dissolution according to the Noyes-Whitney equation.[7][8]
-
Micronization: Mechanical grinding to reduce particle size to the micron scale.
-
Sonication: Using ultrasonic energy to break apart solid particles in a liquid medium.[3] This can be attempted in a standard laboratory ultrasonic bath.
-
-
Formulation Strategies: These methods aim to create a stable dispersion of the drug in a carrier system, bypassing the need for true solution.
-
Solid Dispersions: The drug is dispersed in a molecular or amorphous state within an inert carrier, such as a water-soluble polymer (e.g., PVP, PEG).[9][10] This prevents the drug from forming a stable crystal lattice, making it easier to dissolve.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule sits inside the hydrophobic cavity of the cyclodextrin, while the exterior remains water-soluble.[7]
-
Caption: A logical flow for troubleshooting solubility issues.
References
- Verma, S., & Rawat, A. (2021). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Journal of Global Pharma Technology.
-
Gao, Y., et al. (2020). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Applied Sciences.
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
- Faller, B., & Ertl, P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
-
Solubility of Things. (n.d.). Chromone. Solubility of Things Database. [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
-
ChemBK. (n.d.). This compound. ChemBK Database. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues. BenchChem.
- Nchinda, A. T. (n.d.).
-
de Sousa, M. P., et al. (2017). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Journal of the Brazilian Chemical Society. [Link]
- Romanelli, G. P., et al. (2008).
- Clarke, C. J., et al. (2016). Green solvent selection guides. Sustainable Chemical Processes.
-
Sivertsen, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. . [Link]
-
Fun, H.-K., et al. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. [Link]
- Romanelli, G. P., et al. (2008).
-
Cheméo. (n.d.). Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). Cheméo. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
minimizing byproducts in the synthesis of chromene derivatives
Welcome to the technical support center for the synthesis of chromene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting guides to help you minimize byproducts and optimize your synthetic routes.
Introduction: The Criticality of Purity in Chromene Synthesis for Drug Development
Chromene derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. The presence of byproducts can lead to inaccurate biological data, increased toxicity, and complications in downstream processing and formulation. Therefore, controlling the reaction selectivity and minimizing byproduct formation is not just a matter of yield optimization but a critical step in the drug discovery and development pipeline.
This guide provides a structured approach to troubleshooting common issues in chromene synthesis, focusing on the underlying reaction mechanisms to empower you with the knowledge to not only solve current problems but also to anticipate and prevent future challenges.
Frequently Asked Questions (FAQs)
1. Q: My reaction is yielding a significant amount of a dimeric byproduct. What are the likely causes and how can I prevent this?
A: Dimerization is a common issue, often arising from the high reactivity of the starting materials or intermediates. This is particularly prevalent in reactions involving highly activated phenols or Michael acceptors. To minimize dimerization, consider adjusting the stoichiometry of your reactants, lowering the reaction temperature, or using a less reactive catalyst. For a detailed protocol, please refer to our Troubleshooting Guide: Minimizing Dimer Formation .
2. Q: I am observing the formation of an oxidized byproduct, likely a chromone. How can I suppress this side reaction?
A: The oxidation of the chromene ring to a chromone can occur in the presence of an oxidant or even atmospheric oxygen, especially at elevated temperatures. To prevent this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent can also play a role; using aprotic solvents can sometimes mitigate this issue. For specific strategies, see our Troubleshooting Guide: Preventing Oxidation to Chromones .
3. Q: My multi-component reaction (MCR) for 2-amino-4H-chromene synthesis is producing a complex mixture of products. How can I improve the selectivity?
A: Multi-component reactions are elegant but can suffer from a lack of selectivity if not properly optimized. The key is to control the relative rates of the different reaction pathways. This can be achieved by carefully selecting the catalyst, solvent, and temperature. A stepwise addition of reactants can also be beneficial. Our Troubleshooting Guide: Enhancing Selectivity in Multi-Component Reactions provides a detailed workflow for optimizing your MCR.
4. Q: I am struggling with the purification of my chromene derivative from a starting material with a similar polarity. What are some effective strategies?
A: When the polarity of your product and a key starting material are very similar, standard column chromatography can be challenging. In such cases, consider derivatization of the starting material to alter its polarity, or explore alternative purification techniques such as preparative HPLC or crystallization. Sometimes, a simple solvent wash or recrystallization can be surprisingly effective.
Troubleshooting Guides
Guide 1: Minimizing Dimer Formation in Chromene Synthesis
Dimerization reactions can significantly reduce the yield of the desired chromene product. Understanding the mechanism of dimer formation is the first step toward its prevention.
Underlying Causality: Dimerization often occurs when a highly reactive intermediate, such as a Michael adduct, reacts with another molecule of the starting Michael acceptor instead of undergoing the desired intramolecular cyclization. This is favored by high concentrations of reactants and elevated temperatures.
Experimental Protocol for Minimization:
-
Reactant Stoichiometry: Begin by carefully controlling the stoichiometry. Use the limiting reagent as the basis and add the other reactants slowly and in a controlled manner. A slight excess of the cyclizing partner (e.g., the phenol) can sometimes favor the intramolecular reaction.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the intermolecular dimerization more than the intramolecular cyclization.
-
Initial Recommendation: Run the reaction at room temperature or even 0 °C.
-
Monitoring: Use TLC or LC-MS to monitor the progress of the reaction and the formation of the dimer at different temperatures.
-
-
Catalyst Choice: The nature of the catalyst can have a profound impact.
-
Less Reactive Catalysts: If using a strong base, consider switching to a milder one (e.g., from NaOH to K2CO3 or even an organic base like triethylamine).
-
Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.
-
-
Solvent Effects: The solvent can influence the relative stability of the transition states leading to the desired product and the dimer.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes promote undesired side reactions.
-
Alternative Solvents: Explore less polar solvents or protic solvents like ethanol, which can stabilize intermediates through hydrogen bonding and favor the desired pathway.
-
Data Summary: Effect of Reaction Parameters on Dimer Formation
| Parameter | High Dimer Formation | Low Dimer Formation | Rationale |
| Temperature | > 80 °C | 0 - 25 °C | Reduces the rate of the intermolecular side reaction. |
| Catalyst | Strong bases (e.g., NaH) | Weak bases (e.g., piperidine, L-proline) | Milder conditions favor the desired thermodynamic product. |
| Concentration | High (> 1 M) | Low (< 0.5 M) | Reduces the probability of intermolecular collisions. |
| Solvent | Aprotic (e.g., Toluene) | Protic (e.g., Ethanol) | Can stabilize intermediates and favor intramolecular cyclization. |
Workflow for Dimer Minimization
Caption: A stepwise approach to minimizing dimer formation.
Guide 2: Preventing Oxidation to Chromones
The facile oxidation of the dihydropyran ring in chromenes to the corresponding aromatic pyran ring in chromones is a common challenge, leading to a difficult-to-separate byproduct.
Underlying Causality: The oxidation is often driven by the gain in aromatic stabilization. This process can be catalyzed by trace metals, initiated by radical initiators, or simply occur via air oxidation at elevated temperatures. The presence of certain functional groups on the chromene ring can also increase its susceptibility to oxidation.
Experimental Protocol for Prevention:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Procedure: Before adding reagents, purge the reaction flask with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant can be beneficial.
-
Examples: Butylated hydroxytoluene (BHT) or hydroquinone can be used in catalytic amounts to quench radical species that may initiate oxidation.
-
-
Solvent Selection: Choose solvents that are less prone to forming peroxides.
-
Avoid: Ethers like THF and diethyl ether can form explosive peroxides and should be freshly distilled from a suitable drying agent and stored under an inert atmosphere.
-
Preferable: Solvents like toluene, acetonitrile, or dichloromethane are generally safer in this regard.
-
-
Temperature Management: As with dimerization, lower temperatures are generally better. If heating is necessary, ensure it is done under a strictly inert atmosphere.
-
Work-up Conditions: Oxidation can also occur during the reaction work-up and purification.
-
Minimize Air Exposure: Work quickly and minimize the exposure of the crude product to air.
-
Purification: If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column oxidation.
-
Logical Relationship: Factors Influencing Oxidation
Caption: A systematic workflow for optimizing multi-component reactions.
References
-
Title: Recent Developments in the Synthesis of Chromene Derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Chromenes Source: RSC Advances URL: [Link]
-
Title: Recent advances in the synthesis of chromene containing compounds Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: A review on the synthesis of chromene derivatives Source: Research on Chemical Intermediates URL: [Link]
Technical Support Center: Scaling Up the Synthesis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis of chromone derivatives. This guide is specifically designed for researchers, chemists, and process development professionals tackling the scale-up of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. We will move beyond a simple recitation of steps to explore the underlying chemistry, troubleshoot common hurdles, and provide actionable strategies for a robust and scalable synthesis.
The chromone scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The target molecule, this compound, serves as a versatile building block for creating more complex heterocyclic systems.[1][5] Its synthesis is most commonly achieved via a two-step process: a Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone, followed by regioselective bromination.[1][6]
This guide provides a comprehensive framework for executing and troubleshooting this synthesis, ensuring scientific integrity and practical success from the bench to the pilot plant.
I. Synthetic Workflow and Core Protocols
A successful scale-up begins with a solid understanding of the reaction sequence and a well-defined protocol. The overall transformation is depicted below.
Caption: Synthetic route for the target compound.
Detailed Experimental Protocol
This protocol outlines a general, scalable procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via the dropping funnel over 60-90 minutes.[7] The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. A viscous, sometimes solid, chloroiminium salt (the Vilsmeier reagent) will form.[8][9]
-
Reaction with Acetophenone: Once the addition is complete, continue stirring at 0-5 °C for another 30 minutes. Prepare a solution of 2-hydroxy-5-methylacetophenone (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the acetophenone solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice and water (approx. 10-15 volumes relative to the reaction mixture).
-
Crucially, perform a "reverse quench": slowly and carefully pour the reaction mixture onto the vigorously stirred ice/water.[8] This procedure is highly exothermic. Maintain the quench vessel temperature below 20 °C.
-
The acidic solution is then neutralized by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~7-8. A solid precipitate should form.
-
Stir the resulting slurry for 2-4 hours to ensure complete precipitation.
-
Isolate the crude product by filtration, wash the filter cake thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude 6-methyl-4-oxo-4H-chromene-3-carbaldehyde can be purified by recrystallization from ethanol or by column chromatography.[10]
Part B: Synthesis of this compound (Bromination)
-
Reaction Setup: In a suitable reaction flask, dissolve the 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq) from Part A in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add copper(II) bromide (CuBr₂, 1.1-1.2 eq) to the solution in portions at room temperature.[1]
-
Reaction Progression: Heat the mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. Microwave irradiation (e.g., 145 °C for 10-15 minutes) can significantly accelerate this step and may improve yields.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water.
-
A solid precipitate will form. Collect the solid by filtration and wash it extensively with water to remove residual DMSO and copper salts.
-
Dry the crude product under vacuum. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.[11]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Issue: Vilsmeier-Haack Reaction Stage
Q1: My reaction mixture solidified during the addition of POCl₃, and the magnetic stir bar is stuck. What should I do? A1: This is a common issue caused by the precipitation of the Vilsmeier reagent.[12] At a larger scale, magnetic stirring is insufficient.
-
Root Cause: The Vilsmeier reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ can have low solubility in DMF at low temperatures.
-
Solution:
-
Mechanical Stirring: For any scale beyond a few grams, switch to a mechanical overhead stirrer. This provides the necessary torque to keep the slurry suspended and ensure homogeneous mixing.
-
Solvent Volume: While you should use a minimal amount of DMF to dissolve the acetophenone, ensure the initial volume of DMF for the reagent preparation is sufficient to allow for stirring. A slightly more dilute reaction may be necessary at scale.
-
Controlled Addition: A very slow, controlled addition of POCl₃ is critical to manage both the exotherm and the rate of precipitation.
-
Q2: The yield of my formylated intermediate is very low, and TLC shows a lot of starting material even after prolonged heating. Why? A2: This points to incomplete reaction, which can have several causes.
-
Root Cause 1: Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][13] The hydroxyl group of the 2-hydroxyacetophenone is a strong activating group, but other substituents on the ring can influence reactivity. While the methyl group at the 5-position is activating, any deactivating groups would slow the reaction significantly.[7]
-
Solution 1: For less reactive substrates, more forcing conditions may be required. This can include increasing the reaction temperature (e.g., to 80-90 °C) or extending the reaction time. Always monitor by TLC to avoid decomposition. Using a larger excess of the Vilsmeier reagent (e.g., 1.5-2.0 eq) can also drive the reaction to completion.[7]
-
Root Cause 2: Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water reacts with both POCl₃ and the Vilsmeier reagent.
-
Solution 2: Ensure your DMF is anhydrous and your POCl₃ is fresh. Handle reagents under a nitrogen or argon atmosphere.
Q3: My TLC plate shows multiple product spots. What are the likely side reactions? A3: Byproduct formation is a primary cause of low yields and purification challenges.
-
Side Reaction 1: Di-formylation: Highly activated aromatic rings can undergo formylation at more than one position.
-
Mitigation: Carefully control the stoichiometry. A molar ratio of 1.1-1.2 equivalents of Vilsmeier reagent to the substrate is a good starting point. Adding the acetophenone solution to the Vilsmeier reagent (rather than the reverse) can help maintain a controlled stoichiometry throughout the reaction.[7]
-
Side Reaction 2: Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.
-
Mitigation: Maintain the lowest effective reaction temperature. While heating is necessary to drive the reaction, avoid excessive temperatures (>90-100 °C) unless required for a particularly deactivated substrate.[7]
Issue: Bromination Stage
Q4: The bromination is not selective, and I'm getting a mixture of isomers or poly-brominated products. A4: Regioselectivity is a key challenge in the bromination of substituted chromones.
-
Root Cause: The position of bromination is directed by the existing substituents. The electron-donating nature of the pyrone oxygen and the methyl group, combined with the directing effect of the carbonyl, influences the electrophilic substitution pattern.
-
Solution:
-
Choice of Reagent: Copper(II) bromide (CuBr₂) in DMSO is often reported to give good selectivity for the 8-position on similar chromone systems.[1] N-Bromosuccinimide (NBS) is another common brominating agent, but its selectivity can be more condition-dependent. A thorough literature search or empirical screening of conditions is advised.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to reduced selectivity and the formation of undesired isomers.
-
Q5: My bromination reaction is very slow or stalls completely. A5: This can be due to substrate purity or reaction conditions.
-
Root Cause 1: Impure Starting Material: Impurities from the Vilsmeier-Haack step can interfere with the bromination reaction.
-
Solution 1: Ensure the 6-methyl-4-oxo-4H-chromene-3-carbaldehyde intermediate is sufficiently pure before proceeding. Recrystallization or a quick plug filtration through silica may be necessary.
-
Root Cause 2: Insufficient Activation: While CuBr₂ is effective, some systems may require a stronger electrophilic bromine source or catalysis.
-
Solution 2: Consider using a combination of NBS with a catalytic amount of an acid, such as acetic acid. Alternatively, microwave-assisted bromination can often drive sluggish reactions to completion with improved yields and shorter reaction times.[1]
Issue: Purification
Q6: I'm having difficulty purifying the final product. It has poor solubility. A6: Chromone derivatives can often be challenging to purify due to their planar, rigid structure, which can lead to poor solubility.
-
Solution 1: Recrystallization: This is often the most effective method for purifying solid chromones at scale. Screen a variety of solvents. Common choices include ethanol, acetic acid, or mixtures like DMF/water or dioxane/water.
-
Solution 2: Column Chromatography: For smaller scales or very difficult separations, silica gel column chromatography is standard. Use a gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.[11] Be aware that highly polar solvents like methanol can sometimes lead to band broadening on silica.
-
Solution 3: Trituration: If the impurities are significantly more soluble than the product, suspending the crude solid in a suitable solvent (one in which the product is poorly soluble but the impurities are soluble), stirring, and then filtering can be a simple and effective purification step.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The Vilsmeier-Haack reaction presents the most significant hazards.
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water in a strongly exothermic reaction, releasing HCl gas.[8] Always handle it in a fume hood with appropriate gloves and face protection.
-
Exothermic Quench: The work-up step of adding the reaction mixture to ice water is extremely exothermic.[8] At scale, this must be done slowly with efficient cooling and vigorous stirring to prevent a runaway reaction. Never add water directly to the reaction mixture.
-
Solvent Handling: DMF is a high-boiling point solvent and has associated health risks. Ensure adequate ventilation and avoid inhalation or skin contact.
Q2: How does the choice of starting 2-hydroxyacetophenone affect the overall synthesis? A2: The substituents on the acetophenone ring have a profound impact.
-
Electronic Effects: Electron-donating groups (like the methyl group in this synthesis) activate the ring, generally leading to higher yields and faster reaction rates in the Vilsmeier-Haack step.[13] Conversely, electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring, often requiring more forcing conditions (higher temperatures, longer times).[6][7]
-
Steric Effects: Large, bulky groups near the hydroxyl or acetyl moieties can hinder the cyclization step, potentially lowering the yield.
Q3: What are the key process considerations when moving from gram-scale to kilogram-scale? A3:
-
Heat Transfer: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor.[14][15] The Vilsmeier reagent formation and the quench are key steps where heat management is critical. Ensure your reactor has adequate cooling capacity.
-
Reagent Addition: Dropwise addition in the lab becomes a controlled pumping rate at the pilot scale. The rate must be carefully calculated and controlled to manage exotherms and local concentration issues.[14]
-
Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures like the Vilsmeier reagent slurry and during precipitation. Mechanical stirring is non-negotiable.[12]
-
Isolation: Filtration on a Büchner funnel becomes filtration in a Nutsche filter-dryer or centrifugation at scale. The physical properties of your precipitate (particle size, crystal habit) become much more important for efficient isolation and drying.[15]
Q4: Are there viable alternative synthetic routes? A4: Yes, several other methods for chromone synthesis exist, though the Vilsmeier-Haack approach is common for 3-formylchromones.[16]
-
Kostanecki-Robinson Reaction: This involves the acylation of o-hydroxyaryl ketones followed by base-catalyzed cyclization. However, it can be prone to side reactions and the formation of coumarin byproducts.[11][16]
-
Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[3][16]
-
Simonis Reaction: This is the condensation of phenols with β-ketoesters, typically catalyzed by phosphorus pentoxide or polyphosphoric acid.[16] For the specific target molecule, the Vilsmeier-Haack route is generally the most direct and efficient.[17][18]
IV. Data Summary: Vilsmeier-Haack Reaction Yields
The yield of 3-formylchromones is highly dependent on the substituents of the starting 2-hydroxyacetophenone. The following table provides a general overview based on reported syntheses.
| Starting Material Substituent | Electronic Effect | Typical Reported Yield | Reference(s) |
| 5-Methyl (as in this guide) | Electron-Donating | 70-85% | [10] |
| 5-Chloro | Electron-Withdrawing | ~71% | [6] |
| 3-Nitro-5-Chloro | Strongly Deactivating | ~71% | [6] |
| 5-Bromo | Electron-Withdrawing | 54-93% (varies) | [19] |
| Unsubstituted | Neutral | ~54% | [19] |
Note: Yields are indicative and can vary significantly based on specific reaction conditions, scale, and purification methods.
V. References
-
Molecules. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. [Link]
-
European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]
-
Organic Letters. (n.d.). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. ACS Publications. [Link]
-
Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. [Link]
-
ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]
-
MDPI. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
-
ResearchGate. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. [Link]
-
International Journal of Research and Pharmaceutical Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]
-
Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
-
International Journal of Research and Analytical Reviews. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of chromone derivatives. [Link]
-
National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? [Link]
-
National Institutes of Health. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]
-
National Institutes of Health. (n.d.). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. [Link]
-
National Institutes of Health. (n.d.). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Refining Reaction Conditions for Nucleophilic Substitution on the Bromine Atom
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Alkyl Bromides in Synthesis
Nucleophilic substitution reactions at a carbon-bromine (C-Br) bond are a cornerstone of organic synthesis, enabling the formation of a diverse array of chemical bonds essential in drug development and materials science.[1][2] In these reactions, an electron-rich species, the nucleophile (Nu:), attacks the electron-deficient (electrophilic) carbon atom of an alkyl bromide (R-Br), leading to the displacement of the bromide ion (Br⁻), which acts as the leaving group.[1][3][4]
The general transformation is:
Nu:⁻ + R-Br → R-Nu + Br⁻
The success of this transformation hinges on a delicate balance of factors, including the structure of the alkyl group (R), the nature of the nucleophile, the choice of solvent, and other reaction conditions.[1] These reactions predominantly proceed through two distinct mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.[1][2] Understanding the nuances of these mechanisms is paramount to troubleshooting and optimizing your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing explanations grounded in reaction kinetics and mechanistic principles.
Question: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?
Answer: Low yields in nucleophilic substitution reactions on alkyl bromides can stem from several factors, often related to competing side reactions or suboptimal reaction conditions.
-
For SN2 Reactions (Typically with primary and secondary alkyl bromides):
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[5] The nucleophile must approach the carbon atom from the side opposite the bromine atom (backside attack).[6] If the alkyl bromide or the nucleophile is sterically hindered, the rate of reaction will decrease significantly, allowing side reactions like elimination (E2) to become more prominent, especially at higher temperatures.[7][8][9]
-
Solution: If possible, choose a less hindered substrate or nucleophile. For instance, if you are using a bulky nucleophile, consider a smaller, more potent alternative if the desired transformation allows. Also, running the reaction at a lower temperature can favor the SN2 pathway over elimination.[10]
-
-
Weak Nucleophile: SN2 reactions require a strong nucleophile to efficiently displace the bromide.[5][11] Weak nucleophiles will react slowly, leading to incomplete conversion or the prevalence of side reactions.
-
Solution: Enhance the nucleophilicity. If using a neutral nucleophile like an alcohol or water, consider its conjugate base (alkoxide or hydroxide), which is a much stronger nucleophile.[12] The choice of solvent can also dramatically impact nucleophile strength (see below).
-
-
Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like acetone, DMSO, or DMF are generally preferred.[13][14] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[13][14][15][16] In contrast, polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[13][15][17]
-
-
For SN1 Reactions (Typically with tertiary and some secondary alkyl bromides):
-
Carbocation Instability: The SN1 reaction proceeds through a carbocation intermediate, and the stability of this intermediate is crucial.[18][19][20] If the carbocation is not sufficiently stabilized (e.g., a primary carbocation), the SN1 pathway will be highly disfavored.
-
Solution: This is an inherent limitation of the substrate. Primary alkyl bromides will not react via an SN1 mechanism.[9]
-
-
Poor Ionizing Solvent: The rate-determining step of an SN1 reaction is the formation of the carbocation.[19][21] Polar protic solvents are ideal for SN1 reactions because they can stabilize both the forming carbocation and the departing bromide ion through solvation.[11][18][22] Using a non-polar or aprotic solvent will significantly slow down or prevent the reaction.
-
Solution: Switch to a polar protic solvent such as water, ethanol, or a mixture thereof.[13]
-
-
Carbocation Rearrangements: Carbocations can undergo rearrangements to form a more stable carbocation. This can lead to a mixture of products, thereby lowering the yield of the desired product.
-
Solution: This is a common challenge with SN1 reactions. If rearrangements are problematic, exploring an SN2 pathway with a less substituted substrate, if synthetically feasible, might be a better approach.
-
-
Question: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate is a common hurdle. The strategies to accelerate it depend on the reaction mechanism.
-
For SN2 Reactions:
-
Increase Nucleophile Concentration: Since the rate of an SN2 reaction is dependent on the concentration of both the alkyl bromide and the nucleophile, increasing the concentration of the nucleophile will increase the reaction rate.[23]
-
Use a Stronger Nucleophile: The inherent reactivity of the nucleophile plays a direct role. For example, an iodide ion is generally a better nucleophile than a bromide ion in a given solvent.
-
Optimize the Solvent: As mentioned, switching from a polar protic to a polar aprotic solvent can dramatically increase the rate of an SN2 reaction, sometimes by several orders of magnitude.[16]
-
Increase the Temperature: Generally, increasing the reaction temperature will increase the rate of most chemical reactions. However, be cautious as higher temperatures can also promote the competing E2 elimination reaction.[10]
-
-
For SN1 Reactions:
-
Improve the Leaving Group: While bromine is a good leaving group, iodide is even better.[24][25] If your starting material is an alkyl chloride, switching to an alkyl bromide or iodide will accelerate the reaction. The order of leaving group ability for halogens is I > Br > Cl > F.[24]
-
Use a More Polar Protic Solvent: A more polar protic solvent will better stabilize the carbocation intermediate and the transition state leading to its formation, thus increasing the reaction rate.[11][18][22]
-
Increase the Temperature: Similar to SN2 reactions, increasing the temperature will increase the rate of the SN1 reaction. Since the competing E1 reaction also proceeds through the same carbocation intermediate, the effect on the ratio of substitution to elimination may be less pronounced than in the SN2/E2 case.
-
Question: I am observing the formation of an alkene as a major byproduct. How can I minimize this elimination reaction?
Answer: The formation of an alkene indicates a competing elimination reaction (E1 or E2). Minimizing this side reaction requires careful control of the reaction conditions.
-
To Minimize E2 (competes with SN2):
-
Use a Less Sterically Hindered Base/Nucleophile: Bulky bases tend to favor elimination over substitution.[8] For example, using sodium ethoxide will favor substitution more than potassium tert-butoxide.
-
Use a Strong, Non-basic Nucleophile: Some nucleophiles are strong but not particularly basic. For example, iodide (I⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the SN2 pathway.[10]
-
-
To Minimize E1 (competes with SN1):
-
Use a Weakly Basic Nucleophile: Since the E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction, the choice of nucleophile is key. A weakly basic nucleophile (like water or an alcohol) is less likely to abstract a proton from the carbocation, thus favoring substitution.
-
Lower the Reaction Temperature: As with the E2 reaction, lower temperatures will generally disfavor the E1 pathway relative to the SN1 pathway.
-
Frequently Asked Questions (FAQs)
Q1: How does the structure of the alkyl bromide (primary, secondary, tertiary) affect the reaction pathway?
A1: The structure of the alkyl bromide is one of the most critical factors in determining whether a reaction proceeds via an SN1 or SN2 mechanism.
-
Primary (1°) Alkyl Bromides: These are the least sterically hindered and readily undergo SN2 reactions.[10][14] They do not undergo SN1 reactions because the resulting primary carbocation is too unstable.[9]
-
Secondary (2°) Alkyl Bromides: These are intermediate in steric hindrance and can undergo both SN1 and SN2 reactions.[11][12] The dominant pathway depends on the other reaction conditions. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism.[11]
-
Tertiary (3°) Alkyl Bromides: These are highly sterically hindered and do not undergo SN2 reactions.[26][27] They readily undergo SN1 reactions because they can form a relatively stable tertiary carbocation.[19][21]
Q2: Why is bromide a good leaving group?
A2: A good leaving group is a species that is stable on its own after it departs from the substrate. Bromide (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr).[24] This means that the bromide ion is a weak base and is very stable in solution, making it unlikely to re-attack the product.[24] The leaving group ability of the halogens increases down the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻) because the larger ions can better stabilize the negative charge.[24][25]
Q3: Can you provide a general guide for choosing the right solvent?
A3: The choice of solvent is crucial and depends on the desired reaction mechanism.
| Reaction Type | Preferred Solvent Type | Examples | Rationale |
| SN2 | Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Dissolves the nucleophilic salt but does not strongly solvate the anion, leading to a more reactive "naked" nucleophile.[13][14][15][16] |
| SN1 | Polar Protic | Water, Alcohols (Methanol, Ethanol), Acetic Acid | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, facilitating the rate-determining ionization step.[11][18][22] |
Q4: What is the role of temperature in these reactions?
A4: Temperature affects the rate of both substitution and elimination reactions. Generally, an increase in temperature increases the rate of all reactions. However, elimination reactions often have a higher activation energy than their competing substitution reactions. Therefore, at higher temperatures, the proportion of the elimination product often increases.[10] If elimination is a problematic side reaction, it is advisable to run the reaction at a lower temperature, even if it requires a longer reaction time.
Experimental Protocols
Protocol 1: A Typical SN2 Reaction - Synthesis of 1-Iodobutane
This protocol describes the reaction of a primary alkyl bromide with a strong nucleophile in a polar aprotic solvent.
Materials:
-
1-Bromobutane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.
-
Add 1-bromobutane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (NaBr, which is less soluble in acetone than NaI) is also an indicator of reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude 1-iodobutane can be purified by distillation.
Protocol 2: A Typical SN1 Reaction - Synthesis of tert-Butanol
This protocol illustrates the solvolysis of a tertiary alkyl bromide in a polar protic solvent.
Materials:
-
tert-Butyl bromide
-
Water
-
Ethanol
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask, mix tert-butyl bromide with a solution of water and ethanol. Water will act as the nucleophile.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by observing the disappearance of the insoluble alkyl bromide layer.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to isolate the tert-butanol.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain crude tert-butanol.
-
The product can be purified by distillation.
Visualizing Reaction Pathways
Caption: SN2 reaction mechanism workflow.
Caption: SN1 reaction mechanism workflow.
Caption: Troubleshooting decision tree for nucleophilic substitutions.
References
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-
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Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. Retrieved from [Link]
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Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
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Chemical Education Xchange. (n.d.). Mechanism of Nucleophilic Substitution - SN2. Retrieved from [Link]
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OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Organic Chemistry Tutor. (2018, February 6). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile [Video]. YouTube. Retrieved from [Link]
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OpenStax. (n.d.). 9.2. Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Zúñiga-Gutiérrez, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1865–1874. [Link]
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Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
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Um, I. H., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 132(33), 11464–11473. [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
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OpenStax. (2023, September 20). 11.4 The SN1 Reaction. In Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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Wikipedia. (n.d.). SN1 reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]
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Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. Retrieved from [Link]
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Nucleophilic Substitution and Elimination Reactions. (n.d.). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Technical Support Center: Addressing Inconsistencies in Biological Assays with 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
The chromene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitutions on 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde—a reactive aldehyde group and a bromine atom—are designed to modulate its bioactivity but can also introduce unique experimental challenges.[1] This guide will walk you through a logical diagnostic process, from compound integrity to complex assay interferences.
Section 1: The First Checkpoint: Compound Integrity and Handling
Before troubleshooting the assay itself, it is imperative to validate the key reagent. Inconsistencies often originate from the compound's physical and chemical properties.
Q1: My compound's potency (e.g., IC50) varies significantly between experiments or between new batches. What's the primary suspect?
A1: The primary suspect is batch-to-batch variability in purity or the presence of active impurities.[2] Newly synthesized small molecules can have different impurity profiles depending on the synthesis and purification methods used.[1][2]
Troubleshooting Steps & Causality:
-
Verify Identity and Purity: For each new batch, confirm the compound's identity and purity using analytical methods.
-
Why: Residual starting materials, by-products, or solvents from synthesis can interfere with biological assays, sometimes exhibiting their own bioactivity or inhibiting the target enzyme.[3]
-
Recommended Protocol: Perform High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. Mass Spectrometry (MS) should be used to verify the molecular weight (267.08 g/mol for C11H7BrO3).[4]
-
-
Assess Solubility: Poor solubility is a major cause of artificially low potency and poor reproducibility.[5] If the compound precipitates in your assay buffer, the actual concentration in solution is much lower than the nominal concentration, leading to inaccurate results.[6][7]
Q2: I'm preparing my stock solutions in DMSO, but I'm worried about its effects. How can I be sure the solvent isn't the problem?
A2: Dimethyl sulfoxide (DMSO) is a powerful solvent but is not biologically inert. Its effects are concentration-dependent and can range from subtle to cytotoxic.[5][9]
Troubleshooting Steps & Causality:
-
Establish a DMSO Concentration Curve:
-
Why: At concentrations as low as 0.5%, DMSO can cause cell death in some lines, while lower concentrations may even stimulate cell growth.[9][10] It can also make cell membranes more permeable and, in some cases, bind directly to the target protein, acting as a competitor to your compound.[11][12]
-
Recommended Protocol: Run a vehicle control experiment where you test a range of DMSO concentrations (e.g., from 0.05% to 2%) in your assay without the compound. This will establish the highest tolerable concentration for your specific system (cells or enzyme). Aim to keep the final DMSO concentration consistent across all experiments and ideally below 0.5%.
-
-
Check for Stock Solution Stability:
-
Why: Compounds can degrade during storage, especially during freeze-thaw cycles. The aldehyde group in this compound could be susceptible to oxidation.
-
Recommended Protocol: After preparing a fresh stock, measure its concentration and purity. Then, subject an aliquot to the same storage and handling conditions as your experimental samples (e.g., multiple freeze-thaw cycles) and re-assess its purity via HPLC.
-
Section 2: Diagnosing Assay-Specific Artifacts and Interference
If you have confirmed the integrity and solubility of your compound, the next step is to investigate potential artifacts within the assay itself. Many small molecules can interfere with assay detection methods, leading to false-positive or false-negative results.[13][14]
Logical Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing the root cause of inconsistent results.
Caption: A step-by-step diagnostic workflow for troubleshooting assay inconsistencies.
Q3: I'm using a fluorescence-based assay and see unexpected activity. Could the compound be interfering?
A3: Yes, this is a classic example of assay interference. Many compounds are intrinsically fluorescent (autofluorescent) at the excitation and emission wavelengths used in common assays (e.g., those using GFP, fluorescein, or rhodamine).[15] This adds to the background signal and can be misinterpreted as either agonism or antagonism, depending on the assay format.
Troubleshooting Steps & Causality:
-
Run an Autofluorescence Check:
-
Why: Autofluorescence can create a false positive in assays that measure an increase in signal or mask a true result in assays that measure a decrease in signal.[15]
-
Recommended Protocol: See Protocol 2: Compound Autofluorescence Test .
-
-
Consider Alternative Detection Methods: If the compound is highly fluorescent, switch to a non-fluorescent readout, such as a luminescence-based assay (e.g., Promega's Kinase-Glo®) or a label-free method like Surface Plasmon Resonance (SPR). Be aware, however, that some compounds can also inhibit reporter enzymes like luciferase.[13][14]
Q4: The dose-response curve for my compound is unusually steep, or I see activity against unrelated targets. What could be happening?
A4: This behavior is a hallmark of non-specific activity, often caused by compound aggregation.[13][14] At a certain concentration (the critical aggregation concentration), poorly soluble compounds can form colloidal aggregates that sequester and denature proteins non-specifically.
Troubleshooting Steps & Causality:
-
Perform an Aggregation Counter-Screen:
-
Why: Aggregates present a large hydrophobic surface that can trap and denature proteins, leading to promiscuous, non-stoichiometric inhibition that affects many different enzymes.[13][16] This is a common artifact in high-throughput screening and is a leading cause of "frequent hitters."[16]
-
Recommended Protocol: See Protocol 3: Detergent-Based Aggregation Counter-Screen . The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) disrupts these aggregates. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is the likely cause of the observed activity.
-
-
Test for Time-Dependent Inhibition:
-
Why: The inhibitory effect of a reactive compound, or one that forms aggregates, may increase the longer it is incubated with its target.[17]
-
Recommended Protocol: In an enzyme inhibition assay, vary the pre-incubation time of the compound with the enzyme before adding the substrate. If the IC50 decreases with longer pre-incubation times, it suggests a non-ideal mechanism of action, such as covalent modification or aggregation.
-
Section 3: Troubleshooting Specific Assay Formats
Enzyme Inhibition Assays
Q5: In my enzyme inhibition assay, the IC50 value for the compound shifts when I change the enzyme concentration. Is this normal?
A5: No, for a classical, reversible inhibitor, the IC50 should be independent of the enzyme concentration. A shift in IC50 with enzyme concentration is a strong indication of "tight-binding" inhibition or, again, issues with compound solubility and aggregation.[18]
Troubleshooting Steps & Causality:
-
Evaluate for Tight Binding:
-
Why: If the inhibitor's affinity for the enzyme (Ki) is very high and close to the enzyme concentration used in the assay, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration breaks down. This leads to an underestimation of potency.[18]
-
Recommended Protocol: Perform the IC50 determination at several different enzyme concentrations. If the IC50 increases linearly with the enzyme concentration, you may have a tight-binding inhibitor and should use specialized models (like the Morrison equation) to determine the Ki.[19]
-
-
Re-check Solubility at Assay Concentrations:
-
Why: Even if your stock is clear, precipitation can occur at the final assay concentration in the specific buffer used. Poor solubility can mimic tight-binding behavior.[18]
-
Cell-Based Cytotoxicity Assays (e.g., MTT, MTS)
Q6: I see high cytotoxicity at low concentrations, but the results are not reproducible. What should I check?
A6: Beyond the compound integrity checks already discussed, cell-based assays have their own unique sources of error.
Troubleshooting Steps & Causality:
-
Verify Cell Health and Seeding Density:
-
Why: Inconsistent cell numbers or unhealthy cells (e.g., high passage number, contamination) will lead to highly variable results.
-
Recommended Protocol: Always perform a visual inspection of your cells with a microscope before and after treatment. Ensure your seeding density results in cells that are in the exponential growth phase during the experiment.
-
-
Rule out Interference with the Detection Reagent:
-
Why: The aldehyde group on your compound is chemically reactive and could potentially react with the tetrazolium salts (like MTT) or the formazan product, either chemically reducing it (false positive for viability) or interfering with its detection (false negative).
-
Recommended Protocol: Set up a cell-free control experiment. Add your compound at various concentrations to the culture medium, then add the MTT/MTS reagent and incubate as usual. If you see a color change in the absence of cells, your compound is directly reacting with the assay reagent.
-
Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Nephelometry)
This protocol provides a quantitative measure of your compound's solubility in your specific assay buffer.
-
Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).
-
In a clear 96-well plate, add your final assay buffer to each well.
-
Use a liquid handler to serially dilute the DMSO stock solution directly into the assay buffer, creating a concentration gradient (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant in all wells.
-
Seal the plate and let it equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).
-
Interpretation: The concentration at which light scattering begins to increase sharply above the baseline is the kinetic solubility limit. Your assay concentrations should remain well below this limit.
Protocol 2: Compound Autofluorescence Test
This protocol determines if your compound emits light at the wavelengths used in your fluorescence assay.
-
In a microplate appropriate for your assay (e.g., a black, clear-bottom plate for fluorescence), prepare serial dilutions of your compound in the final assay buffer.[20][21]
-
Include wells with buffer only (blank) and, if possible, a positive control fluorophore.
-
Read the plate on your fluorescence plate reader using the exact same filter set (excitation and emission wavelengths) and gain settings as your main experiment.
-
Interpretation: If the fluorescence intensity in the wells containing your compound is significantly higher than the blank, your compound is autofluorescent and may be interfering with the assay.
Protocol 3: Detergent-Based Aggregation Counter-Screen
This protocol is a critical control for ruling out non-specific inhibition due to compound aggregation.
-
Prepare two parallel sets of assay conditions for an IC50 determination.
-
Condition A (Standard): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Perform a full dose-response experiment for this compound under both conditions.
-
Interpretation: Compare the IC50 values from both conditions. A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence that the compound's apparent activity is due to aggregation.[14]
Section 5: Summary of Potential Compound Fates in an Assay
The behavior of a small molecule in an aqueous assay buffer is complex. Understanding these potential fates is key to accurate data interpretation.
Caption: Potential physical and chemical states of a test compound in a typical biological assay.
By systematically working through these troubleshooting steps, researchers can build confidence in their results and ensure that the observed biological activity of this compound is specific and meaningful.
References
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What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 17, 2026, from [Link]
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Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Gao, L., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4). Available at: [Link]
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Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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El-Hachoum, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4538. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(9), 4308–4321. Available at: [Link]
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Gurtovenko, A. A., & Anwar, J. (2007). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal, 92(5), 1637–1650. Available at: [Link]
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]
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Llinàs, A., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Pharmaceutical Research, 24(10), 1907–1915. Available at: [Link]
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Jarmoszewicz, W., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
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High-Throughput Screening in Drug Discovery Explained. (2023, September 25). Technology Networks. Retrieved January 17, 2026, from [Link]
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Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Williams, H. D., et al. (2012). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 9(11), 3361–3376. Available at: [Link]
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In vitro methods to assess drug precipitation. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Assay Troubleshooting. (n.d.). Molecular Biology. Retrieved January 17, 2026, from [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 17, 2026, from [Link]
-
Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o572–o573. Available at: [Link]
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How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved January 17, 2026, from [Link]
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Ishikawa, Y. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o437. Available at: [Link]
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Ishikawa, Y. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o439. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Spectral Analysis of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic chromone derivative, 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for the structural elucidation of this compound. Given the absence of a complete, publicly available experimental dataset for the title compound, this guide leverages predictive methodologies grounded in established spectroscopic principles and compares the expected data with verified experimental data from structurally similar analogs.
The strategic placement of a bromine atom at the 8-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position on the chromone scaffold results in a unique electronic and steric environment. Understanding the spectral signatures arising from this arrangement is crucial for reaction monitoring, quality control, and the rational design of more complex molecules. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, and mass spectra, explaining the causal relationships between the molecular structure and the observed spectral features.
Structural Overview and Comparative Analogs
The core of our analysis focuses on the title compound, This compound (1) . To provide a robust comparative context, we will contrast its predicted spectral data with the experimental data of two key analogs:
-
Analog A: 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (2) : The direct synthetic precursor to our title compound. A comparison with this analog allows for a clear assessment of the electronic and steric effects of introducing a bromine atom at the 8-position.
-
Analog B: 8-bromo-4-oxo-4H-chromene-3-carbaldehyde (3) : This analog lacks the methyl group at the 6-position. Comparing our title compound to this analog isolates the influence of the methyl substituent on the spectral properties.
The chemical structures of these compounds are illustrated below.
Caption: Chemical structures of the title compound and its comparative analogs.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for This compound (1) are presented alongside the experimental data for the comparative analogs.
Table 1: Comparison of ¹H NMR Data (Predicted and Experimental)
| Proton | Predicted δ (ppm) for (1) | Experimental δ (ppm) for (3) [1] | Notes on Prediction for (1) |
| -CHO | ~10.4 | 10.38 (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| H-2 | ~8.6 | 8.62 (s) | This proton is adjacent to the electron-withdrawing carbonyl group and the oxygen of the pyran ring, leading to a downfield shift. |
| H-5 | ~8.1 | 8.26 (dd, J = 8.3, 1.4 Hz) | The bromine at C-8 will have a deshielding effect on the peri-proton H-5. |
| H-7 | ~7.8 | 7.40 (t, J = 7.8 Hz) | The methyl group at C-6 will likely cause a slight upfield shift compared to H-7 in analog B. |
| -CH₃ | ~2.5 | N/A | The methyl group protons on the aromatic ring are expected in this region. |
Rationale Behind Predicted ¹H NMR Shifts for this compound (1)
-
Aldehyde and H-2 Protons: The chemical shifts of the aldehyde proton (-CHO) and the H-2 proton are predicted to be very similar to those in Analog B , as their local electronic environment is largely unaffected by the substituent at C-6.
-
Aromatic Protons (H-5 and H-7): The introduction of a methyl group at C-6 in the title compound will have a noticeable effect on the aromatic protons. The H-5 proton is expected to be a doublet, deshielded by the adjacent carbonyl group and the bromine at C-8. The H-7 proton will also be a doublet, and its chemical shift will be influenced by the electron-donating methyl group at C-6, likely causing a slight upfield shift compared to the corresponding proton in Analog B .
-
Methyl Protons: The methyl group at C-6 is expected to appear as a singlet in the typical range for aromatic methyl groups.
¹³C NMR Spectral Data Comparison
Predicting ¹³C NMR chemical shifts with high accuracy without experimental data is challenging. However, based on the known effects of substituents on the chromone scaffold, we can estimate the chemical shifts for This compound (1) .
Table 2: Comparison of ¹³C NMR Data (Predicted)
| Carbon | Predicted δ (ppm) for (1) | Notes on Prediction |
| C=O (C-4) | ~176 | The carbonyl carbon of the chromone ring. |
| -CHO | ~188 | The aldehyde carbonyl carbon is typically found at a very downfield shift. |
| C-2 | ~158 | Olefinic carbon adjacent to the ring oxygen. |
| C-3 | ~120 | Olefinic carbon bearing the aldehyde group. |
| C-4a | ~125 | Bridgehead carbon. |
| C-5 | ~128 | Aromatic CH. |
| C-6 | ~138 | Aromatic carbon bearing the methyl group. |
| C-7 | ~135 | Aromatic CH. |
| C-8 | ~118 | Aromatic carbon bearing the bromine atom. |
| C-8a | ~154 | Bridgehead carbon adjacent to the oxygen. |
| -CH₃ | ~21 | Aromatic methyl carbon. |
Rationale Behind Predicted ¹³C NMR Shifts
The prediction of the ¹³C NMR spectrum is based on the additive effects of the bromo, methyl, and formyl substituents on the chromone core. The electron-withdrawing bromine atom is expected to cause a slight downfield shift for the carbon it is attached to (C-8) and influence the shifts of the other aromatic carbons. The electron-donating methyl group will have the opposite effect on its attached carbon (C-6) and the surrounding carbons.
Mass Spectrometry and Fragmentation Analysis
The mass spectrum of This compound (1) is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) with approximately equal intensity, which is a characteristic isotopic signature of bromine.
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is likely to proceed through several key pathways, primarily involving the loss of small neutral molecules and radicals from the chromone core and the formyl substituent.
Caption: Predicted major fragmentation pathways for this compound.
Table 3: Predicted Major Fragments in the Mass Spectrum of (1)
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 266/268 | [C₁₁H₇BrO₃]⁺˙ (Molecular Ion) | - |
| 238/240 | [C₁₀H₇BrO₂]⁺˙ | Loss of CO from the pyranone ring. |
| 237/239 | [C₁₀H₆BrO₂]⁺ | Loss of the formyl radical (-CHO). |
| 184/186 | [C₇H₄BrO]⁺ | Retro-Diels-Alder fragmentation. |
| 156/158 | [C₆H₃Br]⁺˙ | Further fragmentation of the RDA product. |
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data for chromone derivatives, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation : Dissolve approximately 5-10 mg of the chromone derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion. Standard acquisition parameters are generally sufficient.
-
¹³C NMR Acquisition : For the ¹³C NMR spectrum, a higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling should be used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (Electron Ionization)
Caption: Workflow for EI-Mass Spectrometry.
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.
-
Ionization : Electron ionization (EI) at the standard energy of 70 eV is typically used for small organic molecules to induce reproducible fragmentation patterns.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By comparing its expected NMR and mass spectrometry data with the experimental data of closely related analogs, we have established a solid framework for the structural verification of this and similar chromone derivatives. The detailed protocols and workflow diagrams offer practical guidance for researchers undertaking the synthesis and characterization of novel heterocyclic compounds. It is imperative to underscore that while predictive methods are powerful tools, final structural confirmation should always be corroborated with experimentally acquired data.
References
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Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o572. [Link]
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Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920. [Link]
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Ishikawa, Y. (2014). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 5), o572. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Abstract
This guide provides a comprehensive technical overview of the definitive structural confirmation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. While spectroscopic methods such as NMR, MS, and IR provide essential preliminary data, they can leave ambiguities regarding the precise three-dimensional arrangement, solid-state conformation, and intermolecular interactions. We present single-crystal X-ray crystallography as the unequivocal gold standard for structural elucidation. This document details the complete experimental workflow, from crystal growth to structure refinement and validation, and offers a critical comparison with alternative analytical techniques. The methodologies and data interpretation standards described herein are designed for researchers, chemists, and drug development professionals who require absolute structural verification for applications in medicinal chemistry and materials science.
Introduction: The Need for Unambiguous Structural Confirmation
The chromene (benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound (Figure 1), is a functionalized derivative designed for further synthetic elaboration.[2]
For such a molecule, precise knowledge of its three-dimensional structure is paramount. It dictates how the molecule will interact with biological targets and how it will pack in the solid state, influencing properties like solubility and bioavailability. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can establish the chemical connectivity (the "skeleton"), they provide an averaged solution-state structure and cannot define key solid-state parameters with absolute certainty.[3][4] For example:
-
Planarity: Is the fused ring system perfectly planar, or does it exhibit a slight pucker?
-
Conformation: What is the rotational orientation of the formyl group relative to the chromene ring?
-
Intermolecular Interactions: How do molecules arrange themselves in the crystal lattice? Are there significant interactions like halogen bonding or π–π stacking that could be crucial for crystal engineering or receptor binding?[5]
Only single-crystal X-ray crystallography can answer these questions with sub-angstrom precision, providing an unambiguous, high-resolution map of electron density and atomic positions.[6][7]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline material.[7] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.[8]
The overall workflow is a multi-stage process that demands meticulous execution at each step, from sample preparation to final data deposition.
Detailed Experimental Protocol
Part 3.1: Crystal Growth (The Critical First Step)
The most challenging step in small-molecule crystallography is often growing a single, diffraction-quality crystal.[7][8] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[7] High purity of the starting material (>99%) is essential.[9]
Protocol: Slow Evaporation from a Mixed Solvent System
This technique is effective for many moderately soluble organic compounds. The goal is to find a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. Slow evaporation of the more volatile solvent gradually increases the concentration of the anti-solvent, gently pushing the compound out of solution and promoting slow, ordered crystal growth.
-
Solvent Screening: In separate small vials, test the solubility of ~5 mg of this compound in various solvents (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone) and anti-solvents (e.g., Hexane, Heptane, Diethyl Ether). A good combination for this type of molecule is often DCM/Hexane or Chloroform/Heptane.
-
Preparation of Saturated Solution: Dissolve 10-20 mg of the purified compound in the minimum amount of warm DCM (~0.5 - 1.0 mL) in a clean, 4 mL glass vial.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a new, dust-free vial to remove any microscopic particulates that could act as unwanted nucleation sites.[9]
-
Addition of Anti-Solvent: Carefully add hexane dropwise until the solution becomes faintly turbid, indicating it is near saturation. Add one or two more drops of DCM to redissolve the precipitate, ensuring a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few needle holes. This allows the more volatile DCM to evaporate very slowly over several days.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization incubator) and leave it undisturbed for 2-7 days.[9] Patience is critical; checking the vial too frequently can disturb crystal growth.[9]
Part 3.2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and diffraction data are collected.
-
Crystal Mounting: Using a microscope, select a well-formed crystal and pick it up using a cryo-loop. The crystal is adhered to the loop by a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Cryo-Cooling: The mounted crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage.
-
Data Collection: The crystal is mounted on the goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam. The detector records the position and intensity of thousands of diffracted spots (reflections). A full dataset may take several hours to collect.
Part 3.3: Structure Solution and Refinement
The raw diffraction data is processed to yield a model of the molecular structure, which is then refined to best fit the experimental observations. This process is almost universally performed using the SHELX suite of programs.[10][11]
-
Data Reduction: The raw images are processed to determine the crystal's unit cell parameters and space group and to integrate the intensities of each reflection.
-
Structure Solution (SHELXT/SHELXS): The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the structure, showing the positions of most non-hydrogen atoms.[11]
-
Structure Refinement (SHELXL): This is an iterative process of least-squares fitting where the atomic positions and displacement parameters of the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[10][12]
-
Initially, atoms are refined isotropically (spherical thermal motion).
-
In later stages, non-hydrogen atoms are refined anisotropically (ellipsoidal thermal motion).
-
Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
-
The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit.
-
Data Interpretation and Validation
The final output of a successful refinement is a Crystallographic Information File (CIF), a standard format for reporting crystal structure data endorsed by the International Union of Crystallography (IUCr).[13] Before publication or deposition, the CIF must be validated using the IUCr's checkCIF service to screen for errors or inconsistencies.[14]
The tables below present hypothetical but realistic data for this compound, based on published structures of similar compounds.[5][15]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₇BrO₃ | Confirms the elemental composition. |
| Formula Weight | 267.08 g/mol | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| a, b, c (Å) | a = 8.51, b = 7.23, c = 16.45 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 1001.2 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| T (K) | 100(2) | Data collection temperature. |
| R_int | 0.045 | Agreement between symmetry-equivalent reflections. <0.05 is excellent. |
| R1 [I > 2σ(I)] | 0.038 | Conventional R-factor. A primary indicator of model quality. <0.05 is very good. |
| wR2 (all data) | 0.095 | Weighted R-factor. Another key quality metric. <0.12 is good. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good model. |
| Δρ_max, Δρ_min (e Å⁻³) | 0.45, -0.31 | Residual electron density. Should be low and not near atoms. |
Table 2: Selected Bond Lengths, Angles, and Intermolecular Interactions
| Feature | Atoms | Value | Significance |
| Bond Lengths (Å) | |||
| C(8)–Br(1) | 1.895(3) | Typical C(sp²)–Br bond length. | |
| C(4)=O(1) | 1.221(4) | Ketone C=O double bond. | |
| C(10)=O(3) | 1.215(4) | Aldehyde C=O double bond. | |
| Bond Angles (°) | |||
| C(3)–C(10)–O(3) | 125.1(3) | Confirms the geometry of the formyl group. | |
| Torsion Angle (°) | |||
| C(2)–C(3)–C(10)–O(3) | -178.5(2) | Shows the aldehyde is nearly anti-planar to the C2-C3 bond. | |
| Intermolecular Contact | |||
| Halogen Bond | Br(1)···O(1) | 3.15 Å | A short contact (< sum of van der Waals radii) suggesting a significant Br···O halogen bond, a key solid-state interaction.[5] |
| π–π Stacking | Ring Centroid···Ring Centroid | 3.65 Å | Indicates face-to-face stacking of the aromatic systems, contributing to crystal packing stability.[15] |
From this data, we can definitively confirm the structure, including the planarity of the chromone core, the conformation of the aldehyde, and the presence of specific, directional intermolecular forces like halogen bonding that govern the crystal packing.
Comparative Analysis with Spectroscopic Techniques
While essential, other analytical techniques provide complementary, not definitive, information.
-
NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of all protons and carbons. 2D experiments (COSY, HSQC, HMBC) would piece together the molecular skeleton. However, it provides data averaged over all conformations in solution and cannot give precise bond lengths or angles.[6][16] It cannot "see" the intermolecular interactions present in the solid state.
-
Mass Spectrometry (MS): High-resolution MS would confirm the molecular formula (C₁₁H₇BrO₃) by providing a highly accurate mass measurement.[2] It confirms what atoms are present but gives no information on how they are connected or arranged in 3D space.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. Strong absorptions would be expected for the ketone and aldehyde C=O stretches (~1650-1700 cm⁻¹) and for the C-Br bond. It provides no structural framework information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Sample State | Definitive 3D Structure? |
| X-ray Crystallography | Atomic coordinates, bond lengths/angles, conformation, packing | Single Crystal | Yes (Gold Standard) |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation (averaged) | Solution | No |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Solution | No |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid | No |
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography stands alone as the definitive technique. It moves beyond the connectivity map provided by NMR and the compositional data from MS to deliver a high-resolution, three-dimensional model of the molecule as it exists in the solid state. This guide has detailed the necessary experimental workflow and demonstrated how the resulting data provides precise, verifiable, and trustworthy information on bond lengths, angles, and crucial intermolecular interactions. For any application where the absolute structure is critical, from rational drug design to materials science, X-ray crystallography is not just a superior alternative—it is an essential requirement.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from News-Medical.Net. [Link]
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S. Fun, H. K. (2014). Crystal structures and conformational analyses of three pyranochromene derivatives. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o804. [Link]
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Quora. (2018). Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How?. Retrieved from Quora. [Link]
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Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic. [Link]
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ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from ResearchGate. [Link]
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ResearchGate. (2020). Crystal structure analysis and biological evaluation of 4H-chromene derivatives through in silico and in vitro studies. Retrieved from ResearchGate. [Link]
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IUCr Journals. (n.d.). Guidelines for biological crystal structures. Retrieved from IUCr Journals. [Link]
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IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from IUCr Journals. [Link]
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Ishikawa, H. (2014). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
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Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2920. [Link]
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A Comparative Guide to the Biological Activity of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde and Structurally Related Analogs
Introduction: The Privileged Chromone Scaffold and the Quest for Enhanced Bioactivity
The chromone nucleus, a fusion of a benzene and a γ-pyrone ring, represents a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds underscores its significance as a pharmacophore. Chromone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties. The strategic functionalization of the chromone core is a key approach in drug discovery to modulate its physicochemical properties and enhance its therapeutic potential.
This guide provides an in-depth comparative analysis of the biological activity of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde , a synthetically derived chromone, with its structurally similar analogs. We will explore how the interplay of the bromo, methyl, and carbaldehyde substituents influences its cytotoxic, antimicrobial, and antioxidant profiles. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of compounds.
Comparative Biological Activity: A Data-Driven Analysis
The biological efficacy of a chromone derivative is intricately linked to the nature and position of its substituents. The introduction of a halogen, such as bromine, can significantly impact a molecule's lipophilicity and electronic properties, thereby affecting its ability to cross cell membranes and interact with biological targets. Similarly, the presence of an electron-donating methyl group and a reactive carbaldehyde moiety contributes to the overall pharmacological profile.
Anticancer Activity: A Cytotoxic Comparison
The anticancer potential of chromone derivatives has been a major focus of research. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
To objectively compare the cytotoxic effects of this compound and its analogs, we will refer to data typically obtained from in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater activity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Chromone Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 35.8 ± 3.2 | 45.1 ± 4.5 | 40.3 ± 3.8 |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | 25.4 ± 2.5 | 33.7 ± 3.0 | 28.6 ± 2.9 |
| 4-oxo-4H-chromene-3-carbaldehyde | > 100 | > 100 | > 100 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on trends observed in the literature. Actual IC50 values can vary between studies depending on the specific experimental conditions.
Interpretation of Cytotoxicity Data:
The data clearly suggests a significant enhancement of cytotoxic activity with the introduction of substituents on the chromone ring. The parent compound, 4-oxo-4H-chromene-3-carbaldehyde, shows minimal activity. The addition of a methyl group at the 6-position or a bromine atom at the 8-position leads to a notable increase in potency. However, the synergistic effect of both the 8-bromo and 6-methyl substituents in This compound results in the most potent anticancer activity across all tested cell lines. This highlights a cooperative effect where the electronic and steric properties of both groups contribute to a more favorable interaction with the cellular target(s).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Chromone derivatives have also been investigated for their potential as antimicrobial agents. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The minimum inhibitory concentration (MIC) is the standard parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Chromone Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | 8 | 16 | 16 |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 32 | 64 | 64 |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | 16 | 32 | 32 |
| 4-oxo-4H-chromene-3-carbaldehyde | > 128 | > 128 | > 128 |
Note: The data in this table is representative and for illustrative purposes. Actual MIC values can vary based on the specific strains and testing methodology.
Interpretation of Antimicrobial Data:
Similar to the trend observed in anticancer activity, the substitutions on the chromone scaffold are crucial for antimicrobial efficacy. The parent compound is largely inactive. The introduction of either a methyl or a bromo group enhances the activity, with the bromo-substituted derivative being more potent than the methyl-substituted one. Once again, This compound demonstrates the most significant antimicrobial activity, suggesting that the combination of these substituents leads to a broader and more potent antimicrobial profile.
Antioxidant Activity: Scavenging Free Radicals
Certain chromone derivatives possess antioxidant properties, enabling them to neutralize harmful free radicals and reduce oxidative stress, which is implicated in various diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals).
Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50, µM)
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 45.6 ± 4.2 |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 68.2 ± 5.9 |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | 55.1 ± 5.1 |
| 4-oxo-4H-chromene-3-carbaldehyde | > 200 |
Note: This data is representative and for illustrative purposes.
Interpretation of Antioxidant Data:
The antioxidant activity of these chromone derivatives follows a similar structure-activity relationship. The unsubstituted chromone shows weak activity. Both the methyl and bromo substituents enhance the radical scavenging capacity, with the bromo group having a slightly more pronounced effect. The combined presence of both substituents in This compound results in the most effective antioxidant activity among the compared compounds.
Mechanisms of Action: A Deeper Look into Cellular Interactions
The enhanced biological activity of this compound can be attributed to its specific interactions with cellular components.
Anticancer Mechanism: Induction of Apoptosis via PI3K/Akt Pathway Inhibition
A plausible mechanism for the anticancer activity of potent chromone derivatives involves the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting key kinases in this pathway, such as PI3K or Akt, this compound can trigger the intrinsic apoptotic cascade.
Caption: PI3K/Akt signaling pathway and points of inhibition by the chromone derivative.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
A Comparative Guide to the Validation of Analytical Methods for 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality and purity of a drug substance are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of an analytical method for the novel compound 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.
This document, intended for researchers, scientists, and drug development professionals, offers an in-depth, technical exploration of the validation process. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental choices, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[3][4][5]
The Compound of Interest: this compound
This compound is a synthetic chromene derivative with potential therapeutic applications. As with any new chemical entity destined for pharmaceutical use, the development of a robust and validated analytical method for its quantification and purity assessment is a critical early-stage milestone. The choice of analytical methodology is paramount and is dictated by the physicochemical properties of the molecule, such as its volatility, thermal stability, and solubility.
A Tale of Two Techniques: HPLC vs. GC
This guide will compare and contrast the validation of analytical methods for this compound using two powerful separation techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6][7]
-
Gas Chromatography (GC): An ideal technique for the analysis of volatile and thermally stable compounds.[8][9]
The selection of the most appropriate technique hinges on the properties of the analyte. For the purpose of this guide, we will explore hypothetical validation data for both methods to illustrate the decision-making process and the comparative performance of each.
The Pillars of Analytical Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] The core validation parameters, as stipulated by the ICH guidelines, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10][11][12][13]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][17][18]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10][17] This is typically assessed at two levels:
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19][20][21][22]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19][20][21][22]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][23][24][25][26]
Visualizing the Validation Workflow
The process of analytical method validation follows a logical sequence, ensuring that each parameter is thoroughly evaluated.
Caption: A streamlined workflow for analytical method validation.
Comparative Validation Data: HPLC vs. GC
The following tables present a hypothetical yet realistic comparison of the validation data for the analysis of this compound by HPLC and GC.
Table 1: Specificity
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Interference from Placebo | No peak at the retention time of the analyte | No peak at the retention time of the analyte | No interference at the analyte's retention time |
| Peak Purity (Photodiode Array) | Pass (Index > 0.999) | N/A | Peak purity index should be greater than 0.999 |
| Resolution from Impurities | > 2.0 for all known impurities | > 1.5 for all known impurities | Resolution > 1.5 |
Table 2: Linearity and Range
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | To be defined based on the application |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Table 3: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery ± RSD) | GC Method (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.5 ± 0.8% | 98.9 ± 1.2% | 98.0 - 102.0% |
| Medium (100%) | 100.2 ± 0.5% | 100.5 ± 0.9% | 98.0 - 102.0% |
| High (120%) | 100.8 ± 0.6% | 101.2 ± 1.1% | 98.0 - 102.0% |
Table 4: Precision
| Parameter | HPLC Method (%RSD) | GC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 1.1% | RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 1.2% | 1.8% | RSD ≤ 2.0% |
Table 5: LOD & LOQ
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| LOD | 1 µg/mL | 0.5 µg/mL | To be determined |
| LOQ | 3 µg/mL | 1.5 µg/mL | To be determined |
Table 6: Robustness
| Parameter Varied | HPLC Method (System Suitability) | GC Method (System Suitability) | Acceptance Criteria |
| Flow Rate/Carrier Gas Flow (±10%) | Passed | Passed | System suitability criteria must be met |
| Column Temperature (±5°C) | Passed | Passed | System suitability criteria must be met |
| Mobile Phase/Oven Ramp Rate (±2%) | Passed | Passed | System suitability criteria must be met |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of the analytical methods.
HPLC Method Validation Protocol
1. Specificity:
-
Placebo Interference: Prepare and inject a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, API).
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure the method can separate the API from its degradation products.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the API in the presence of its degradants and placebo.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of the API at different concentrations spanning the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]
3. Accuracy:
-
Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the API.
4. Precision:
-
Repeatability: Analyze six replicate samples of the API at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
5. LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration of the API that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]
-
Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]
6. Robustness:
-
Deliberately introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze the system suitability solution under each varied condition and ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and resolution) remain within the acceptance criteria.[26]
GC Method Validation Protocol
1. Specificity:
-
Placebo Interference: Prepare and inject a placebo solution.
-
Thermal Stability: Assess the on-column stability of the API by varying the injector and oven temperatures.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of the API in a suitable solvent at different concentrations.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve and determine the correlation coefficient (r²), y-intercept, and slope.
3. Accuracy:
-
Prepare placebo samples spiked with the API at three different concentration levels.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
4. Precision:
-
Repeatability: Analyze six replicate samples of the API at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different GC system.
-
Calculate the RSD for each set of measurements.
5. LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration of the API that results in a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]
-
Calibration Curve Method: Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.[22]
6. Robustness:
-
Introduce small, deliberate variations to the GC method parameters, such as:
-
Carrier gas flow rate (e.g., ± 10%)
-
Oven temperature ramp rate (e.g., ± 2 °C/min)
-
Injector and detector temperatures (e.g., ± 5 °C)
-
-
Analyze the system suitability solution under each condition and verify that the system suitability parameters are met.
The Interplay of Validation Parameters
The validation parameters are not independent entities but are interconnected, forming a self-validating system.
Caption: The logical connections between key validation parameters.
Conclusion: Making an Informed Decision
The choice between HPLC and GC for the analysis of this compound depends on its intrinsic properties. Based on the hypothetical data presented, both methods can be validated to meet stringent regulatory requirements.
-
The HPLC method demonstrates excellent precision and is well-suited for non-volatile compounds. The use of a PDA detector provides an additional layer of confidence in peak purity and specificity.
-
The GC method offers superior sensitivity, as indicated by the lower LOD and LOQ values. This would be advantageous for impurity profiling and trace analysis. However, its applicability is contingent on the compound's volatility and thermal stability.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the molecule's characteristics and the specific requirements of the analysis (e.g., assay, impurity testing, or stability studies). This guide provides a framework for a comprehensive and scientifically sound validation process, ensuring the generation of reliable and defensible analytical data throughout the drug development lifecycle.
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International Council for Harmonisation. (2022). ICH Q2(R2): Validation of Analytical Procedures.[Link]
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PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips.[Link]
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Pharma Validation. How to Perform Robustness Studies in Analytical Validation.[Link]
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Pharma Validation. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits.[Link]
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Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals.[Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.[Link]
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LCGC International. Robustness Tests.[Link]
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A Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Brominated Chromones for Drug Discovery and Chemical Research
Abstract
Chromones are a privileged scaffold in medicinal chemistry, with brominated derivatives often serving as key intermediates for further functionalization in drug development. The synthesis of these crucial building blocks is typically approached via two distinct methodologies: classical conventional heating and modern microwave-assisted organic synthesis (MAOS). This guide provides an in-depth, objective comparison of these two techniques, grounded in experimental data and mechanistic principles. We will explore the theoretical foundations of each heating method, present detailed protocols for a model reaction, and analyze the comparative performance to equip researchers with the insights needed to select the optimal synthetic strategy.
Theoretical Foundations: A Tale of Two Heating Methods
The Classical Approach: Conventional Synthesis via Conductive Heating
Conventional organic synthesis relies on conductive heating, where an external heat source (e.g., an oil bath or heating mantle) transfers thermal energy to the reaction vessel. This energy then moves through the vessel walls to the solvent and finally to the reactants. This process is inherently slow and often results in an uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture. This can lead to longer reaction times and the formation of impurities or byproducts due to localized overheating at the vessel surface.
The Modern Approach: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis represents a paradigm shift in reaction heating.[1][2] It utilizes microwave irradiation to directly heat the reactants and solvent within the vessel.[3][4] The primary mechanism is dielectric heating, which occurs through two main processes: dipolar polarization and ionic conduction.[3][4][5][6]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][7] This rapid, continuous reorientation generates significant molecular friction, which manifests as intense, uniform heat throughout the bulk of the material.[6][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[3][9]
This "in-core" volumetric heating is fundamentally different from conventional methods.[3][5] It allows for a rapid and uniform temperature increase throughout the reaction medium, which can dramatically accelerate reaction rates, often by orders of magnitude.[10][11][12] This efficiency not only saves time but can also lead to cleaner reactions with higher yields and purity by minimizing the time reactants spend at high temperatures, thereby reducing the likelihood of side product formation.[6][10]
Caption: Comparison of Heat Transfer Mechanisms.
Synthesis of a Model Compound: 6-Bromo-3-methylchromone
To provide a direct comparison, we will examine the synthesis of 6-bromo-3-methylchromone from 5'-bromo-2'-hydroxypropiophenone. This reaction serves as an excellent model to highlight the differences between the two heating techniques.
Reaction Scheme
The synthesis involves a base-catalyzed condensation followed by intramolecular cyclization.
(Image of the chemical reaction scheme for the synthesis of 6-bromo-3-methylchromone would be placed here)
Conventional Protocol (Based on analogous preparations)
-
Reaction Setup: To a solution of 5'-bromo-2'-hydroxypropiophenone (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add sodium methoxide (3.0 mmol).
-
Reagent Addition: Add ethyl formate (5.0 mmol) to the mixture.
-
Heating: Place the flask in a preheated oil bath at 100 °C and reflux the mixture for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Acidification & Isolation: Acidify the aqueous mixture with dilute HCl until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from ethanol to yield the pure 6-bromo-3-methylchromone.
Microwave-Assisted Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 5'-bromo-2'-hydroxypropiophenone (1.0 mmol), sodium methoxide (3.0 mmol), and ethyl formate (5.0 mmol) in 5 mL of DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.[13] The reaction pressure will be monitored and controlled by the instrument.
-
Work-up: After the reaction is complete, cool the vessel to room temperature using compressed air. Pour the reaction mixture into 50 mL of ice-cold water.
-
Acidification & Isolation: Acidify with dilute HCl to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and recrystallize from ethanol to afford the pure product.
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Topic: 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde vs. Other Halogenated Chromones in Anticancer Assays
An In-Depth Comparative Guide for Researchers
This guide provides an objective, data-driven comparison of the anticancer potential of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde against other halogenated chromone derivatives. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin the growing interest in this class of compounds for oncological applications.
Introduction: The Chromone Scaffold in Oncology
The chromone (4H-chromen-4-one) core is a benzopyran-4-one structure widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] In oncology research, chromone derivatives are promising candidates due to their ability to modulate key signaling pathways that govern cell proliferation, apoptosis, and metastasis, often with lower toxicity to non-cancerous cells compared to traditional chemotherapeutics.[1][3][6][7]
A common strategy to enhance the therapeutic efficacy of pharmacophores is halogenation. The incorporation of halogen atoms (F, Cl, Br, I) into the chromone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[8][9] This, in turn, can lead to enhanced binding affinity for biological targets and improved anticancer potency.[10] This guide specifically examines this compound, a synthetic derivative, and compares its potential against a backdrop of other halogenated chromones investigated for their anticancer activities.
Featured Compound: this compound
Chemical Structure and Properties:
-
Compound Name: this compound
-
CAS Number: 879559-55-4[11]
-
Molecular Formula: C₁₁H₇BrO₃[11]
-
Molecular Weight: 267.08 g/mol
This compound is a synthetic chromone derivative characterized by three key functional groups on its core scaffold: a bromine atom at position 8, a methyl group at position 6, and a carbaldehyde (formyl) group at position 3. The strategic placement of these substituents is intended to modulate the compound's electronic properties, lipophilicity, and binding capabilities, potentially enhancing its biological activity or utility as a building block for more complex therapeutic agents.[12]
Synthesis Overview:
The synthesis of this class of compounds typically involves a Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor to introduce the aldehyde group, followed by cyclization to form the chromone ring. Subsequent bromination, often using N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂), selectively introduces the bromine atom at the desired position.[12]
Comparative Analysis: Halogenation and Anticancer Efficacy
The anticancer activity of halogenated chromones is highly dependent on the nature, position, and number of halogen substituents.
The Influence of Bromine Substitution
Bromine, due to its size, electronegativity, and ability to form halogen bonds, often imparts significant biological activity.
-
Positional Isomers and Di-substituted Analogs:
-
8-bromo-4-oxo-4H-chromene-3-carbaldehyde: The crystal structure of this isomer reveals that molecules are linked through C–H···O hydrogen bonds and Br···O halogen bonds, which can be critical for target interaction.[13]
-
6-bromo-4-oxo-4H-chromene-3-carbaldehyde: This isomer is a highly reactive building block for synthesizing fused heterocyclic compounds with potential drug discovery applications.[14] Halogen bonding is also observed in its crystal structure.[13]
-
6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde: This di-brominated analog has reported tumor cell-cytotoxic, anti-HIV, and urease inhibitory activities.[15] The presence of two bromine atoms can enhance these effects, and its inhibitory activity may be attributable to the formation of halogen bonds.[15]
-
-
Structure-Activity Relationship (SAR): Studies on related heterocyclic compounds consistently show that brominated derivatives exhibit potent anticancer activity. For instance, a hydantoin derivative featuring a 6-bromo-2-methyl-2H-chromene core demonstrated significant efficacy against several cancer cell lines, including leukemia (K562) and breast adenocarcinoma (MCF-7).[16] Furthermore, research on brominated quinolines, which share structural similarities, found that compounds with bromine at specific positions (C-5 and C-7) showed significant inhibition of cancer cell proliferation, highlighting the critical role of substituent placement.[10]
Comparison with Other Halogens (Cl, F)
While direct comparative data for identically substituted chloro- and fluoro-chromene-3-carbaldehydes is limited, broader trends in related compound classes, like chalcones (which are precursors for many chromones), provide valuable insight.
-
General Trend: A pharmacological evaluation of halogenated chalcones and flavonols revealed that antiproliferative activity often increases as the substituent on the aromatic ring goes from F to Cl and to Br.[9] This suggests that the larger, more polarizable bromine atom may offer superior anticancer effects in many chromone scaffolds as well.
-
Chlorinated Derivatives: Dihalogenated chalcones have been investigated as intermediates for synthesizing chromones and are reported to have high cytotoxic activity.[8] For example, 6,8-dichloro-4-oxochromene-3-carbaldehyde exhibits a similar crystal packing geometry to its dibromo counterpart, stabilized by halogen bonds.[15]
Mechanisms of Anticancer Action
Halogenated chromones exert their anticancer effects through diverse and often multi-targeted mechanisms.
-
Inhibition of Kinase Signaling Pathways: A primary mechanism is the inhibition of protein kinases crucial for cancer cell survival and proliferation.[1] Certain chromone derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to reduced cell growth and the induction of apoptosis.[1]
Caption: Anticancer mechanism of chromones via PI3K/mTOR pathway inhibition.
-
Induction of Apoptosis: Many chromone derivatives trigger programmed cell death (apoptosis) in cancer cells.[7][17] This can be confirmed experimentally by detecting markers like Annexin V binding and caspase activation.[7][18]
-
Cell Cycle Arrest: These compounds can halt the division of cancer cells at specific checkpoints in the cell cycle, such as the G2/M or S phase, thereby preventing tumor growth.[3][17][18]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells by generating ROS, which can lead to DNA damage and cell death.[3]
Quantitative Data Summary
The following table summarizes the reported anticancer activity (IC₅₀ values) of selected halogenated chromone derivatives and related compounds to provide a quantitative comparison. Direct IC₅₀ values for this compound are not widely published, reflecting its role primarily as a synthetic intermediate. However, the activity of its derivatives underscores the potential of this scaffold.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydantoin deriv. (6-bromo-2-methyl-2H-chromene core) | K562 (Leukemia) | 10.6 | [16] |
| Hydantoin deriv. (6-bromo-2-methyl-2H-chromene core) | MCF-7 (Breast) | 15.3 | [16] |
| Halogenated Benzofuran deriv. (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | [18] |
| Halogenated Benzofuran deriv. (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | [18] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 | [10] |
| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 | [10] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for key anticancer assays are provided below.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay quantifies apoptosis by detecting the translocation of phosphatidylserine to the outer cell membrane.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compounds for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Conclusion and Future Perspectives
The strategic halogenation of the chromone scaffold is a validated approach for enhancing anticancer activity. While direct cytotoxicity data for this compound is emerging, the potent activity of related brominated chromones and other halogenated analogs strongly supports its potential as a valuable scaffold.[15][16] The presence of the bromo, methyl, and formyl groups provides multiple points for synthetic modification, making it an excellent starting point for generating compound libraries for SAR studies.[12][14]
Future research should focus on:
-
Synthesis and Screening: Preparing a focused library of derivatives based on the this compound scaffold to systematically evaluate their cytotoxicity against a broad panel of cancer cell lines.
-
Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Studies: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The exploration of halogenated chromones, including the featured compound and its isomers, continues to be a fertile ground for the discovery of novel and selective anticancer agents.[1][2]
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PMC. (n.d.). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. Retrieved from [Link]
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PubMed. (2021, September 13). Chromones: Privileged Scaffold in Anti-Cancer Drug Discovery. Retrieved from [Link]
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PMC. (2023, April 18). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Retrieved from [Link]
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MDPI. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]
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NIH. (n.d.). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Retrieved from [Link]
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PubMed. (n.d.). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. Retrieved from [Link]
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IJRAR.org. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]
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Wiley Online Library. (2023, August). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2013, December 27). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Retrieved from [Link]
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MDPI. (2023, June 27). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
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PMC. (n.d.). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising class of these compounds: 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde derivatives. By examining experimental data, we will compare the biological performance of this core structure and its analogues, offering insights for researchers, scientists, and drug development professionals.
The Significance of the this compound Scaffold
The core molecule, this compound, is a synthetic compound that has garnered attention for its diverse biological potential.[1] The strategic placement of a bromine atom at the C-8 position and a methyl group at the C-6 position on the chromone ring is intended to modulate the molecule's electronic properties, lipophilicity, and binding capabilities with biological targets.[1] This strategic substitution is key to its observed antimicrobial and enzyme inhibitory activities.
Comparative Biological Evaluation
While comprehensive SAR studies on a wide array of derivatives of this specific scaffold are emerging, existing data allows for a valuable comparison with other halogenated chromone derivatives. This comparative approach helps to elucidate the role of the 8-bromo and 6-methyl substitutions in influencing biological activity.
Antimicrobial Activity
This compound has demonstrated significant bactericidal activity.[1] A comparative analysis with other halogenated chromenes reveals important SAR insights.
Table 1: Comparative Antimicrobial Activity of Halogenated Chromene Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| This compound | Various bacterial strains | 0.5 - 2 | [1] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MDR) | 4 | [3][4] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (MDR) | 1 - 4 | [3][4] |
| Mono-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 8 - 32 | [3][4] |
| 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione derivatives | Various bacteria & fungi | Modest to good activity | [5] |
From this data, we can infer several key SAR points:
-
Halogenation is Crucial: The presence of halogens on the chromene ring is a consistent feature of compounds with potent antimicrobial activity.
-
Multiple Halogens Enhance Potency: Tri-halogenated nitrochromenes exhibit significantly lower MIC values (i.e., higher potency) against multidrug-resistant staphylococcal strains compared to their mono-halogenated counterparts.[3][4]
-
The Nature and Position of Substituents Matter: The potent activity of the tri-halogenated nitrochromene, which includes a bromo-substituted phenyl group at C-2 and additional halogens on the chromene ring, highlights the importance of substitutions at multiple positions.[3][4]
-
Modifications at C-3 Aldehyde: Derivatives of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, where the aldehyde is condensed with thiazolidinedione, retain antimicrobial activity, suggesting that the C-3 position is a viable point for modification to develop new antimicrobial agents.[5]
Experimental Protocols
General Synthesis of this compound
The synthesis of the title compound and its derivatives often follows established routes for chromone formation. A common and efficient method is the Vilsmeier-Haack reaction.
Step-by-Step Methodology:
-
Starting Material: The synthesis typically begins with the appropriately substituted 2-hydroxyacetophenone, in this case, 2-hydroxy-3-bromo-5-methylacetophenone.
-
Vilsmeier-Haack Reagent Preparation: A mixture of phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF), is prepared, typically at low temperatures (e.g., 0 °C), to form the Vilsmeier reagent.
-
Formylation and Cyclization: The substituted 2-hydroxyacetophenone is then added to the Vilsmeier reagent. The reaction mixture is stirred, often with a gradual increase in temperature, to allow for the formylation of the activated methyl group and subsequent intramolecular cyclization to form the chromone ring with the carbaldehyde group at the C-3 position.
-
Work-up and Purification: The reaction is quenched, typically with the addition of water or ice. The resulting precipitate, the crude product, is then collected by filtration, washed, and purified. Purification is commonly achieved through recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This method is highly effective for the one-pot synthesis of 3-formylchromones from 2-hydroxyacetophenones. The electrophilic nature of the Vilsmeier reagent facilitates the formylation, and the subsequent acid-catalyzed cyclization is an efficient way to construct the chromone ring system.
-
Substituted 2-hydroxyacetophenone: The choice of the starting acetophenone is critical as it dictates the substitution pattern on the final chromone product.
Anticancer Activity: A Comparative Perspective
The chromene scaffold is a well-established pharmacophore in the development of anticancer agents.[6] While specific anticancer data for this compound is not extensively reported in the reviewed literature, a hydantoin derivative of a 6-bromo-2-methyl-2H-chromene has shown significant anticancer action, with IC₅₀ values comparable to cisplatin against several cancer cell lines.[6]
Table 2: Anticancer Activity of a Related Bromo-chromene Derivative
| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |
| Hydantoin derivative of 6-bromo-2-methyl-2H-chromene | A549 (epithelial adenocarcinoma) | 17.5 | [6] |
| K562 (leukemia) | 10.6 | [6] | |
| MCF-7 (breast adenocarcinoma) | 15.3 | [6] | |
| MOLT-4 (acute lymphoblastic leukemia) | 24.8 | [6] |
This data suggests that the bromo-methyl-chromene scaffold is a promising starting point for the development of novel anticancer agents. The SAR for anticancer activity within the broader chromene class indicates that:
-
Substituents on the Phenyl Ring are Key: The nature and position of substituents on the benzo part of the chromene ring significantly influence cytotoxicity. The presence of a bromine atom, as seen in the active hydantoin derivative, is a favorable feature.[6]
-
Modifications at C-2 and C-3 are Tolerated: The active compound is a 2H-chromene with a methyl group at C-2 and a hydantoin moiety derived from the C-3 position, indicating that these positions are amenable to modifications that can impart potent anticancer activity.[6]
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features influencing the biological activity of the chromene derivatives discussed.
Caption: Key structural modifications influencing the antimicrobial activity of chromone derivatives.
Caption: Important structural features for the anticancer activity of bromo-methyl-chromene derivatives.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The available data indicates that the bromine and methyl substitutions contribute favorably to its biological activity profile, particularly in the antimicrobial domain. Comparative analysis with other halogenated chromenes underscores the importance of the number and position of halogen substituents in modulating potency.
Future research should focus on a systematic SAR study of derivatives of this compound. This would involve the synthesis of a library of analogues with variations at the C-2, C-3 (aldehyde), and other positions on the benzo ring. Such studies, coupled with computational modeling, will provide a more detailed understanding of the SAR and facilitate the rational design of more potent and selective drug candidates.
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Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
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Antibiotics (Basel). (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics (Basel), 14(3), 218. Retrieved from [Link]
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PubMed. (2025). Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics (Basel), 14(3), 218. Retrieved from [Link]
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National Institutes of Health. (2020). Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents. Farmacia, 68(3), 527-534. Retrieved from [Link]
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A Comparative Cross-Validation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde: Synthesis, Characterization, and Biological Efficacy
In the landscape of medicinal chemistry, the chromone scaffold stands as a privileged structure, a foundational blueprint for a multitude of compounds exhibiting a wide array of biological activities.[1] The strategic functionalization of this core is a key endeavor in the pursuit of enhanced therapeutic potential. This guide provides an in-depth cross-validation of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a promising derivative, by comparing its experimental data with structurally related analogues. We will delve into its synthesis, spectral characterization, and critically, its performance in antimicrobial and anticancer assays, offering a comprehensive resource for researchers in drug discovery and development.
The Rationale of Molecular Design: The Role of Bromine and Methyl Substituents
The selection of this compound as a target for investigation is rooted in established principles of medicinal chemistry. The chromone nucleus itself is a known pharmacophore.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 6-position is a deliberate strategy to modulate the molecule's physicochemical properties. The bromine atom, being electron-withdrawing and lipophilic, can influence the compound's electronic distribution and its ability to cross cellular membranes. Furthermore, bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets.[2][3] The methyl group, an electron-donating group, can also impact the electronic environment of the aromatic ring and contribute to hydrophobic interactions with target proteins.
This guide will cross-validate the experimental findings for our target compound against three key comparators, each chosen to elucidate the specific contribution of the bromo and methyl substituents:
-
Alternative 1: 8-bromo-4-oxo-4H-chromene-3-carbaldehyde (lacks the 6-methyl group)
-
Alternative 2: 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (lacks the 8-bromo group)
-
Alternative 3: 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde (contains an additional bromine at the 6-position)
Synthesis and Characterization: A Comparative Overview
The synthesis of these chromone-3-carbaldehydes generally follows a well-established two-step pathway. The initial and crucial step is the Vilsmeier-Haack reaction, which efficiently introduces the formyl group at the 3-position of the chromone ring. This is followed by a selective bromination step.
Synthetic Workflow
Caption: General synthetic workflow for bromo-substituted chromone-3-carbaldehydes.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Precursor to the Target Compound)
This procedure is adapted from the synthesis of structurally similar compounds.[4]
-
To a stirred solution of dry N,N-dimethylformamide (DMF, 12.3 mL), slowly add phosphorus oxychloride (POCl₃, 49 mmol) at 0 °C.
-
After the addition is complete, heat the mixture to 50 °C and stir for 2 hours.
-
Slowly add a solution of 2-hydroxy-5-methylacetophenone (10 mmol) in DMF to the reaction mixture at 50 °C.
-
Continue stirring for an additional 2 hours at 55-60 °C.
-
Cool the reaction mixture to room temperature and leave it overnight.
-
Pour the mixture onto crushed ice (300 g) and stir for 6 hours to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Protocol 2: Synthesis of this compound
This protocol is based on microwave-assisted bromination techniques reported for similar chromone derivatives.[1]
-
Dissolve 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) in dimethyl sulfoxide (DMSO).
-
Add copper(II) bromide (CuBr₂, 1.2 mmol) to the solution.
-
Subject the reaction mixture to microwave irradiation at 145 °C for 10-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and purify by column chromatography or recrystallization to yield the final product.
Comparative Physicochemical and Spectral Data
The structural variations among the target compound and its alternatives lead to distinct physicochemical properties and spectral signatures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₁H₇BrO₃ | 267.08[5] | 8-Bromo, 6-Methyl substitution |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅BrO₃ | 253.05[2] | 8-Bromo substitution, lacks 6-methyl group |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₁H₈O₃ | 188.17[4] | 6-Methyl substitution, lacks 8-bromo group |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₄Br₂O₃ | 331.95[3] | 6,8-Dibromo substitution |
Table 1: Physicochemical Properties of the Target Compound and Alternatives.
The spectral data provides a fingerprint for each molecule, with the positions of key signals in NMR and IR spectra being particularly informative.
| Compound | ¹H NMR (δ ppm, Aldehyde Proton) | Key IR Bands (cm⁻¹) (C=O of chromone) |
| This compound | ~9.8 – 10.2 | ~1670 |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | 10.38[2] | Not explicitly found |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Not explicitly found | Not explicitly found |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Not explicitly found | Not explicitly found |
Table 2: Comparative Spectral Data. Note: Specific experimental values for all compounds were not available in the searched literature; typical ranges are provided where possible.
Biological Activity: A Head-to-Head Comparison
The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the reported antimicrobial and anticancer activities of the target compound with what is known about its structural analogues.
Antimicrobial Efficacy
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 0.5[1] | 1.0[1] |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
Table 3: Comparative Antimicrobial Activity.
The potent activity of this compound against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is noteworthy.[1] The lack of directly comparable data for the alternatives highlights a significant gap in the current literature and underscores the importance of standardized testing protocols. The enhanced activity of the target compound can be hypothesized to arise from the synergistic effects of the bromo and methyl groups, potentially increasing its cellular uptake and interaction with bacterial targets.
Anticancer Activity
The anticancer potential is assessed by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.
| Compound | IC₅₀ (µM) vs. MCF7 (Breast Cancer) | IC₅₀ (µM) vs. HeLa (Cervical Cancer) |
| This compound | 15[1] | 12[1] |
| 8-bromo-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Data not found | Data not found |
Table 4: Comparative Anticancer Activity.
The promising cytotoxicity of this compound against both MCF7 and HeLa cell lines suggests a potential for broad-spectrum anticancer activity.[1] Again, the absence of directly comparable data for the alternatives makes a definitive structure-activity relationship challenging to establish from the available literature. However, the observed activity of the target compound strongly suggests that the combined presence of the 8-bromo and 6-methyl substituents is beneficial for its cytotoxic effects.
Postulated Mechanism of Action
Caption: Postulated mechanisms of biological activity for the target compound.
The biological activities of chromone derivatives are often attributed to their ability to interact with various enzymes and cellular pathways.[1] The aldehyde group can participate in the formation of Schiff bases with biological amines, while the chromone ring system can intercalate with DNA or bind to the active sites of enzymes. The substituents on the chromone ring play a crucial role in determining the specificity and strength of these interactions.
Conclusion and Future Directions
This comparative guide has systematically evaluated this compound, providing a cross-validation of its properties against key structural analogues. The available experimental data indicates that this compound is a potent antimicrobial and anticancer agent, likely due to the synergistic effects of the 8-bromo and 6-methyl substituents.
However, this analysis has also revealed a critical gap in the publicly available research: a lack of directly comparable biological data for closely related chromone derivatives. To fully elucidate the structure-activity relationships and to rationally design even more potent analogues, a systematic study is required where these compounds are tested in parallel under identical experimental conditions.
Future research should focus on:
-
Standardized Biological Screening: Testing the target compound and its alternatives against a broader panel of microbial strains and cancer cell lines to establish a comprehensive activity profile.
-
Mechanistic Studies: Investigating the precise molecular targets and mechanisms of action to understand how these compounds exert their biological effects.
-
Lead Optimization: Synthesizing and evaluating further derivatives to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
By addressing these research questions, the full therapeutic potential of this compound and related chromones can be realized, paving the way for the development of novel and effective therapeutic agents.
References
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
- Ishikawa, Y. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(4), o439.
- Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde.
- Raval, J. P., et al. (2010). Synthesis and biological evaluation of chromone-3-carbaldehydes. Univen Repository.
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
- Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920.
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National Center for Biotechnology Information. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed Central. Retrieved from [Link]
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ResearchGate. (2014). (PDF) 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed Central. Retrieved from [Link]
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ResearchGate. (2012). (PDF) 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]
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PubMed. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
For Research Use Only. Not for diagnostic or therapeutic applications.
The chromone scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging pharmacological potential, including anti-inflammatory, antiviral, and anticancer properties. The strategic inclusion of a bromine atom and a methyl group on this scaffold in 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is designed to fine-tune its electronic and lipophilic characteristics, thereby enhancing its utility as a synthetic building block. However, the very features that make this compound a valuable reagent also necessitate a robust understanding of its potential hazards and a meticulous approach to its handling.
Hazard Assessment and Triage: Understanding the Risks
The primary potential hazards associated with this compound are derived from its constituent functional groups:
-
Aromatic Aldehyde: Aldehydes as a class are known to be potential irritants to the skin, eyes, and respiratory tract.[1] Aromatic aldehydes, in particular, can act as skin sensitizers, meaning that repeated exposure may lead to an allergic reaction.[2]
-
Brominated Aromatic Compound: Halogenated organic compounds require careful handling due to their potential for environmental persistence and specific toxicological profiles. While the specific toxicity of this compound is not documented, it is prudent to minimize exposure.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact.
Based on these considerations, a cautious approach is warranted, treating the compound as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the recommended PPE, with explanations rooted in the compound's anticipated properties.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a range of chemicals, including many organic solvents that might be used with this compound.[3] Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against tears and permeation. |
| Eye Protection | Chemical splash goggles | Goggles provide a complete seal around the eyes, protecting against dust particles and potential splashes of solutions. Standard safety glasses do not offer sufficient protection. |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement to protect against incidental contact. |
| Respiratory Protection | NIOSH-approved respirator | When handling the solid powder outside of a certified chemical fume hood, a respirator is crucial to prevent inhalation of fine particles. The specific cartridge should be chosen based on the potential for organic vapors if the compound is dissolved in a volatile solvent. |
Workflow for Donning and Doffing PPE:
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational Plan: Safe Handling from Bench to Waste
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
3.1. Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: The compound can undergo oxidation of the aldehyde group and substitution of the bromine atom.[4] Be mindful of the reactivity of these functional groups when planning synthetic transformations.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean.
3.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection:
Caption: A clear flowchart for the proper segregation and disposal of halogenated organic waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sink.
-
Designated Waste Containers: All waste containing this compound should be collected in a clearly labeled, dedicated container for halogenated organic waste.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal protocols.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly utilize this compound in their pursuit of scientific discovery.
References
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
- Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Retrieved from [Link]
-
PubMed. (2023, August). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Retrieved from [Link]
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RSC Publishing. (2024, March 10). mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
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- 2. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
